D-Idose
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-YIDFTEPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5978-95-0 | |
| Record name | D-idose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the chemical structure and stereochemistry of D-Idose
An In-depth Technical Guide on the Chemical Structure and Stereochemistry of D-Idose
Introduction
This compound is a rare aldohexose monosaccharide, an epimer of D-glucose, that holds unique stereochemical properties making it a subject of interest in carbohydrate chemistry and drug development.[1] Although not abundant in nature, its oxidized form, L-iduronic acid, is a fundamental component of vital glycosaminoglycans (GAGs) such as dermatan sulfate and heparin, which are integral to various biological processes including cell signaling and coagulation.[1][2] This guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and synthesis of this compound.
Chemical Structure
This compound is a six-carbon sugar with the chemical formula C₆H₁₂O₆ and a molecular weight of approximately 180.16 g/mol .[1][3] As an aldohexose, its structure is characterized by an aldehyde group at the C1 position in its open-chain form and five hydroxyl groups.[1]
Linear (Open-Chain) Structure
In its linear form, this compound has four chiral centers (C2, C3, C4, and C5). The stereochemical configuration is defined by the arrangement of the hydroxyl groups along the carbon chain. The IUPAC name for this compound is (2S,3R,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal.[1][4] The structure is commonly represented using a Fischer projection, which illustrates the stereochemistry at each chiral center. As a "D" sugar, the hydroxyl group on the penultimate carbon (C5) is positioned on the right side in the Fischer projection.[5]
Fischer Projection of this compound:
Cyclic (Hemiacetal) Structure
In aqueous solutions, this compound exists in equilibrium between its open-chain form and cyclic hemiacetal structures.[1] The cyclization occurs when the hydroxyl group at C5 attacks the aldehyde carbon (C1), forming a six-membered ring known as a pyranose. This cyclization creates a new chiral center at C1, the anomeric carbon, resulting in two anomers: α-D-idopyranose and β-D-idopyranose. Less commonly, cyclization involving the C4 hydroxyl group can form a five-membered furanose ring.
Haworth Projections: The cyclic forms are often visualized using Haworth projections. In the α-anomer, the hydroxyl group on the anomeric carbon (C1) is positioned below the plane of the ring (trans to the CH₂OH group at C5).[6] In the β-anomer, the anomeric hydroxyl group is above the plane of the ring (cis to the CH₂OH group at C5).
Chair Conformations: The pyranose ring of this compound adopts a chair conformation. Due to its unique stereochemistry, this compound exhibits significant conformational flexibility.[7] Notably, one of the chair conformations of D-idopyranose is characterized by having most of its hydroxyl groups in axial positions, which is energetically less favorable compared to D-glucose where the substituents are predominantly equatorial.[8]
Stereochemistry
The stereochemistry of this compound is defined by the specific spatial arrangement of its atoms, particularly at its four chiral centers in the open-chain form (C2, C3, C4, C5).
-
D-Configuration: The "D" designation refers to the configuration at C5, where the hydroxyl group is on the right in the Fischer projection, analogous to D-glyceraldehyde.[5]
-
Epimeric Relationships: this compound is an epimer of several other aldohexoses, meaning it differs in configuration at only one chiral center:
-
Enantiomer: The enantiomer of this compound is L-Idose, which is its non-superimposable mirror image. L-Idose is a C5 epimer of D-glucose.[2][5]
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₆ | [1][3][4] |
| Molecular Weight | 180.156 g/mol | [1][3] |
| IUPAC Name | (2S,3R,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal | [1][4] |
| CAS Number | 5978-95-0 | [1][3][9] |
| Melting Point | 132 °C (from ethanol) | [1][2][10] |
| Boiling Point (Predicted) | 527.1 ± 50.0 °C | [1][9][11] |
| Density (Predicted) | 1.581 ± 0.06 g/cm³ | [1][9][11] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [9][10] |
Experimental Protocols
This compound is a rare sugar and is often prepared via synthetic routes from more common monosaccharides.[5]
Synthesis of this compound from D-Galactose
A common method for synthesizing this compound involves the stereochemical inversion of specific hydroxyl groups of a readily available sugar like D-galactose.[1]
Methodology:
-
Protection of D-Galactose: D-Galactose is first converted to its methyl pyranoside. This derivative is then reacted with benzaldehyde and a catalyst (e.g., ZnCl₂) to form methyl 4,6-O-benzylidene-D-galactopyranoside, protecting the hydroxyl groups at C4 and C6.[1]
-
Tosylation: The remaining free hydroxyl groups at the C2 and C3 positions are subsequently tosylated using p-toluenesulfonyl chloride (TsCl) in pyridine.[1]
-
Epoxide Formation: The ditosylated compound is treated with a base, such as sodium methoxide (NaOMe), which leads to the formation of an epoxide ring between C2 and C3.[1]
-
Epoxide Opening: The epoxide ring is then opened via nucleophilic attack. For instance, using a hydride reagent like lithium aluminum hydride (LiAlH₄) results in the inversion of configuration at one of the carbon atoms, yielding the desired ido-configuration.[1]
-
Deprotection: In the final step, the benzylidene and methyl glycoside protecting groups are removed through acid hydrolysis to yield the final product, this compound.[1]
Visualizations
Logical Relationship Diagram
The following diagram illustrates the equilibrium between the linear and cyclic forms of this compound in solution.
Caption: Equilibrium of this compound between its linear and cyclic pyranose forms.
References
- 1. benchchem.com [benchchem.com]
- 2. Idose - Wikipedia [en.wikipedia.org]
- 3. This compound | C6H12O6 | CID 111123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [molecules.lyceejeanbart.fr]
- 5. This compound | 5978-95-0 | Benchchem [benchchem.com]
- 6. brainly.com [brainly.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. This compound|lookchem [lookchem.com]
- 10. This compound | 5978-95-0 [chemicalbook.com]
- 11. This compound | CAS#:5978-95-0 | Chemsrc [chemsrc.com]
An In-depth Technical Guide on the Natural Occurrence and Sources of D-Idose and its Biologically Significant Epimer, L-Iduronic Acid
A Note to the Researcher: Scientific inquiry into the natural world has revealed a vast and complex landscape of organic molecules. While the family of aldohexose sugars is central to biochemistry, it is crucial to note that D-Idose is a rare monosaccharide that is not found in nature . Its existence is a product of chemical synthesis. However, its C5 epimer, L-Iduronic acid , is a vital, naturally occurring component of complex carbohydrates with significant biological roles. This guide, therefore, addresses the user's query by first clarifying the synthetic origin of this compound and then providing a comprehensive technical overview of the natural occurrence, sources, and analysis of the biologically crucial L-Iduronic acid.
Part 1: this compound - A Synthetic Rarity
This compound is an aldohexose, a six-carbon sugar with an aldehyde group. While it is one of the 16 stereoisomeric aldohexoses, it is not synthesized by any known natural biological pathway. Its significance lies primarily in the realm of synthetic carbohydrate chemistry, where it serves as a research tool and a building block for the synthesis of novel carbohydrate-based molecules.
Part 2: L-Iduronic Acid - The Naturally Occurring Counterpart
L-Iduronic acid (IdoA) is the C5 epimer of D-glucuronic acid and a key constituent of glycosaminoglycans (GAGs), specifically dermatan sulfate and heparan sulfate.[1] These complex polysaccharides are found on the surface of cells and in the extracellular matrix of virtually all animal tissues, where they play critical roles in cell signaling, development, and disease processes.[2][3]
Natural Abundance of L-Iduronic Acid
L-Iduronic acid does not exist as a free monosaccharide in nature but is found as a residue within the polysaccharide chains of dermatan sulfate and heparan sulfate. The relative abundance of L-iduronic acid within these GAGs is tissue-specific and can be modulated during development and in various disease states.
| Glycosaminoglycan | Tissue/Source | L-Iduronic Acid Content (% of total uronic acid) |
| Dermatan Sulfate | Normal Human Urine | 80-90%[4] |
| Porcine Skin | Major uronic acid component[2] | |
| Bovine Aortic Endothelial Cells | Present in isolated proteoglycans[5] | |
| Human Skin Fibroblast Cultures | Found in both glucuronic acid-rich and iduronic acid-rich proteoglycans[6] | |
| Heparan Sulfate | Human Aorta | 19%[7] |
| Pig Intestinal Mucosa (Heparin) | 77%[7] | |
| Murine Tissues (various) | Present, with varying sulfation patterns[8] | |
| Human Lung Tissues | A key component, with sulfation at the 2-O-position[9] |
Biosynthesis of L-Iduronic Acid
The biosynthesis of L-iduronic acid is a post-polymerization modification that occurs in the Golgi apparatus. It is not synthesized as a monosaccharide and then incorporated into the GAG chain. Instead, D-glucuronic acid residues already incorporated into the nascent polysaccharide chain are converted to L-iduronic acid residues by the enzyme glucuronyl C5-epimerase.[10][11] This epimerization is often coupled with the sulfation of the GAG chain.[7][11]
Role of L-Iduronic Acid in Signaling Pathways
The presence of L-iduronic acid in dermatan sulfate and heparan sulfate imparts conformational flexibility to the polysaccharide chain.[1][3] This flexibility is crucial for the specific binding of GAGs to a wide array of proteins, including growth factors, cytokines, and enzymes, thereby modulating their activity and influencing cellular processes such as proliferation, migration, and differentiation.[3][12][13] For example, the interaction between fibroblast growth factor 2 (FGF2) and heparan sulfate is affected by the presence of L-iduronic acid, which in turn impacts downstream signaling pathways.[12][13]
Part 3: Experimental Protocols
The study of L-iduronic acid necessitates the extraction and analysis of the glycosaminoglycans in which it is found. Below are generalized methodologies for key experimental procedures.
Isolation of Dermatan Sulfate and Heparan Sulfate from Animal Tissues
A common procedure for the isolation of GAGs from animal tissues involves the following steps:
-
Tissue Homogenization and Proteolysis: The tissue is minced and homogenized in a suitable buffer. Proteolytic enzymes, such as papain or pronase, are added to digest the core proteins to which the GAG chains are attached.[2][4]
-
Precipitation of GAGs: The GAGs are then precipitated from the digest using reagents like cetylpyridinium chloride (CPC) or ethanol.[2][4]
-
Purification: The crude GAG extract is further purified using techniques such as ion-exchange chromatography and/or gel filtration chromatography to separate dermatan sulfate, heparan sulfate, and other GAGs.[6][14]
Enzymatic Digestion of Dermatan Sulfate and Heparan Sulfate
To analyze the structure of dermatan sulfate and heparan sulfate, including their L-iduronic acid content, the purified GAGs are often depolymerized into smaller oligosaccharides or disaccharides using specific enzymes called lyases.[15]
-
Chondroitinase B: Specifically cleaves dermatan sulfate at the N-acetylgalactosamine linkage to L-iduronic acid.[16]
-
Chondroitinase ABC: Cleaves both chondroitin sulfate and dermatan sulfate.[15]
-
Heparinases (I, II, and III): A cocktail of these enzymes is used to depolymerize heparan sulfate and heparin.[17]
The resulting unsaturated disaccharides can then be analyzed to determine the composition of the original GAG chain.
Quantification of L-Iduronic Acid
Several methods are available for the quantification of L-iduronic acid, each with its own advantages and limitations.
-
Colorimetric Assays (e.g., Carbazole Assay): This traditional method relies on the reaction of uronic acids with carbazole in the presence of sulfuric acid to produce a colored product. However, it suffers from low specificity, as it cross-reacts with other sugars and the color yield varies for different uronic acids.[18]
-
High-Performance Liquid Chromatography (HPLC): A more specific and sensitive method involves the acid hydrolysis of the GAG to release the monosaccharides, followed by derivatization (e.g., with 1-phenyl-3-methyl-5-pyrazolone, PMP) and analysis by HPLC.[18][19] This allows for the separation and quantification of L-iduronic acid from its epimer, D-glucuronic acid.
-
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), this powerful technique can be used to analyze the disaccharides produced by enzymatic digestion, providing detailed information on the sulfation patterns and the distribution of L-iduronic acid within the GAG chain.[20][21]
References
- 1. Iduronic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation and characterization of dermatan sulfate in normal human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of dermatan sulfate proteoglycans synthesized by cultured bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of dermatan sulphate and heparan sulphate proteoglycans from fibroblast culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distribution of sulphate and iduronic acid residues in heparin and heparan sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of heparan sulfate from various murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Characterization of Heparan Sulfate from Human Lung Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Biosynthesis of dermatan sulfate. I. Formation of L-iduronic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lack of L-iduronic acid in heparan sulfate affects interaction with growth factors and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lack of L-iduronic acid in heparan sulfate affects interaction with growth factors and cell signaling [uu.diva-portal.org]
- 14. Isolation of the major chondroitin sulfate/dermatan sulfate and heparan sulfate proteoglycans from embryonic chicken retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chondroitin sulfate/dermatan sulfate-digesting enzymes from bacteria - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. Preparation of heparin/heparan sulfate oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Diagnostic methods for the determination of iduronic acid in oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mass Spectrometric Method for Determining the Uronic Acid Epimerization in Heparan Sulfate Disaccharides Generated using Nitrous Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DISTINGUISHING GLUCURONIC FROM IDURONIC ACID IN GLYCOSAMINOGLYCAN TETRASACCHARIDES BY USING ELECTRON DETACHMENT DISSOCIATION - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of D-Idose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Idose is a rare aldohexose monosaccharide, an epimer of D-glucose and D-gulose. While not as abundant in nature as other hexoses, this compound and its derivatives play crucial roles in various biological processes. Its oxidized form, L-iduronic acid, is a fundamental component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparin, which are involved in cell signaling, coagulation, and wound healing.[1][2] Recent studies have also suggested that this compound itself may possess anti-proliferative properties against certain cancer cell lines.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and visualizations of relevant biochemical pathways to support further research and development.
Physical Properties of this compound
This compound is a white, crystalline solid. Its physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₆ | [4] |
| Molecular Weight | 180.16 g/mol | [4] |
| Melting Point | 132 °C (in ethanol) | [5] |
| Specific Optical Rotation ([α]D) | +16° ± 1° | [5] |
| Solubility | Slightly soluble in water, methanol, and DMSO | [5][6] |
| IUPAC Name | (2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal | [4] |
| CAS Number | 5978-95-0 | [4] |
Chemical Properties and Reactivity
This compound exhibits typical reactions of aldoses, including oxidation, reduction, and glycosylation. In solution, it exists in equilibrium between its open-chain aldehydic form and its cyclic pyranose and furanose forms.
Oxidation
The aldehyde group of this compound can be oxidized to a carboxylic acid, forming D-idonic acid. Further oxidation can yield the corresponding uronic acid, D-iduronic acid, which is the precursor to the biologically significant L-iduronic acid.
Reduction
The aldehyde group of this compound can be reduced to a primary alcohol, yielding the sugar alcohol, D-iditol. This reaction is commonly achieved using reducing agents like sodium borohydride.[7]
Glycosylation
The anomeric hydroxyl group of the cyclic forms of this compound can react with alcohols or other sugar moieties to form glycosides. This reaction is fundamental to the formation of oligosaccharides and polysaccharides.
Experimental Protocols
Synthesis of this compound from D-Glucose
This protocol is adapted from a practical synthesis route involving the formation of a seven-carbon sugar intermediate, ido-heptonic acid, followed by oxidative cleavage.[8][9]
Materials:
-
D-Glucose
-
Sodium cyanide (NaCN)
-
2,2-dimethoxypropane
-
Methanolic HCl
-
Sodium borohydride (NaBH₄)
-
Silica gel-supported sodium periodate
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
DOWEX® 50WX8-200 resin
Procedure:
-
Cyanohydrin Formation: D-glucose is reacted with sodium cyanide to form a mixture of epimeric heptonic acids, including ido-heptonic acid.
-
Acetonide Protection: The hydroxyl groups of the heptonic acid mixture are protected using 2,2-dimethoxypropane in methanolic HCl to form the corresponding triacetonide.
-
Reduction of the Ester: The ester group of the protected ido-heptonate is reduced to a primary alcohol using sodium borohydride in methanol, yielding a triol.[8]
-
Oxidative Cleavage: The C6-C7 bond of the resulting triol is cleaved using silica gel-supported sodium periodate in dichloromethane to form the protected this compound aldehyde.[8]
-
Deprotection: The acetonide protecting groups are removed by hydrolysis with DOWEX® 50WX8-200 resin to yield this compound.[8]
-
Purification and Analysis: The final product is purified by chromatography and its identity and purity are confirmed by HPLC and ¹H and ¹³C NMR spectroscopy.[8]
Determination of Melting Point
This is a general procedure that can be applied to this compound.[10]
Materials:
-
Dry, powdered this compound
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a rate of 1-2 °C per minute.
-
The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.
Determination of Specific Optical Rotation
This is a general procedure for determining the specific rotation of a chiral compound in solution.[11][12][13]
Materials:
-
This compound
-
Distilled water (or other suitable solvent)
-
Volumetric flask
-
Polarimeter
-
Sodium lamp (D-line, 589.3 nm)
Procedure:
-
Solution Preparation: A solution of this compound of a known concentration (e.g., 1 g/100 mL) is prepared in a volumetric flask.
-
Polarimeter Calibration: The polarimeter is calibrated with the pure solvent.
-
Measurement: The prepared this compound solution is placed in the polarimeter sample tube.
-
The observed angle of rotation (α) is measured.
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Reduction of this compound with Sodium Borohydride
This protocol describes the reduction of the aldehyde group of this compound to a primary alcohol.[7][14]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water
Procedure:
-
Reaction Setup: this compound is dissolved in methanol.
-
Addition of Reducing Agent: Sodium borohydride is slowly added to the solution while stirring, typically at 0 °C.
-
Reaction Progression: The reaction is allowed to proceed to completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the addition of water. The product, D-iditol, can be isolated and purified by standard techniques such as crystallization or chromatography.
Signaling Pathways and Workflows
Biosynthesis of L-Iduronic Acid in Glycosaminoglycans
L-Iduronic acid, the C5 epimer of D-glucuronic acid, is a critical component of dermatan sulfate and heparan sulfate. Its formation is a key step in the biosynthesis of these GAGs. The following diagram illustrates this enzymatic conversion.[1][15]
Caption: Biosynthesis of L-Iduronic Acid in GAGs.
Proposed Experimental Workflow for this compound Synthesis and Analysis
The following diagram outlines a logical workflow for the chemical synthesis of this compound from D-glucose, followed by its purification and characterization.
Caption: Workflow for this compound Synthesis and Analysis.
Conclusion
This compound is a rare sugar with significant, though often indirect, biological importance. A thorough understanding of its physical and chemical properties is essential for researchers exploring its potential applications in drug development and glycobiology. The experimental protocols and workflows provided in this guide offer a practical foundation for the synthesis, purification, and characterization of this compound, facilitating further investigation into its biological roles and therapeutic potential.
References
- 1. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iduronic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H12O6 | CID 111123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5978-95-0 [chemicalbook.com]
- 6. 163481-100mg | this compound (0.141M solution in water) [5978-95-0] Clinisciences [clinisciences.com]
- 7. When D-glucose is treated with sodium borohydride, optically active gluci.. [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thinksrs.com [thinksrs.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Specific rotation - Wikipedia [en.wikipedia.org]
- 13. Virtual Labs [cds-iiith.vlabs.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. Iduronic Acid in Chondroitin/Dermatan Sulfate: Biosynthesis and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Landscape of D-Idose in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Idose, a C5 epimer of D-glucose, is a rare aldohexose that exhibits significant conformational flexibility in aqueous solution. This characteristic, stemming from its unique stereochemistry, results in a complex equilibrium of various cyclic and acyclic forms, each with distinct three-dimensional structures. Understanding this conformational equilibrium is paramount for elucidating its biological roles and for the rational design of idose-based therapeutics and chemical probes. This technical guide provides an in-depth analysis of the conformational behavior of this compound in an aqueous environment, supported by quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and methodologies for its experimental and computational investigation.
Conformational Equilibrium of this compound in Aqueous Solution
In aqueous solution, this compound exists as a dynamic equilibrium mixture of four main cyclic isomers: two pyranose (six-membered ring) forms (α and β) and two furanose (five-membered ring) forms (α and β). Additionally, minor populations of the acyclic aldehyde and hydrate forms are present. The relative populations of these tautomers are temperature-dependent.
The conformational landscape of the pyranose forms of this compound is particularly complex. Unlike many other aldohexoses that predominantly adopt a single stable chair conformation, the idopyranose ring is known to populate multiple conformations, including both chair (¹C₄ and ⁴C₁) and skew-boat (e.g., ²Sₒ) forms. This conformational diversity is a key feature of this compound's chemistry and biological activity.
Quantitative Distribution of this compound Tautomers
The equilibrium distribution of the major tautomers of this compound in deuterium oxide (D₂O) has been determined by ¹³C NMR spectroscopy. The relative percentages of each form at different temperatures are summarized in the table below.
| Tautomer | Configuration | Ring Form | Population at 27°C (%) | Population at 80°C (%) |
| α-D-Idopyranose | α | Pyranose | 38 | 31 |
| β-D-Idopyranose | β | Pyranose | 36 | 34 |
| α-D-Idofuranose | α | Furanose | 13 | 16 |
| β-D-Idofuranose | β | Furanose | 13 | 19 |
Data sourced from Snyder, J. R.; Serianni, A. S. J. Org. Chem. 1986, 51 (14), 2694–2702, as cited in related literature.
Conformational Isomers of D-Idopyranose
Further analysis of the pyranose forms reveals a distribution of different ring conformations:
-
α-D-Idopyranose: Exists as a mixture of the ¹C₄ (chair), ⁴C₁ (chair), and skew-boat conformations.
-
β-D-Idopyranose: Predominantly adopts the ¹C₄ (chair) conformation.
The following diagram illustrates the equilibrium between the major forms of this compound in solution.
Experimental Protocols
The conformational analysis of this compound in aqueous solution primarily relies on Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.
NMR Spectroscopy for Conformational Analysis
One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are powerful tools for identifying and quantifying the different tautomers and conformers of this compound in solution.
Methodology:
-
Sample Preparation:
-
Dissolve a known quantity of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in high-purity deuterium oxide (D₂O, 99.9%).
-
Transfer the solution to a 5 mm NMR tube.
-
Allow the solution to equilibrate at the desired temperature for a sufficient period (mutarotation can take several hours) before data acquisition.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For quantitative ¹³C NMR, use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate signal integration. A long relaxation delay (5 times the longest T₁) is crucial.
-
Acquire two-dimensional NMR spectra (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC) to aid in the complete assignment of proton and carbon signals for each isomer.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the resonances for each tautomer based on chemical shifts, coupling constants, and correlations observed in the 2D spectra.
-
Quantify the relative populations of the different forms by integrating well-resolved signals (typically the anomeric signals) in the ¹H or ¹³C NMR spectra.
-
The following diagram outlines the general workflow for NMR-based conformational analysis.
Computational Modeling: Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide atomic-level insights into the conformational dynamics and stability of this compound in an explicit aqueous environment.
Methodology:
-
System Setup:
-
Generate the initial 3D coordinates for the desired this compound conformer (e.g., ¹C₄ α-D-idopyranose).
-
Select a suitable carbohydrate force field (e.g., GLYCAM, CHARMM36).
-
Solvate the molecule in a periodic box of explicit water molecules (e.g., TIP3P, SPC/E).
-
Add counter-ions if necessary to neutralize the system.
-
-
Simulation Protocol:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT) conditions.
-
Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure and temperature (NPT) conditions.
-
Run a production MD simulation for a sufficient duration (typically nanoseconds to microseconds) to sample the conformational space.
-
-
Analysis:
-
Analyze the trajectory to determine the populations of different conformers by monitoring key dihedral angles and ring-puckering parameters.
-
Calculate the free energy landscape to identify stable conformational states and the barriers between them.
-
Analyze hydrogen bonding patterns between this compound and the surrounding water molecules.
-
The logical relationship for setting up a molecular dynamics simulation is depicted below.
Conclusion
The conformational landscape of this compound in aqueous solution is characterized by a complex equilibrium of multiple tautomers and, for the pyranose forms, a significant population of various chair and skew-boat conformers. This inherent flexibility is a defining feature of this compound and likely plays a crucial role in its biological functions. The combination of high-resolution NMR spectroscopy and molecular dynamics simulations provides a powerful approach to quantitatively and qualitatively describe this complex behavior. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals working with this unique and biologically relevant rare sugar.
Unlocking the Therapeutic Potential of D-Idose Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Idose, a rare aldohexose, and its derivatives are emerging as a compelling class of molecules with significant therapeutic potential. As an epimer of D-glucose, this compound and its related compounds can interact with biological systems in unique ways, offering novel avenues for drug discovery and development. This technical guide provides an in-depth exploration of the biological roles and significance of this compound derivatives, with a focus on their anti-cancer properties and their interactions with key enzymes. We will delve into their mechanisms of action, present available quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways.
Anti-proliferative Activity of this compound and its Derivatives
Recent studies have highlighted the anti-proliferative effects of this compound against specific cancer cell lines, suggesting its potential as a novel anti-cancer agent.
Mechanism of Action
The primary anti-proliferative mechanism of this compound is attributed to its ability to inhibit cellular glucose uptake.[1] By mimicking the structure of glucose, this compound can interfere with the transport of glucose into cancer cells, which are often highly dependent on glycolysis for their energy needs (the Warburg effect). This leads to a reduction in the intracellular glucose pool, diminished ATP production, and subsequent inhibition of cell proliferation.[1][2]
Interestingly, the signaling pathway through which this compound exerts this effect appears to be distinct from that of another well-studied rare sugar, D-allose. While D-allose upregulates the expression of Thioredoxin-Interacting Protein (TXNIP), a known inhibitor of glucose uptake, the anti-proliferative effects of this compound are TXNIP-independent.[2] The precise molecular targets within the glucose transport machinery, such as specific glucose transporters (GLUTs), are an active area of investigation.
Quantitative Data: Anti-proliferative Effects
The following table summarizes the available quantitative data on the anti-proliferative activity of this compound and related compounds against various cancer cell lines.
| Compound | Cell Line | Concentration (mM) | % Inhibition | IC50 (mM) | Reference(s) |
| This compound | MOLT-4F (Human Leukemia) | 5 | 60% | Not Reported | [2] |
| D-Allose | MOLT-4F (Human Leukemia) | 5 | 46% | Not Reported | [2] |
| This compound | DU-145 (Human Prostate Cancer) | 5 | Not Significant | Not Reported | [2] |
| L-Idose | Caenorhabditis elegans | - | - | 121 | [3] |
| D-Talose | Caenorhabditis elegans | - | - | 197 | [3] |
| D-Allose | Caenorhabditis elegans | - | - | 200 | [3] |
Note: Further research is required to establish a comprehensive profile of IC50 values for this compound and its derivatives across a wider range of cancer cell lines.
Signaling Pathway Visualization
The following diagram illustrates the hypothesized signaling pathway for the anti-proliferative effects of this compound.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound derivatives on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., MOLT-4F)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or this compound derivative solutions of known concentrations
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the this compound derivative. Include a vehicle control (medium without the derivative).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The percentage of inhibition is 100 - % viability.
Glucose Uptake Assay (2-Deoxyglucose Method)
This protocol measures the rate of glucose uptake by cells in the presence of this compound derivatives.
Materials:
-
Cancer cell line of interest
-
Culture medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-[³H]-D-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
This compound or this compound derivative solutions
-
Phloretin (a glucose transport inhibitor, as a positive control)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail (for radiolabeled glucose) or fluorescence plate reader
-
24-well plates
Procedure:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Wash the cells twice with warm KRH buffer.
-
Pre-incubate the cells for 20 minutes in KRH buffer containing the desired concentrations of the this compound derivative or phloretin.
-
Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-[³H]-D-glucose (e.g., 0.5 µCi/mL) or 2-NBDG.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Lyse the cells with the lysis buffer.
-
For radiolabeled glucose, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
For fluorescent glucose analogs, measure the fluorescence using a fluorescence plate reader.
-
Normalize the glucose uptake to the protein concentration of each well, determined by a standard protein assay (e.g., BCA assay).
L-Idose Derivatives and Enzyme Interactions
L-Idose as a Substrate for Aldose Reductase
L-Idose, the C-5 epimer of D-glucose, has been identified as an efficient substrate for aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. While not an inhibitor, the kinetic parameters of its interaction with aldose reductase provide valuable insights for the design of potent and specific inhibitors.
Quantitative Data: Enzyme Kinetics
| Substrate | Enzyme Source | KM (mM) | kcat (min-1) | Reference(s) |
| L-Idose | Human Recombinant Aldose Reductase | 3.9 | Not Reported | [2] |
| D-Glucose | Human Recombinant Aldose Reductase | 50-100 | Not Reported | [4] |
Note: The lower KM value for L-idose compared to D-glucose suggests a higher affinity of aldose reductase for L-idose.
L-ido-Deoxynojirimycin (DNJ) Derivatives as Glycosidase Inhibitors
Derivatives of L-ido-deoxynojirimycin (L-ido-DNJ) have been investigated as potential inhibitors of glycosidases, enzymes that play crucial roles in carbohydrate metabolism and various pathological processes.
Quantitative Data: Glycosidase Inhibition
| Compound | Target Enzyme | IC50 (µM) | Reference(s) |
| 5-C-alkyl-L-ido-DNJ derivatives | Various glycosidases | Weak to moderate inhibition | [5][6] |
| Three specific 5-C-alkyl-L-ido-DNJ compounds | α-glucosidase | Potent inhibition | [5][6] |
Note: Specific IC50 values for a range of L-ido-DNJ derivatives are needed for a comprehensive comparison.
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol is used to determine the inhibitory activity of L-ido-DNJ derivatives against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
L-ido-DNJ derivative solutions
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of various concentrations of the L-ido-DNJ derivative to the test wells. Add 10 µL of buffer to the control wells.
-
Add 20 µL of α-glucosidase solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition as: [1 - (Absorbance of test sample / Absorbance of control)] x 100.
Other this compound Derivatives of Biological Interest
While research has primarily focused on the anti-cancer potential of this compound, other derivatives such as D-idofuranose and D-idonic acid represent areas for future investigation into their biological roles and significance. Their structural similarity to other biologically active furanose and aldonic acid derivatives suggests they may possess unique and therapeutically relevant properties.
Conclusion and Future Directions
This compound and its derivatives represent a promising, yet underexplored, area of carbohydrate chemistry with significant potential for therapeutic applications. The anti-proliferative effects of this compound, mediated through the inhibition of glucose uptake in a TXNIP-independent manner, highlight a novel strategy for targeting cancer metabolism. Furthermore, the interactions of L-idose and L-ido-DNJ derivatives with key enzymes like aldose reductase and glycosidases open up avenues for the development of drugs for diabetic complications and other metabolic disorders.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound in the glucose transport pathway.
-
Conducting comprehensive structure-activity relationship (SAR) studies to optimize the anti-proliferative and enzyme-inhibitory activities of this compound derivatives.
-
Expanding the evaluation of this compound derivatives against a broader range of cancer cell lines and in in vivo models.
-
Investigating the biological roles of other this compound derivatives, such as D-idofuranose and D-idonic acid.
This technical guide serves as a foundation for researchers and drug development professionals to build upon as we continue to unlock the full therapeutic potential of this fascinating class of rare sugars.
References
- 1. In vitro α-glucosidase inhibitory assay [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and glycosidase inhibition of 5-C-alkyl-DNJ and 5-C-alkyl-l-ido-DNJ derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Idose as a rare sugar in glycobiology research
An In-depth Technical Guide to D-Idose as a Rare Sugar in Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an aldohexose monosaccharide that, due to its scarce presence in nature, is classified as a "rare sugar".[1][2] As the C-5 epimer of D-glucose, its unique stereochemistry confers distinct biochemical properties that are of growing interest in glycobiology and therapeutic development.[3] Unlike abundant hexoses, this compound is not a primary metabolite for energy production in most organisms. Its significance lies in its roles as a precursor to structurally important molecules and as a modulator of cellular processes, including cancer cell proliferation. This technical guide provides a comprehensive overview of this compound, covering its synthesis, metabolic fate, biological activities, and the experimental methodologies used to investigate its functions.
Introduction to this compound
This compound is one of the 16 aldohexose stereoisomers with the chemical formula C₆H₁₂O₆.[3] Its defining characteristic is the arrangement of hydroxyl groups along its carbon backbone, which differentiates it from common sugars like glucose and galactose. This compound is known to be the most unstable of all aldohexoses, and it has never been crystallized.[4] This instability, coupled with its natural rarity, has historically limited its study. However, advances in chemical synthesis have made this compound more accessible for research, revealing its potential in various biomedical applications.[4][5]
Synthesis of this compound
The low natural abundance of this compound necessitates its production through synthetic routes. While enzymatic conversions from other sugars, such as the isomerization of D-sorbose using xylose isomerase, have been explored, they are often impractical for large-scale production due to unfavorable equilibrium dynamics.[3][4] Consequently, chemical synthesis remains the primary method for obtaining research quantities of this compound.
A practical and efficient method involves the use of D-glucose as a starting material to produce ido-heptonic acid precursors.[4][6] This strategy relies on key steps such as isopropylidene protection of hydroxyl groups, a crucial C6-C7 bond cleavage using periodate oxidation, and subsequent selective reduction at C1 and/or C6 to yield this compound.[4][5][6][7]
Figure 1: Chemical synthesis workflow for this compound from D-Glucose.
Metabolism and Biological Significance
The metabolic fate of this compound is distinct from that of D-glucose.[3] Its primary significance in glycobiology is not as an energy source but as a precursor and a modulator of specific enzymatic pathways.
-
Precursor to L-Iduronic Acid: While this compound is not directly incorporated into glycosaminoglycans (GAGs), its oxidized derivative, L-iduronic acid, is a critical component.[3] L-iduronic acid is a major constituent of GAGs like dermatan sulfate and heparin, which are essential for regulating processes such as wound healing, inflammation, and cell-cell recognition.[3]
-
Interaction with Aldose Reductase: this compound's C-5 epimer, L-Idose, is an efficient substrate for aldose reductase, an enzyme implicated in the polyol pathway and diabetic complications.[3][8] Studies show that L-Idose has a lower Michaelis-Menten constant (K_M) for aldose reductase compared to D-glucose, making it a valuable tool for studying this enzyme's activity.[8][9]
-
Bacterial Polysaccharides: this compound has been identified as a component of the O-antigen in the lipopolysaccharides of some gram-negative bacteria, suggesting a role in host-pathogen interactions.[3]
Therapeutic Potential: Anti-Proliferative Effects
A significant area of research is the anti-proliferative activity of this compound against cancer cells. Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, primarily by disrupting their glucose metabolism.[9]
Mechanism of Action
The anti-cancer effect of this compound is attributed to its ability to inhibit cellular glucose uptake.[9] By competing with glucose, this compound reduces the intracellular pool available for glycolysis, thereby limiting ATP production and hindering cell proliferation.[9] This mechanism appears to be independent of the thioredoxin-interacting protein (TXNIP) pathway, a known regulator of glucose uptake that is modulated by other rare sugars like D-allose.[3][9][10]
Figure 2: Proposed anti-proliferative signaling pathway of this compound.
Quantitative Data on Biological Activity
The biological effects of this compound have been quantified in various studies. The following tables summarize key findings regarding its anti-proliferative and enzymatic interactions.
Table 1: Anti-Proliferative Activity of this compound
| Cell Line | Treatment | Concentration | Effect | Reference |
|---|---|---|---|---|
| MOLT-4F (Human Leukemia) | This compound | 5 mM | 60% inhibition of proliferation | [9] |
| DU-145 (Human Prostate Cancer) | This compound | 5 mM | No significant inhibition | [9] |
| MOLT-4F (Human Leukemia) | this compound | 5 mM | 2-deoxy-D-glucose (2DG) uptake reduced to 78% of control |[9] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | K_M (mM) | Notes | Reference |
|---|---|---|---|---|
| Human Recombinant Aldose Reductase | L-Idose | 3.9 | L-Idose is the C-5 epimer of D-glucose. | [9] |
| Aldose Reductase (Bovine Lens) | L-Idose | - | k_cat values are essentially identical to those for D-glucose, but K_M is significantly lower. |[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Chemical Synthesis of this compound from Ido-Heptonic Acid
This protocol is based on established methods for synthesizing this compound from ido-heptonic acid precursors.[4][6]
-
Protection: The hydroxyl groups of the ido-heptonic acid precursor are protected using an isopropylidene protection strategy. This typically involves reacting the precursor with 2,2-dimethoxypropane in the presence of an acid catalyst.[6]
-
Oxidative Cleavage: The C6-C7 bond of the protected heptonic acid is cleaved. A practical method uses Shing silica gel-supported sodium periodate in a solvent like dichloromethane. This reaction selectively cleaves the vicinal diol to yield a protected D-iduronic acid derivative.[4][6]
-
Selective Reduction: The aldehyde group of the protected D-iduronic acid is selectively reduced. For example, treatment with diisobutylaluminum hydride (DIBALH) in toluene at low temperatures (e.g., -78 °C) can reduce the ester to an aldehyde, yielding a protected this compound.[6]
-
Deprotection: The protecting groups (acetonides) are removed to yield free this compound. This is typically achieved under mild acidic conditions, for example, by using DOWEX resin in water.[4][6]
-
Purification: The final product is purified using standard chromatographic techniques to obtain pure this compound.
Protocol 2: Anti-Proliferative Activity Assay
This protocol outlines a typical workflow for assessing the effect of this compound on cancer cell proliferation.[9]
Figure 3: Experimental workflow for assessing anti-proliferative activity.
-
Cell Culture: Culture the desired cancer cell line (e.g., MOLT-4F) in appropriate media and conditions (e.g., 37°C, 5% CO₂).
-
Seeding: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere or stabilize overnight.
-
Treatment: Prepare a stock solution of this compound in culture media. Add serial dilutions of the this compound solution to the wells to achieve the desired final concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) to allow for the treatment to take effect.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT or WST-8) to each well and incubate according to the manufacturer's instructions. The reagent is metabolically reduced by viable cells to produce a colored formazan product.
-
Data Analysis: Measure the absorbance of the formazan product using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. The percent inhibition is calculated as 100% - % viability.
Conclusion and Future Directions
This compound, once a chemical curiosity, is emerging as a rare sugar with significant potential in glycobiology and drug development. Its ability to inhibit cancer cell proliferation by targeting glucose metabolism presents a promising avenue for oncological research. Furthermore, its unique interactions with enzymes like aldose reductase make it a valuable tool for studying metabolic pathways implicated in disease. Future research should focus on elucidating the specific transporters and enzymes that interact with this compound, exploring its efficacy in in vivo models, and synthesizing derivatives to enhance its therapeutic properties. The continued investigation of this compound and other rare sugars will undoubtedly unlock new insights into the complex world of carbohydrate biology and open doors to novel therapeutic strategies.
References
- 1. Description and history of rare sugars [glycoforum.gr.jp]
- 2. Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 5978-95-0 | Benchchem [benchchem.com]
- 4. This compound, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars. | Department of Chemistry [chem.web.ox.ac.uk]
- 8. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Stability and degradation pathways of D-Idose under different conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Idose, a rare aldohexose, is the C-5 epimer of D-glucose. While not naturally abundant, its oxidized form, L-iduronic acid, is a critical component of glycosaminoglycans (GAGs) like dermatan sulfate and heparan sulfate. A notable characteristic of this compound is its inherent instability, being the least stable of all aldohexoses and sensitive to heat, acid, and base.[1] This instability has significant implications for its study and potential applications in drug development and other fields. Understanding the degradation pathways of this compound under various conditions is crucial for handling, storage, and the design of experiments involving this rare sugar. This technical guide provides an in-depth overview of the stability and degradation of this compound, summarizing available data, outlining experimental protocols, and visualizing key pathways.
Stability of this compound
This compound is known for its low stability compared to other aldohexoses. This instability is a critical factor to consider in its synthesis, purification, and storage. It has been reported that this compound has never been crystallized, which is a testament to its unstable nature.[1]
pH and Temperature Effects
-
Acidic Conditions: Under acidic conditions, monosaccharides can undergo dehydration and fragmentation reactions. For this compound, this can lead to the formation of various degradation products.
-
Alkaline Conditions: In alkaline solutions, monosaccharides can undergo isomerization (epimerization) and degradation. The Lobry de Bruyn-Alberda van Ekenstein transformation describes the isomerization of aldoses to ketoses and epimerization at C-2 in the presence of a base.[2] For this compound, this could lead to the formation of D-sorbose and D-gulose. Alkaline conditions can also promote fragmentation and the formation of acidic degradation products.
-
Thermal Stress: Heat can accelerate both acid- and base-catalyzed degradation pathways. Thermal decomposition of sugars can lead to the formation of a complex mixture of volatile and non-volatile compounds.
Degradation Pathways
The degradation of this compound can proceed through several pathways, depending on the specific conditions.
Acid-Catalyzed Degradation
In acidic environments, this compound can undergo a series of reactions leading to various degradation products. A general pathway for acid-catalyzed degradation of hexoses involves the formation of furfural derivatives.
Alkaline Degradation (Lobry de Bruyn-Alberda van Ekenstein Transformation)
Under alkaline conditions, this compound can isomerize to its corresponding ketose (D-Sorbose) and epimerize at the C-2 position to form D-Gulose. This transformation proceeds through a common enediol intermediate.
Further degradation under alkaline conditions can lead to fragmentation of the sugar backbone, forming smaller carboxylic acids.
Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction that occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein.[3][4] As a reducing sugar, this compound can participate in the Maillard reaction, leading to the formation of a complex mixture of products responsible for changes in color, flavor, and nutritional value of foods and other systems.
The initial steps of the Maillard reaction involving this compound and an amino acid (e.g., lysine) are depicted below.
Quantitative Data
Specific quantitative data on the degradation of this compound is scarce in the published literature. The following table summarizes general expectations based on the known instability of this compound and the behavior of other monosaccharides. Researchers are encouraged to perform specific stability studies for their particular applications.
| Condition | Expected Rate of Degradation | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl, 60°C) | High | 5-Hydroxymethylfurfural (HMF), levulinic acid, formic acid, humins |
| Alkaline (e.g., 0.1 M NaOH, 60°C) | Very High | D-Sorbose, D-Gulose, various organic acids (e.g., lactic acid, saccharinic acids) |
| Neutral (Aqueous solution, 60°C) | Moderate | Isomerization and some degradation products |
| Thermal (Solid state, >150°C) | High | Complex mixture of volatile and non-volatile compounds |
Experimental Protocols
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[5][6][7][8][9] The following are general protocols that can be adapted for studying the degradation of this compound.
General Workflow for Forced Degradation Study
Protocol for Acidic and Alkaline Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix an aliquot of the this compound stock solution with an equal volume of an acid solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).
-
Alkaline: Mix an aliquot of the this compound stock solution with an equal volume of a base solution (e.g., 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH).
-
Control: Mix an aliquot of the this compound stock solution with an equal volume of purified water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the acidic and alkaline samples to stop the degradation reaction.
-
Analysis: Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.[10][11]
Protocol for Thermal Degradation (Solid State)
-
Sample Preparation: Place a known amount of solid this compound in a vial.
-
Incubation: Place the vial in an oven at a high temperature (e.g., 105°C).
-
Sampling: At specified time points, remove a vial from the oven and allow it to cool to room temperature.
-
Dissolution: Dissolve the contents of the vial in a known volume of solvent (e.g., water).
-
Analysis: Analyze the resulting solution by HPLC-UV/MS.
Effect of Metal Ions
The presence of metal ions can influence the stability of monosaccharides. Metal ions can catalyze oxidation and other degradation reactions.[2][3][12] The specific effects of different metal ions on this compound stability would require experimental investigation, but it is a factor to consider, especially in formulations or reaction mixtures containing metal salts.
Enzymatic Degradation
While this compound itself is not a common substrate for many enzymes, its oxidized form, L-iduronic acid, is a key component of GAGs and is acted upon by enzymes such as iduronate-2-sulfatase and α-L-iduronidase. The enzymatic conversion of other sugars to D-allose (a C-3 epimer of D-glucose) has been studied, suggesting the potential for enzymatic modification of this compound.[1][13]
Conclusion
This compound is an inherently unstable rare sugar, and its degradation is influenced by pH, temperature, and the presence of other reactive species. While specific quantitative data is limited, understanding the general degradation pathways—acid-catalyzed degradation, alkaline isomerization and degradation, and the Maillard reaction—is crucial for researchers working with this molecule. The experimental protocols outlined in this guide provide a framework for conducting forced degradation studies to establish the stability profile of this compound in various contexts. Further research is needed to generate detailed kinetic data and to fully characterize the degradation products of this compound under a range of conditions.
References
- 1. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies in kinetics and mechanism of oxidation of d-glucose and d-fructose by alkaline solution of potassium iodate in the presence of Ru(III) as homogeneous catalyst | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. sgs.com [sgs.com]
- 10. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interesjournals.org [interesjournals.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Historical Synthesis of D-Idose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the rare aldohexose, D-Idose, with a focus on its discovery, historical synthesis, and modern preparative methods. As the C-5 epimer of D-glucose, this compound is a structurally significant monosaccharide. However, its inherent instability and low natural abundance have historically presented challenges to its study.[1] This document details the key scientific breakthroughs that have enabled the synthesis and characterization of this compound, providing valuable information for researchers in carbohydrate chemistry and drug development.
Discovery and Historical Context
The late 19th century was a period of profound advancement in the understanding of carbohydrates, largely driven by the pioneering work of German chemist Emil Fischer . His systematic investigation into the stereochemistry of sugars led to the elucidation of the structures of all sixteen aldohexoses, a monumental achievement for which he was awarded the Nobel Prize in Chemistry in 1902.[2][3][4] It was within this context of rigorous structural determination that this compound was first described.
The first synthesis of this compound was reported in 1895 by Fischer and his student, I. Fay .[5] Their approach involved the reduction of D-idonolactone, a derivative of D-idonic acid. This seminal work not only provided the first access to this rare sugar but also further solidified the stereochemical framework of the aldohexose family.
Physicochemical and Quantitative Data
This compound is an aldohexose with the chemical formula C₆H₁₂O₆ and a molar mass of 180.156 g/mol .[6] It is known to be the most unstable of the aldohexoses, a property that has made it challenging to crystallize.[1] The following tables summarize key quantitative data from both historical and modern synthetic preparations of this compound.
| Parameter | Historical Data (Fischer and Fay, 1895) | Reference |
| Specific Rotation | [α]D¹³ +15.8° (c = 2.3) | [5] |
| Yield | Not explicitly reported |
| Synthesis Step (Modern Method) | Reagents and Conditions | Yield | Reference |
| Triacetonide formation from D-ido-heptono-1,4-lactone | 2,2-dimethoxypropane, methanolic HCl | 71% | [7] |
| Selective hydrolysis to diol | Acetic acid:water:methanol (2:1:3), 40 °C | 32% | [7] |
| Reduction to triol | Sodium borohydride, methanol, 0 °C | 95% | [7] |
| Oxidative cleavage to aldehyde | Silica gel-supported sodium periodate, dichloromethane | 100% | [7] |
| Deprotection to this compound | DOWEX® 50WX8-200 resin, water | 97% | [7] |
Synthesis of this compound: From Historical Methods to Modern Protocols
The synthesis of this compound has evolved significantly from its initial preparation. Early methods relied on the chain extension of smaller sugars, while modern approaches leverage more abundant monosaccharides like D-glucose.
Historical Synthesis: The Kiliani-Fischer Synthesis and Reduction of D-Idonolactone
The foundational method for elongating the carbon chain of an aldose is the Kiliani-Fischer synthesis .[1] This process involves the addition of cyanide to an aldose, forming a cyanohydrin, which is then hydrolyzed to a carboxylic acid and subsequently reduced to a new, longer-chain aldose. This method produces a mixture of C-2 epimers. For instance, the application of the Kiliani reaction to D-glucose yields a mixture of D-glycero-D-gulo-heptono-1,4-lactone and D-glycero-D-ido-heptono-1,4-lactone.[1]
Experimental Protocol: First Synthesis of this compound (Fischer and Fay, 1895)
The first preparation of this compound was achieved through the reduction of D-idonolactone. While the original 1895 paper provides limited procedural detail by modern standards, the key transformation is the reduction of the lactone to the corresponding aldose. This was a common method at the time for preparing aldoses from their corresponding aldonic acids.
-
Step 1: Preparation of D-Idonolactone: D-idonic acid, obtained from the Kiliani-Fischer synthesis starting with D-xylose, is converted to its lactone form, D-idonolactone, through heating under reduced pressure to remove water.
-
Step 2: Reduction of D-Idonolactone: The D-idonolactone is dissolved in water and treated with a reducing agent, such as sodium amalgam. The reaction is carefully monitored, and upon completion, the mercury is separated, and the solution is neutralized.
-
Step 3: Isolation of this compound: The resulting solution containing this compound is then purified, typically through crystallization of a derivative or by precipitation with alcohol, to yield this compound as a syrup.
Modern Synthesis: A Practical Route from D-Glucose
A more recent and practical synthesis of this compound starts from the readily available D-glucose.[7] This multi-step process involves a seven-carbon sugar intermediate, which is then cleaved to yield this compound.
Experimental Protocol: Synthesis of this compound from D-Glucose [7]
-
Step 1: Kiliani-Fischer Synthesis to D-ido-heptono-1,4-lactone: D-glucose is subjected to the Kiliani-Fischer synthesis to produce a mixture of heptono-1,4-lactones, from which D-ido-heptono-1,4-lactone is isolated.
-
Step 2: Acetonide Protection: The D-ido-heptono-1,4-lactone is treated with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., methanolic HCl) to form the triacetonide derivative.
-
Step 3: Selective Hydrolysis: The triacetonide is selectively hydrolyzed using a mixture of acetic acid, water, and methanol (2:1:3) at 40°C to yield the corresponding diol.
-
Step 4: Reduction to Triol: The diol is then reduced with sodium borohydride in methanol at 0°C to give the triol.
-
Step 5: Oxidative Cleavage: The C6-C7 bond of the triol is cleaved using silica gel-supported sodium periodate in dichloromethane to form the protected aldehyde.
-
Step 6: Deprotection: The final step involves the removal of the acetonide protecting groups using DOWEX® 50WX8-200 resin in water to afford this compound.
Biological Significance and Related Pathways
While this compound itself is rare in nature, its C-5 epimer, L-iduronic acid (IdoA) , is a crucial component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate.[6] These complex polysaccharides are involved in a wide array of biological processes, including cell signaling, coagulation, and inflammation.
The biosynthesis of L-iduronic acid does not proceed from free L-idose. Instead, it occurs at the polymer level through the enzymatic epimerization of D-glucuronic acid residues already incorporated into the growing GAG chain. This transformation is catalyzed by the enzyme D-glucuronyl C5-epimerase .
Visualizations
Historical Synthesis Pathway of this compound
References
- 1. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 2. This compound, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Stereochemistry of D-Idose: A Comprehensive Technical Guide to its Enantiomers and Epimers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idose is an aldohexose, a six-carbon monosaccharide that, while not abundant in nature, holds significant interest in glycobiology and drug development. Its importance is primarily linked to its C5 epimer, L-iduronic acid, a fundamental component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate. This technical guide provides an in-depth exploration of D-idose, its enantiomer L-idose, and its various epimers. It will cover their stereochemical relationships, physicochemical properties, relevant experimental protocols, and biological significance. This compound is known to be the most unstable of the aldohexoses and has not been crystallized.[1]
Stereochemical Landscape of Idose
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. The two main types of stereoisomers are enantiomers and diastereomers.
-
Enantiomers are non-superimposable mirror images of each other. For an aldohexose like idose, the D- and L- forms are enantiomers.
-
Diastereomers are stereoisomers that are not mirror images of each other. Epimers are a specific type of diastereomer that differ in configuration at only one chiral center.
This compound is one of the eight D-aldohexoses. Its stereochemical relationships with its enantiomer and epimers are crucial for understanding its biological roles and potential therapeutic applications.
Enantiomer: L-Idose
The enantiomer of this compound is L-idose. Every chiral center in L-idose is the mirror image of the corresponding center in this compound.
Epimers of this compound
This compound can be systematically related to other D-aldohexoses through epimerization at a single carbon atom (C2, C3, C4, or C5).
-
C2 Epimer: D-Gulose
-
C3 Epimer: D-Talose
-
C4 Epimer: D-Altrose
-
C5 Epimer: L-Glucose (Note: epimerization at C5 of a D-sugar results in an L-sugar).
The following diagram illustrates the epimeric relationships between this compound and other D-aldohexoses.
Physicochemical Properties
The physicochemical properties of monosaccharides are influenced by their stereochemistry. The following tables summarize the available data for this compound, its enantiomer L-idose, and its D-aldohexose epimers.
Table 1: Physicochemical Properties of this compound and L-Idose
| Property | This compound | L-Idose |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol | 180.16 g/mol |
| Appearance | Not crystallized | Colorless solution |
| Melting Point | Not applicable (unstable) | Not available |
| Specific Rotation [α]D | Not available | Not available |
| Solubility | Soluble in water | Soluble in water |
Table 2: Physicochemical Properties of D-Aldohexose Epimers of this compound
| Sugar | C-Epimer of this compound | Melting Point (°C) | Specific Rotation [α]D | Solubility in Water |
| D-Glucose | C5 (as L-Glucose) | 146 (α), 150 (β)[2] | +52.7° (equilibrium)[2] | 909 g/L (25 °C)[2] |
| D-Allose | - | 148-150[3] | +14.4° (equilibrium)[3] | Soluble[3] |
| D-Altrose | C4 | 103-105[4][5] | +32.6° (equilibrium)[5] | Soluble[4] |
| D-Mannose | - | 133-140[6] | +14.2° (equilibrium) | Freely soluble (~713 g/L at 20°C)[7] |
| D-Gulose | C2 | 129-131 | -20.4° | Soluble (47.9 g/100 mL at 20°C)[8] |
| D-Galactose | - | 168-170[9] | +80.2° (equilibrium)[9] | Soluble |
| D-Talose | C3 | 124-127[1] or 136-138[10] | +21° (3 hr, c=1)[1] | 0.1 g/mL[1] |
Experimental Protocols
Synthesis of this compound
This compound is a rare sugar and is typically prepared through chemical or enzymatic synthesis from more abundant monosaccharides. A classical approach is the Kiliani-Fischer synthesis , which extends the carbon chain of an aldose. To obtain this compound, one could start from D-xylose.
Protocol Outline: Kiliani-Fischer Synthesis of this compound from D-Xylose
-
Cyanohydrin Formation:
-
React D-xylose with hydrogen cyanide (HCN) to form two epimeric cyanohydrins at the new C2 chiral center. This reaction is typically carried out in a slightly alkaline aqueous solution.
-
-
Hydrolysis of Nitriles:
-
Hydrolyze the nitrile groups of the cyanohydrins to carboxylic acids, forming D-idonic acid and D-gulonic acid. This is usually achieved by heating with a mineral acid (e.g., H₂SO₄) or a base followed by acidification.
-
-
Lactone Formation and Reduction:
-
Isolate the D-idonic acid, often by fractional crystallization of its salt (e.g., the cadmium or calcium salt).
-
Acidify the isolated salt to form the γ-lactone (D-idonolactone).
-
Reduce the lactone to the corresponding aldose, this compound. This reduction is commonly performed using sodium amalgam (Na/Hg) in a slightly acidic solution or with sodium borohydride (NaBH₄).
-
-
Purification:
-
Purify the resulting this compound from the reaction mixture using chromatographic techniques, such as column chromatography on cellulose or ion-exchange resins.
-
Aldose Reductase Activity Assay with L-Idose
L-idose has been identified as an efficient substrate for aldose reductase, an enzyme implicated in diabetic complications.[11][12] The following protocol is adapted from studies on aldose reductase activity.
Protocol: Spectrophotometric Assay of Aldose Reductase with L-Idose
-
Reagent Preparation:
-
Assay Buffer: 0.25 M Sodium phosphate buffer, pH 6.8.
-
NADPH Solution: Prepare a stock solution of NADPH in the assay buffer (e.g., 10 mM) and determine its exact concentration by measuring the absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).
-
L-Idose Solution: Prepare a stock solution of L-idose in the assay buffer (e.g., 100 mM).
-
Enzyme Solution: Purified aldose reductase (from bovine lens or recombinant human). Dilute the enzyme in assay buffer to a suitable concentration for the assay.
-
-
Assay Procedure:
-
In a quartz cuvette, combine the following in a final volume of 1 mL:
-
800 µL Assay Buffer
-
100 µL NADPH solution (to a final concentration of, for example, 0.18 mM)
-
Varying concentrations of L-idose solution.
-
Water to adjust the volume.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution (e.g., 10-50 µL).
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. This decrease corresponds to the oxidation of NADPH to NADP⁺.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
Plot v₀ against the substrate (L-idose) concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
-
C. elegans Growth Inhibition Assay
L-idose has been shown to inhibit the growth of the nematode Caenorhabditis elegans. The following is a general protocol for a liquid culture-based growth inhibition assay.
Protocol: C. elegans Larval Growth Assay with L-Idose
-
Worm Synchronization:
-
Obtain a synchronized population of L1 larvae by treating gravid adult worms with a bleach solution to isolate eggs.
-
Allow the eggs to hatch overnight in M9 buffer without a food source. The arrested L1 larvae will be synchronized.
-
-
Assay Setup:
-
Prepare a liquid culture medium (e.g., S-medium) containing a food source, typically E. coli OP50.
-
In a 96-well plate, add the liquid culture medium to each well.
-
Prepare a stock solution of L-idose in sterile water.
-
Add different concentrations of L-idose to the wells. Include a control group with no L-idose.
-
Add a defined number of synchronized L1 larvae (e.g., 10-20) to each well.
-
-
Incubation and Observation:
-
Incubate the plate at 20°C with shaking for a defined period (e.g., 48-72 hours).
-
At the end of the incubation period, measure the growth of the worms. This can be done by:
-
Microscopy: Capture images of the worms and measure their length or area using image analysis software.
-
Automated Worm Sorter: Use a COPAS BIOSORT instrument to measure the time-of-flight (length) and optical density (size) of each worm.
-
-
-
Data Analysis:
-
Calculate the average worm size for each L-idose concentration.
-
Normalize the data to the control group to determine the percentage of growth inhibition.
-
Plot the percentage of growth inhibition against the L-idose concentration to determine the IC₅₀ value.
-
Biological Significance and Signaling Pathways
While this compound itself is rare, its oxidized form, L-iduronic acid (IdoA) , is a crucial component of GAGs, particularly dermatan sulfate and heparan sulfate.[13] The biosynthesis of IdoA occurs at the polymer level through the epimerization of D-glucuronic acid (GlcA) residues within the growing GAG chain. This conversion is catalyzed by the enzyme D-glucuronyl C5-epimerase .[14]
The presence of IdoA in GAGs imparts conformational flexibility to the polysaccharide chain, which is critical for their interactions with a wide range of proteins, including growth factors, cytokines, and their receptors.
L-Iduronic Acid Biosynthesis and Dermatan Sulfate Signaling
Dermatan sulfate, rich in IdoA, is involved in various signaling pathways that regulate cell proliferation, differentiation, and migration. For example, dermatan sulfate can modulate the activity of fibroblast growth factors (FGFs) and Wnt signaling pathways.[15][16]
The following diagram illustrates the biosynthesis of an IdoA-containing disaccharide unit within a growing dermatan sulfate chain and its subsequent involvement in signaling.
This pathway highlights how the epimerization of a D-sugar derivative within a polymer can lead to a molecule with profound biological activity, influencing key cellular processes. Further research into the specific roles of idose and its derivatives will continue to be a valuable area of investigation for the development of novel therapeutics.
References
- 1. D-TALOSE price,buy D-TALOSE - chemicalbook [chemicalbook.com]
- 2. Glucose - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Altrose - Wikipedia [en.wikipedia.org]
- 5. D-Altrose - general description and application - Georganics [georganics.sk]
- 6. D-Mannose | 3458-28-4 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. innospk.com [innospk.com]
- 10. usbio.net [usbio.net]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iduronic acid - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. The Role of Dermatan Sulfate in the Nervous System [jscimedcentral.com]
The Intricate Relationship Between D-Idose and its Oxidized Counterpart, L-Iduronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the structural and functional relationship between the rare sugar D-idose and its biologically significant oxidized form, L-iduronic acid. While structurally related, this document clarifies the distinct roles and metabolic pathways of these two molecules. This compound, a rare aldohexose, has garnered interest for its potential anti-proliferative effects, which are mediated through a unique signaling pathway. In contrast, L-iduronic acid is a crucial component of glycosaminoglycans (GAGs), where it plays a pivotal role in various cell signaling events. This guide details the biosynthesis of L-iduronic acid from D-glucose precursors, outlines the current understanding of this compound's biological activities, and provides comprehensive experimental protocols for their synthesis and analysis.
Introduction: Two Sides of a Stereochemical Coin
This compound is a rare aldohexose monosaccharide, an epimer of D-gulose, that is not naturally abundant.[1] Its significance in biomedical research stems from its observed anti-proliferative activities against certain cancer cell lines.[2] Conversely, L-iduronic acid, the C5 epimer of D-glucuronic acid, is a prevalent and vital component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparin.[1][3] These complex polysaccharides are integral to the extracellular matrix and cell surfaces, modulating critical biological processes including cell growth, differentiation, and signaling.[4]
A key distinction to be made is that This compound is not a direct metabolic precursor to L-iduronic acid in biological systems. L-iduronic acid residues are formed through the enzymatic epimerization of D-glucuronic acid residues that are already incorporated into a growing polysaccharide chain.[5][6] This guide will elucidate these separate pathways and provide a comprehensive overview of the individual characteristics and functions of this compound and L-iduronic acid.
Physicochemical Properties: A Comparative Analysis
A thorough understanding of the distinct physicochemical properties of this compound and L-iduronic acid is fundamental for their study and application in research. The following table summarizes key quantitative data for these two molecules.
| Property | This compound | L-Iduronic Acid | References |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₀O₇ | [7],[8] |
| Molar Mass | 180.16 g/mol | 194.14 g/mol | [7],[8] |
| IUPAC Name | (2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal | (2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | [7],[8] |
| CAS Number | 5978-95-0 | 2073-35-0 | [7],[8] |
| Appearance | White solid / Aqueous solution | White solid | [3] |
| Topological Polar Surface Area | 118 Ų | 127 Ų | [7],[8] |
| Hydrogen Bond Donor Count | 6 | 5 | [7],[9] |
| Hydrogen Bond Acceptor Count | 6 | 7 | [7],[9] |
| Rotatable Bond Count | 5 | 2 | [7],[9] |
Biosynthesis and Chemical Synthesis: Distinct Pathways
Biosynthesis of L-Iduronic Acid
L-iduronic acid is not synthesized as a free monosaccharide but is formed by the post-polymerization modification of D-glucuronic acid residues within GAG chains. This critical step is catalyzed by the enzyme glucuronyl C5-epimerase (EC 5.1.3.17), also known as heparosan-N-sulfate-glucuronate 5-epimerase.[6][10] The biosynthesis of L-iduronic acid-containing GAGs begins with the synthesis of a precursor polysaccharide chain composed of repeating disaccharide units of D-glucuronic acid and an amino sugar (e.g., N-acetylglucosamine). The epimerase then acts on specific D-glucuronic acid residues, inverting the stereochemistry at the C5 position to form L-iduronic acid.[5]
Chemical Synthesis of this compound and L-Iduronic Acid
Both this compound and L-iduronic acid can be chemically synthesized from the abundant precursor, D-glucose. These multi-step syntheses are crucial for obtaining sufficient quantities of these rare sugars for research purposes.
A practical synthesis of this compound, as well as building blocks for D-iduronic acid, can be achieved from D-glucose via a seven-carbon sugar intermediate (ido-heptonic acid).[11][12] The key steps involve isopropylidene protection, periodate cleavage of the C6-C7 bond, and selective reduction at C1 and/or C6.[11][12]
L-iduronic acid derivatives can also be synthesized from D-glucose through various routes. One common strategy involves the conversion of diacetone-α-D-glucose into L-idofuranose derivatives, which can then be further modified.[13] Another approach utilizes the epimerization of D-glucuronic acid glycals.[14]
Biological Roles and Signaling Pathways
This compound: Anti-Proliferative Effects and a Novel Signaling Pathway
Recent studies have highlighted the anti-proliferative activity of this compound in certain cancer cell lines, such as the human leukemia MOLT-4F cell line.[2] At a concentration of 5 mM, this compound was found to inhibit cell proliferation by 60%.[2] This effect is attributed to the inhibition of cellular glucose uptake, leading to a depletion of intracellular glucose and downstream glycolytic metabolites.[2][15]
Interestingly, the mechanism of this compound-induced glucose uptake inhibition is distinct from that of another rare sugar, D-allose. While D-allose upregulates the expression of Thioredoxin-Interacting Protein (TXNIP), a known inhibitor of glucose transport, this compound does not induce TXNIP expression.[2][16] This suggests that this compound acts through a TXNIP-independent pathway to exert its anti-proliferative effects, representing a novel area for cancer research.[2]
L-Iduronic Acid: A Key Player in Glycosaminoglycan Function
The presence of L-iduronic acid residues in GAGs like heparan sulfate and dermatan sulfate significantly influences their biological activity. The conformational flexibility of the L-iduronic acid ring allows these GAGs to adopt specific three-dimensional structures that are crucial for their interactions with a wide range of proteins, including growth factors, cytokines, and enzymes.[4]
For instance, the binding of fibroblast growth factors (FGFs) to their receptors is critically dependent on the presence of specific sulfated L-iduronic acid-containing sequences in heparan sulfate chains.[10] This interaction is essential for regulating cellular processes such as proliferation, migration, and differentiation. The unique conformational properties of L-iduronic acid enable the precise spatial arrangement of sulfate groups, creating high-affinity binding sites for these signaling proteins.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Iduronic acid - Wikipedia [en.wikipedia.org]
- 4. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence of L-iduronic acid and putative D-glucuronyl C5-epimerases in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucuronyl C5-epimerase an enzyme converting glucuronic acid to iduronic acid in heparan sulfate/heparin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TXNIP Regulates Peripheral Glucose Metabolism in Humans | PLOS Medicine [journals.plos.org]
- 8. L-Iduronic Acid | C6H10O7 | CID 441039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Iduronic Acid | C6H10O7 | CID 18845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. L-iduronate-rich glycosaminoglycans inhibit growth of normal fibroblasts independently of serum or added growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and transformations of D-glucuronic and L-iduronic acid glycals - Lookchem [lookchem.com]
- 15. Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Practical Chemoenzymatic Synthesis of D-Idose from D-Glucose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the practical chemoenzymatic synthesis of D-Idose, a rare aldohexose, from the readily available and inexpensive starting material, D-glucose. This compound and its derivatives are of significant interest in glycobiology and drug development due to their unique biological activities. The chemoenzymatic routes outlined here offer advantages over purely chemical syntheses by leveraging the high selectivity of enzymes, which often results in higher yields and purity with fewer side products.
Two primary chemoenzymatic pathways for the synthesis of this compound from D-glucose are detailed below. The first is a multi-step enzymatic conversion that proceeds through D-fructose, D-allulose, and D-allose intermediates. The second pathway involves an initial chemical protection of D-glucose followed by enzymatic oxidation and subsequent chemical reduction steps.
Pathway 1: Multi-Enzyme Conversion via Fructose and Allose
This pathway leverages a series of enzymatic isomerizations and epimerizations to convert D-glucose into D-allose, which is then further processed to yield this compound. The overall workflow is depicted below.
Caption: Multi-step enzymatic synthesis of this compound from D-Glucose.
Quantitative Data for Pathway 1
| Reaction Step | Enzyme | Substrate | Product | Conversion Yield (%) | Reference |
| D-Glucose to D-Fructose | Glucose Isomerase | D-Glucose | D-Fructose | ~50% | [1] |
| D-Fructose to D-Allulose | D-Tagatose 3-Epimerase | D-Fructose | D-Allulose | - | [2] |
| D-Allulose to D-Allose | L-Rhamnose Isomerase | D-Allulose | D-Allose | ~30% | [3][4] |
| D-Allose to Allitol | Aldose Reductase | D-Allose | Allitol | High | [5] |
| Allitol to this compound | Sorbitol Dehydrogenase | Allitol | This compound | - | [6] |
Experimental Protocols for Pathway 1
Step 1: Enzymatic Isomerization of D-Glucose to D-Fructose
This protocol is based on the use of commercial immobilized glucose isomerase.
Materials:
-
D-Glucose
-
Immobilized Glucose Isomerase (e.g., Sweetzyme IT)
-
Magnesium sulfate (MgSO₄)
-
Sodium metabisulfite (Na₂S₂O₅)
-
0.1 M Phosphate buffer (pH 7.5)
-
Reaction vessel with temperature control and agitation
Procedure:
-
Prepare a 40% (w/v) D-glucose solution in 0.1 M phosphate buffer (pH 7.5).
-
Add MgSO₄ to a final concentration of 1 mM and Na₂S₂O₅ to a final concentration of 0.1 g/L to stabilize the enzyme.
-
Pre-heat the substrate solution to 60°C.
-
Add the immobilized glucose isomerase to the reaction mixture. The enzyme loading will depend on the manufacturer's specifications.
-
Incubate the reaction at 60°C with gentle agitation for 4-6 hours.
-
Monitor the conversion of D-glucose to D-fructose using High-Performance Liquid Chromatography (HPLC) with a suitable carbohydrate analysis column.
-
Once equilibrium is reached (typically around a 50:50 mixture of glucose and fructose), terminate the reaction by removing the immobilized enzyme by filtration. The resulting mixture is used in the next step.
Step 2: Enzymatic Epimerization of D-Fructose to D-Allulose (D-Psicose)
This step utilizes D-tagatose 3-epimerase to convert D-fructose to D-allulose.
Materials:
-
D-Fructose solution from Step 1
-
Recombinant D-Tagatose 3-Epimerase (D-TE)
-
50 mM PIPES buffer (pH 7.5)
-
Cobalt chloride (CoCl₂)
-
Reaction vessel with temperature control
Procedure:
-
Adjust the pH of the D-fructose/D-glucose mixture from the previous step to 7.5.
-
Add CoCl₂ to a final concentration of 1 mM.
-
Pre-heat the solution to 65°C.
-
Add purified D-TE to the reaction mixture.
-
Incubate the reaction at 65°C for 2-4 hours.
-
Monitor the formation of D-allulose by HPLC.
-
Once the reaction reaches equilibrium, inactivate the enzyme by heating the solution to 100°C for 10 minutes.
-
Purify D-allulose from the reaction mixture using chromatographic methods, such as simulated moving bed (SMB) chromatography, to separate it from the remaining D-glucose and D-fructose.
Step 3: Enzymatic Isomerization of D-Allulose to D-Allose
This protocol uses L-rhamnose isomerase for the conversion of D-allulose to D-allose.[7]
Materials:
-
Purified D-Allulose
-
Recombinant L-rhamnose Isomerase (L-RI)
-
50 mM HEPES buffer (pH 7.0)
-
Manganese chloride (MnCl₂)
-
Reaction vessel with temperature control
Procedure:
-
Prepare a solution of D-allulose (e.g., 600 g/L) in 50 mM HEPES buffer (pH 7.0).[7]
-
Add MnCl₂ to a final concentration of 1 mM.[7]
-
Pre-heat the solution to 70°C.[7]
-
Initiate the reaction by adding L-rhamnose isomerase (e.g., 27 U/mL).[7][8]
-
Terminate the reaction by boiling for 10 minutes to denature the enzyme.[7]
-
Centrifuge the mixture to remove the precipitated protein.
-
Analyze the supernatant for D-allose concentration by HPLC. The conversion yield is typically around 30%.[3][4]
-
Purify D-allose from the remaining D-allulose using chromatography.
Step 4: Chemical Reduction of D-Allose to Allitol
This step involves the reduction of the aldehyde group of D-allose to a primary alcohol.
Materials:
-
Purified D-Allose
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dowex 50W-X8 resin (H⁺ form)
-
Methanol
Procedure:
-
Dissolve D-allose in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of sodium borohydride to the D-allose solution while stirring.
-
Continue stirring in the ice bath for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of Dowex 50W-X8 resin until the pH is neutral.
-
Filter the resin and wash it with deionized water.
-
Concentrate the filtrate under reduced pressure.
-
Co-evaporate the residue with methanol several times to remove borate esters.
-
The resulting allitol can be purified by crystallization from ethanol-water.
Step 5: Enzymatic Oxidation of Allitol to this compound
This final enzymatic step selectively oxidizes the appropriate hydroxyl group of allitol to yield this compound.
Materials:
-
Purified Allitol
-
Sorbitol dehydrogenase
-
NAD⁺
-
Tris-HCl buffer (pH 8.5)
-
Reaction vessel with temperature control
Procedure:
-
Prepare a solution of allitol in Tris-HCl buffer (pH 8.5).
-
Add NAD⁺ as a cofactor.
-
Add sorbitol dehydrogenase to the reaction mixture.
-
Incubate the reaction at 37°C.
-
Monitor the formation of this compound by HPLC.
-
After the reaction is complete, the enzyme can be removed by ultrafiltration or heat inactivation followed by centrifugation.
-
The this compound product can be purified from the reaction mixture using ion-exchange and size-exclusion chromatography.
Pathway 2: Chemoenzymatic Synthesis via Protected Glucose
This pathway involves the chemical protection of the hydroxyl groups of D-glucose, followed by enzymatic oxidation at the C3 position, and subsequent chemical reduction and deprotection to yield this compound.[9]
Caption: Chemoenzymatic synthesis of this compound via a protected glucose intermediate.
Quantitative Data for Pathway 2
| Reaction Step | Reagent/Enzyme | Substrate | Product | Yield (%) | Reference |
| Protection | Acetone, 2,2-dimethoxypropane, p-toluenesulfonic acid | D-Glucose | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | High | [9] |
| Oxidation | Glycoside-3-oxidase | Protected Glucose | Oxidized Intermediate | High | [10] |
| Reduction | Sodium Borohydride | Oxidized Intermediate | Reduced Intermediate | High | [11] |
| Deprotection | DOWEX® 50WX8-200 | Reduced Intermediate | This compound | 97% | [11] |
Experimental Protocols for Pathway 2
Step 1: Protection of D-Glucose
This protocol describes the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[9]
Materials:
-
D-Glucose
-
Anhydrous acetone
-
2,2-dimethoxypropane
-
p-toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Suspend D-glucose in anhydrous acetone.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralize the acid with sodium bicarbonate.
-
Filter the solution and dry the filtrate over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the protected glucose derivative.
Step 2: Enzymatic Oxidation of the C3 Hydroxyl Group
This step utilizes a specific glycoside-3-oxidase to oxidize the free hydroxyl group at the C3 position.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Engineered glycoside-3-oxidase
-
Phosphate buffer (pH 7.0)
-
Catalase (to decompose hydrogen peroxide byproduct)
-
Reaction vessel with aeration and temperature control
Procedure:
-
Dissolve the protected glucose derivative in phosphate buffer (pH 7.0). A co-solvent may be necessary for solubility.
-
Add catalase to the solution.
-
Add the glycoside-3-oxidase to initiate the reaction.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with vigorous stirring and aeration.
-
Monitor the reaction by TLC or HPLC for the formation of the 3-keto derivative.
-
Upon completion, the enzyme can be removed by ultrafiltration.
-
The product can be extracted with an organic solvent like ethyl acetate.
Step 3: Stereoselective Reduction of the Ketone
This protocol describes the reduction of the 3-keto intermediate to the ido-configuration.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ice bath
Procedure:
-
Dissolve the 3-keto intermediate in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in portions while stirring.
-
Continue stirring at 0°C for 2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Carefully quench the reaction by the slow addition of acetic acid until the effervescence ceases.
-
Concentrate the reaction mixture under reduced pressure.
-
The residue can be purified by column chromatography on silica gel.
Step 4: Deprotection to Yield this compound
This final step removes the isopropylidene protecting groups to give this compound.[11]
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-idofuranose
-
DOWEX® 50WX8-200 resin (H⁺ form)
-
Deionized water
Procedure:
-
Dissolve the protected this compound derivative in deionized water.
-
Add pre-washed DOWEX® 50WX8-200 resin.
-
Stir the mixture at room temperature for 24 hours.[11]
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Filter the resin and wash it thoroughly with water.
-
Remove the water from the filtrate in vacuo to obtain this compound as a colorless syrup.[11] The reported yield for this step is 97%.[11]
Purification and Analysis
Final purification of this compound can be achieved using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with an Aminex HPX-87P column and deionized water as the mobile phase at an elevated temperature (e.g., 80-85°C) is effective for separating sugar epimers.[9] The pure fractions can be pooled and lyophilized to obtain this compound as a white, fluffy solid.[9]
Characterization and purity assessment can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct production of allitol from D-fructose by a coupling reaction using D-tagatose 3-epimerase, ribitol dehydrogenase and formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]
- 4. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Harnessing enzyme promiscuity of alditol-2-dehydrogenases for oxidation of alditols to enantiopure ketoses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Synthesis of Isotopically Labeled D-Idose-¹⁸O₂
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of D-Idose doubly labeled with oxygen-18 (this compound-¹⁸O₂). This compound, a rare C-5 epimer of D-glucose, and its isotopically labeled analogues are invaluable tools in metabolic research, elucidation of enzymatic mechanisms, and as internal standards for quantitative mass spectrometry.[1] The following protocol outlines a multi-step chemical synthesis adapted from established methodologies for the preparation of this compound from D-glucose, with a specific focus on the incorporation of ¹⁸O isotopes.
I. Overview of the Synthetic Strategy
The synthesis of this compound-¹⁸O₂ from D-glucose is a complex process that involves several key transformations. The overall strategy is to first convert D-glucose into a suitable intermediate that allows for the crucial epimerization at the C-5 position. The isotopic labels are introduced at the C-1 and C-2 positions through an oxidation-reduction sequence on a protected intermediate, followed by deprotection to yield the final product.
II. Experimental Protocols
Part 1: Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose
This initial step protects most of the hydroxyl groups of D-glucose, leaving the C-6 hydroxyl group accessible for subsequent reactions.
Materials:
-
D-Glucose
-
Acetone (anhydrous)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
-
Suspend D-glucose in anhydrous acetone and add 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Stir the reaction at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the acid with sodium bicarbonate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
A subsequent selective hydrolysis is performed to yield 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose.
Part 2: Oxidation of the C-6 Hydroxyl Group
The exposed primary hydroxyl group at C-6 is oxidized to an aldehyde.
Materials:
-
1,2:3,5-di-O-isopropylidene-α-D-glucofuranose
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (DCM, anhydrous)
-
Silica gel
Procedure:
-
Dissolve the protected glucose derivative in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain 1,2:3,5-di-O-isopropylidene-α-D-xylo-hex-5-enofuranose.
Part 3: Epimerization at C-5 and Isotopic Labeling
This crucial step involves an epimerization at the C-5 position to create the idose configuration and the incorporation of the ¹⁸O labels. This is achieved by reducing the C-6 aldehyde to a primary alcohol, followed by inversion of configuration at C-5. The ¹⁸O labels are incorporated at C-1 and C-2 in a subsequent step.
Sub-step 3a: Reduction of the C-6 Aldehyde
-
The aldehyde is reduced to a primary alcohol using a reducing agent like sodium borohydride.
Sub-step 3b: Inversion of Configuration at C-5
-
This is typically achieved through a multi-step process involving the formation of a good leaving group at C-5 (e.g., a tosylate) followed by nucleophilic substitution with inversion of stereochemistry.
Sub-step 3c: Isotopic Labeling of C-1 and C-2
-
The protected this compound derivative from the previous step is subjected to controlled oxidation to form a lactone (cyclic ester) between C-1 and C-5.
-
The lactone is then treated with H₂¹⁸O under acidic or basic conditions to facilitate the exchange of the carbonyl oxygen at C-1 with ¹⁸O.
-
A second oxidation is performed at C-2 to introduce a ketone. This ketone's carbonyl oxygen can then exchange with H₂¹⁸O.
-
Finally, the ketone at C-2 and the lactone at C-1 are reduced to hydroxyl groups, incorporating the ¹⁸O labels.
Part 4: Deprotection
The final step is the removal of the isopropylidene protecting groups to yield this compound-¹⁸O₂.
Materials:
-
Protected this compound-¹⁸O₂ derivative
-
Aqueous trifluoroacetic acid (TFA) or other mild acid
-
Ion-exchange resin
Procedure:
-
Treat the protected this compound-¹⁸O₂ with aqueous trifluoroacetic acid.
-
Monitor the deprotection by TLC.
-
Once complete, neutralize the acid using an ion-exchange resin.
-
Remove the solvent under reduced pressure to yield crude this compound-¹⁸O₂.
Part 5: Purification of this compound-¹⁸O₂
A multi-step purification process is employed to obtain high-purity this compound-¹⁸O₂.
Procedure:
-
Ion-Exchange Chromatography: Remove any remaining salts and charged impurities.
-
Activated Charcoal Chromatography: Remove colored impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): This final step separates this compound-¹⁸O₂ from any remaining unreacted starting materials and byproducts.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain this compound-¹⁸O₂ as a solid.
III. Quantitative Data Summary
The following table summarizes the expected yields and isotopic enrichment for the synthesis of this compound-¹⁸O₂.
| Step | Product | Starting Material | Typical Yield (%) | Isotopic Enrichment (%) |
| 1. Protection | 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose | D-Glucose | 70-80 | N/A |
| 2. Oxidation (C-6) | 1,2:3,5-di-O-isopropylidene-α-D-xylo-hex-5-enofuranose | Protected Glucose | 80-90 | N/A |
| 3. Epimerization (C-5) & Isotopic Labeling | Protected this compound-¹⁸O₂ | C-6 Aldehyde | 40-50 | >95 |
| 4. Deprotection | Crude this compound-¹⁸O₂ | Protected Idose | 85-95 | >95 |
| 5. Purification | Pure this compound-¹⁸O₂ | Crude Idose | 60-70 (overall) | >95 |
IV. Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound-¹⁸O₂ from D-Glucose.
Purification Workflow Diagram
Caption: Multi-step purification of this compound-¹⁸O₂.
References
Application Note: Quantification of D-Idose in Biological Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and specific quantification of D-Idose in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method involves a straightforward protein precipitation step for sample preparation, followed by derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) to enhance chromatographic retention and ionization efficiency. The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals investigating the metabolic fate and biological roles of this compound.
Introduction
This compound is a rare aldohexose, an epimer of D-glucose, which has garnered increasing interest in biomedical research. Studies have shown that this compound exhibits anti-proliferative activity against certain cancer cell lines, suggesting its potential as a therapeutic agent.[1] Unlike its isomer D-Allose, which inhibits cancer cell growth through a thioredoxin-interacting protein (TXNIP)-dependent pathway, this compound appears to function via a TXNIP-independent mechanism to inhibit glucose uptake.[1] To facilitate further research into the pharmacology, and metabolism of this compound, a robust and reliable analytical method for its quantification in complex biological matrices is essential. LC-MS/MS offers high specificity and sensitivity for the analysis of small molecules in biological samples.[2] This application note provides a comprehensive protocol for the analysis of this compound, which can be adapted for use with various biological samples such as plasma, serum, and cell lysates.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
D-Glucose-13C6 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Ammonia solution (28-30%)
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Chloroform
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell lysate)
Sample Preparation
-
Protein Precipitation:
-
Thaw biological samples on ice.
-
To 100 µL of the sample, add 10 µL of the internal standard working solution (e.g., 1 µg/mL D-Glucose-13C6).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.[2]
-
-
Derivatization with PMP:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of a mixture containing 200 µL of ammonia solution (28-30%) and 200 µL of 0.2 M PMP solution in methanol.[3]
-
Vortex to dissolve the residue and incubate at 70°C for 30 minutes.[3]
-
After incubation, evaporate the mixture to dryness under a stream of nitrogen.
-
Reconstitute the dried sample in 500 µL of ultrapure water.
-
Add 500 µL of chloroform and vortex thoroughly to extract excess PMP.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Collect the upper aqueous layer containing the PMP-derivatized this compound and transfer it to an autosampler vial for LC-MS/MS analysis.[3]
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is suitable for the separation of PMP-derivatized sugars.
-
Mobile Phase A: 5 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution should be optimized to ensure good separation of this compound from other isomers and matrix components.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: 1-10 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The protonated precursor ion for PMP-derivatized hexoses (including this compound) is [M+330+H]+, where M is the molecular weight of the monosaccharide (180.16 g/mol ).[3] The most abundant product ion corresponds to the PMP moiety.[3]
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| PMP-D-Idose | 511.2 | 175.1 | 217.1 |
| PMP-D-Glucose-13C6 (IS) | 517.2 | 175.1 | 223.1 |
Data Presentation
The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a 1/x weighting factor is commonly used.
Table 1: Example Method Validation Data for Monosaccharide Analysis
The following table provides an example of the quantitative data that should be generated during method validation, based on a similar method for monosaccharide analysis.[3]
| Parameter | Fructose | Mannose | Allose | Glucose | Galactose |
| Linear Range (ng/mL) | 0.1 - 500 | 0.1 - 500 | 0.1 - 500 | 0.1 - 500 | 0.1 - 500 |
| LOD (fmol) | 0.88 | 1.12 | 1.12 | 1.12 | 1.12 |
| Intra-day Precision (%CV) | ≤ 7.2 | ≤ 7.2 | ≤ 7.2 | ≤ 7.2 | ≤ 7.2 |
| Inter-day Precision (%CV) | ≤ 6.8 | ≤ 6.8 | ≤ 6.8 | ≤ 6.8 | ≤ 6.8 |
| Accuracy (% Recovery) | 95-105 | 95-105 | 95-105 | 95-105 | 95-105 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Hypothesized Signaling Pathway of this compound in Cancer Cells
Caption: Hypothesized signaling pathway of this compound in cancer cells.
References
- 1. Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of this compound [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Structural Elucidation of D-Idose by NMR Spectroscopy
Introduction
D-Idose is a rare aldohexose sugar that presents a significant analytical challenge due to its complex behavior in solution. Unlike more common sugars like D-glucose, which predominantly exists in two pyranose forms, this compound establishes a complex equilibrium consisting of four primary anomers: α-D-idopyranose, β-D-idopyranose, α-D-idofuranose, and β-D-idofuranose. A minor population of the open-chain aldehyde form may also be present.[1] This conformational heterogeneity results in highly complex Nuclear Magnetic Resonance (NMR) spectra with significant signal overlap, making complete structural elucidation a non-trivial task.
High-field NMR spectroscopy, employing a suite of one-dimensional (1D) and two-dimensional (2D) experiments, is the most powerful technique for unambiguously identifying and quantifying these different forms in solution.[2][3] This note outlines the strategic application of NMR for the complete structural and conformational analysis of this compound.
Strategy for Elucidation
The comprehensive analysis of this compound in solution requires a multi-step NMR approach.
-
1D NMR Analysis (¹H, ¹³C): Initial ¹H NMR spectra provide an overview of the mixture, with the anomeric proton region (δ 4.5–5.5 ppm) revealing the number of major species in equilibrium.[4] ¹³C NMR offers better signal dispersion, with anomeric carbons appearing in a distinct region (δ 90–110 ppm), helping to confirm the number of anomers.[5]
-
Homonuclear Correlation (COSY): A 2D COSY (Correlation Spectroscopy) experiment is used to establish proton-proton (¹H-¹H`) scalar couplings within each anomer. This allows for the tracing of the proton spin systems from the anomeric proton (H-1) through to the H-6 protons for each distinct species in the mixture. [18]
-
Heteronuclear Correlation (HSQC & HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom (¹J_CH). [12] By overlaying the COSY and HSQC data, the carbon skeleton of each anomer can be systematically assigned.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons separated by two or three bonds (²J_CH, ³J_CH). [14] This is crucial for confirming assignments and identifying connectivity across glycosidic bonds in more complex oligosaccharides containing idose.
-
By integrating the data from these experiments, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for each anomer of this compound can be achieved, providing a full picture of its solution-state structure and equilibrium.
Quantitative NMR Data for this compound
The chemical shifts and coupling constants are highly sensitive to the ring form (pyranose vs. furanose) and the anomeric configuration (α vs. β). The following tables summarize representative NMR data for the major anomers of this compound in D₂O.
Note: Exact chemical shift values can vary slightly depending on experimental conditions such as temperature, concentration, and pH.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Anomers in D₂O.
| Proton | α-pyranose | β-pyranose | α-furanose | β-furanose |
|---|---|---|---|---|
| H-1 | ~5.15 (d) | ~4.90 (d) | ~5.25 (d) | ~5.20 (s) |
| H-2 | ~3.80 | ~3.65 | ~4.15 | ~4.10 |
| H-3 | ~3.95 | ~3.90 | ~4.25 | ~4.20 |
| H-4 | ~4.05 | ~3.75 | ~4.30 | ~4.28 |
| H-5 | ~4.15 | ~4.20 | ~4.10 | ~4.05 |
| H-6a | ~3.75 | ~3.85 | ~3.70 | ~3.70 |
| H-6b | ~3.70 | ~3.80 | ~3.65 | ~3.65 |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Anomers in D₂O.
| Carbon | α-pyranose | β-pyranose | α-furanose | β-furanose |
|---|---|---|---|---|
| C-1 | ~98.0 | ~97.5 | ~103.0 | ~102.5 |
| C-2 | ~70.0 | ~72.0 | ~78.0 | ~77.5 |
| C-3 | ~71.5 | ~73.0 | ~76.5 | ~76.0 |
| C-4 | ~68.0 | ~69.0 | ~81.0 | ~80.5 |
| C-5 | ~69.5 | ~70.5 | ~72.0 | ~71.5 |
| C-6 | ~63.0 | ~63.5 | ~64.0 | ~64.0 |
Table 3: Representative ³J(H,H) Coupling Constants (Hz) for this compound Anomers.
| Coupling | α-pyranose | β-pyranose | α-furanose | β-furanose |
|---|---|---|---|---|
| J₁,₂ | ~4.0 | ~1.5 | ~4.5 | < 1 |
| J₂,₃ | ~3.5 | ~4.0 | ~6.0 | ~4.5 |
| J₃,₄ | ~3.0 | ~3.5 | ~7.5 | ~7.0 |
| J₄,₅ | ~2.5 | ~2.0 | ~5.0 | ~5.5 |
Experimental Protocols
A systematic approach is essential for acquiring high-quality NMR data for this compound. The following protocols are based on a 500 MHz or higher field NMR spectrometer.
Logical Workflow for Structural Elucidation
The diagram below illustrates the logical workflow, starting from sample preparation and proceeding through various NMR experiments to final structural assignment.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H and 2D NMR, or 30-50 mg for ¹³C NMR, into a clean, dry vial.
-
Dissolution: Add 0.6 mL of deuterium oxide (D₂O, 99.9%).
-
Lyophilization (Optional but Recommended): Freeze the sample and lyophilize to dryness to exchange labile hydroxyl protons with deuterium. Repeat this step 2-3 times for complete exchange, which simplifies the ¹H spectrum by removing broad -OH signals.
-
Final Dissolution: Re-dissolve the dried sample in 0.6 mL of D₂O (99.96%).
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Equilibration: Allow the sample to sit at room temperature for several hours to ensure it has reached its natural anomeric equilibrium before analysis.
Protocol 2: 1D ¹H NMR Acquisition
-
Instrument Setup: Tune and shim the spectrometer for the D₂O sample.
-
Experiment: Select a standard 1D proton experiment with solvent presaturation to suppress the residual HOD signal.
-
Key Parameters:
-
Spectral Width (sw): ~12 ppm
-
Transmitter Offset (o1p): Centered on the spectrum, often at the HOD frequency (~4.7 ppm).
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 16-64 scans, depending on concentration.
-
-
Processing: Apply an exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.
Protocol 3: 1D ¹³C NMR Acquisition
-
Instrument Setup: Tune the carbon channel and shim the spectrometer.
-
Experiment: Select a standard ¹³C experiment with proton decoupling (e.g., zgpg30).
-
Key Parameters:
-
Spectral Width (sw): ~200 ppm
-
Transmitter Offset (o1p): Centered at ~100 ppm.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024-4096 scans, as ¹³C is much less sensitive than ¹H.
-
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. This aids in assignment.
Relationship Between Key 2D NMR Experiments
The following diagram illustrates how different 2D NMR experiments provide complementary information to build a complete structural picture.
Protocol 4: 2D COSY Acquisition
-
Experiment: Select a gradient-enhanced COSY experiment (e.g., cosygpqf).
-
Key Parameters:
-
Spectral Width (sw): ~8 ppm in both F1 and F2 dimensions, centered on the proton signals.
-
Data Points (np, ni): 2048 points in F2, 256-512 increments in F1.
-
Number of Scans (ns): 4-8 scans per increment.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary. Cross-peaks indicate ¹H-¹H` couplings.
Protocol 5: 2D HSQC Acquisition
-
Experiment: Select a gradient-enhanced, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3). Edited HSQC is useful as it phases CH/CH₃ and CH₂ signals differently.
-
Key Parameters:
-
Spectral Width (sw): ~8 ppm in F2 (¹H dimension), ~100 ppm in F1 (¹³C dimension, e.g., from 50-150 ppm).
-
Data Points: 2048 points in F2, 256-512 increments in F1.
-
Number of Scans (ns): 8-16 scans per increment.
-
Relaxation Delay (d1): 1.5 seconds.
-
Coupling Constant: Optimized for an average one-bond ¹J_CH of ~145 Hz.
-
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Cross-peaks show which proton is directly attached to which carbon.
Protocol 6: 2D HMBC Acquisition
-
Experiment: Select a gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf).
-
Key Parameters:
-
Spectral Width (sw): ~8 ppm in F2 (¹H), ~200 ppm in F1 (¹³C).
-
Data Points: 2048 points in F2, 256-512 increments in F1.
-
Number of Scans (ns): 16-32 scans per increment.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
Long-Range Coupling Delay: Optimized for an average ⁿJ_CH of 8-10 Hz. This delay suppresses one-bond correlations.
-
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Cross-peaks show correlations between protons and carbons over 2-3 bonds.
References
Application Notes: Incorporation of D-Idose into Glycosaminoglycan Chains
For Researchers, Scientists, and Drug Development Professionals
The incorporation of L-iduronic acid (IdoA), a C5 epimer of D-glucuronic acid (GlcA), into glycosaminoglycan (GAG) chains like heparan sulfate (HS) and dermatan sulfate (DS), is a critical determinant of their biological activity. The flexibility of the IdoA residue, which can adopt multiple conformations, and its specific sulfation patterns create unique binding sites for a vast array of proteins, thereby modulating numerous physiological and pathological processes.[1] These processes include cell growth and differentiation, inflammation, and blood coagulation, making GAGs with defined IdoA content attractive targets for drug development.
This document provides detailed protocols and methodologies for the incorporation of D-Idose, as a precursor to L-Iduronic acid, into GAG chains using both chemoenzymatic and purely chemical synthesis strategies. It also outlines methods for the quantitative analysis of the resulting modified GAGs and visualizes key experimental workflows and a relevant signaling pathway.
Chemoenzymatic Synthesis Strategy
A powerful approach for the synthesis of GAGs with defined structures is the chemoenzymatic method. This strategy combines the flexibility of chemical synthesis to create precursor molecules with the high specificity of enzymes for subsequent modifications.[2][3][4] In the context of IdoA incorporation, a chemically synthesized backbone containing GlcA is subjected to enzymatic epimerization.
The key enzyme in this process is the D-glucuronyl C5-epimerase (C5-epi), which converts GlcA residues within the GAG chain to IdoA.[2][5] The activity of C5-epimerase is often coupled with sulfotransferases, as the sulfation pattern of the GAG chain can influence the epimerization process. For instance, N-sulfation of the adjacent glucosamine residue is generally a prerequisite for C5-epimerase activity in heparan sulfate biosynthesis.[6]
Chemical Synthesis Strategy
Purely chemical synthesis offers a high degree of control over the structure of the final GAG product, although it can be a complex and lengthy process.[7][8] This approach involves the synthesis of monosaccharide building blocks, including L-idose or L-iduronic acid derivatives with appropriate protecting groups. These building blocks are then assembled in a stepwise manner to form the desired oligosaccharide chain.[9][10][11] The L-idose derivatives are often used as precursors, and the C-6 position is oxidized to the carboxylic acid to form L-iduronic acid after its incorporation into the GAG chain.[7]
Quantitative Analysis of Iduronic Acid Incorporation
Accurate quantification of IdoA content is crucial for structure-activity relationship studies and for the quality control of GAG-based therapeutics. High-Performance Liquid Chromatography (HPLC) is a sensitive and specific method for this purpose.[12][13][14][15] One effective HPLC method involves the pre-column derivatization of monosaccharides released from GAGs by acid hydrolysis with 1-phenyl-3-methyl-5-pyrazolone (PMP). This method allows for the separation and quantification of IdoA and its epimer, GlcA.[12]
Data Presentation: Quantitative Analysis of Uronic Acids
The following table summarizes the performance characteristics of two methods for the quantification of uronic acids in GAGs.
| Parameter | HPLC-PMP Method | Carbazole Assay |
| Linearity (Concentration Range) | 10–400 µg/mL | Varies |
| Correlation Coefficient (r²) | > 0.99 | Not always linear |
| Limit of Detection (LOD) | 1.17 - 4.83 µg/mL | ~2 µg/mL |
| Limit of Quantification (LOQ) | 3.55 - 18.32 µg/mL | Varies |
| Precision (Repeatability RSD%) | Excellent | Moderate |
| Accuracy (Recovery) | Error range of 5–10% relative standard deviation[12] | Can be affected by interfering substances |
| Specificity | High; separates IdoA from GlcA | Low; does not distinguish between uronic acid epimers |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of an IdoA-Containing Hexasaccharide
This protocol describes the synthesis of a heparan sulfate hexasaccharide containing IdoA2S (2-O-sulfated L-iduronic acid) starting from a chemically synthesized precursor.[16]
Materials:
-
Hexasaccharide intermediate (GlcNTFA-GlcA-GlcNS-GlcA-GlcNS-GlcA-pnp)
-
C5-epimerase (C5-epi)
-
2-O-sulfotransferase (2-OST)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
MES buffer (50 mM, pH 7.0)
-
Triton X-100
-
CaCl₂ (1 mM)
-
Anion-exchange HPLC system
Procedure:
-
Prepare a reaction mixture containing the hexasaccharide intermediate, C5-epimerase, and 2-O-sulfotransferase in MES buffer supplemented with Triton X-100 and CaCl₂.
-
Add PAPS to the reaction mixture to initiate the sulfation reaction.
-
Incubate the reaction at 37°C for a specified time to allow for both epimerization and 2-O-sulfation.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by anion-exchange HPLC.
-
Upon completion, purify the resulting GlcA2S- and IdoA2S-containing hexasaccharides using preparative anion-exchange HPLC. The two products can be separated based on their different charge densities.[16]
-
Characterize the purified products by mass spectrometry and NMR to confirm their structures.
Protocol 2: Quantitative Analysis of Iduronic Acid by HPLC-PMP
This protocol details the quantification of IdoA in a GAG sample after acid hydrolysis and derivatization with PMP.[12]
Materials:
-
GAG sample (e.g., heparin, dermatan sulfate)
-
Sulfuric acid (72% v/v)
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol
-
Ammonia solution
-
Chloroform
-
Reversed-phase HPLC system with UV detection
Procedure:
-
Acid Hydrolysis:
-
Accurately weigh approximately 25 mg of the GAG sample.
-
Add 0.25 mL of 72% sulfuric acid and incubate at room temperature for 30 minutes.
-
Dilute with 2.25 mL of deionized water and heat at 100°C for 2-3 hours.
-
Neutralize the hydrolysate with a suitable base.
-
-
PMP Derivatization:
-
To an aliquot of the hydrolysate, add a methanolic solution of PMP and an ammonia solution.
-
Incubate the mixture at 70°C for 30 minutes.
-
Neutralize the reaction mixture with an appropriate acid.
-
-
Extraction:
-
Extract the PMP-labeled monosaccharides with chloroform to remove excess PMP.
-
Collect the aqueous phase containing the derivatized sugars.
-
-
HPLC Analysis:
-
Inject the aqueous phase into a reversed-phase HPLC system.
-
Separate the PMP-derivatized monosaccharides using a suitable gradient elution.
-
Detect the eluted compounds by UV absorbance at approximately 250 nm.
-
Quantify the amount of IdoA by comparing the peak area to a standard curve prepared with known concentrations of IdoA.
-
Mandatory Visualization
References
- 1. Heparan Sulfate Domains Required for Fibroblast Growth Factor 1 and 2 Signaling through Fibroblast Growth Factor Receptor 1c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Chemoenzymatic synthesis of heparan sulfate and heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Heparan Sulphate Proteoglycans - FGF Signalling in Vertebrate Development - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of iduronic acid building blocks for the modular assembly of glycosaminoglycans - Lookchem [lookchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of iduronic acid and glucuronic acid in glycosaminoglycans after stoichiometric reduction and depolymerization using high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advances in glycosaminoglycan detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemoenzymatic synthesis and structural characterization of 2-O-sulfated glucuronic acid-containing heparan sulfate hexasaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Idose in Novel Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Idose, a rare aldohexose sugar, is an emerging precursor for the development of novel therapeutic agents. Its unique stereochemistry makes it a candidate for creating derivatives with specific biological activities. Research has highlighted its potential in oncology, primarily through the disruption of cancer cell metabolism.[1] This document provides detailed application notes on the therapeutic potential of this compound and its derivatives, along with comprehensive protocols for their synthesis and evaluation.
Application Notes
Mechanism of Action: Targeting Cancer Cell Metabolism
The primary anticancer mechanism of this compound is attributed to its ability to inhibit cellular glucose uptake.[1] Cancer cells exhibit a high rate of glycolysis to support their rapid proliferation, a phenomenon known as the Warburg effect. By impeding glucose transport into the cell, this compound derivatives can effectively starve cancer cells of their primary energy source, leading to reduced proliferation and viability.
Studies have shown that this compound's anti-proliferative effects are independent of the thioredoxin-interacting protein (TXNIP) pathway, a known regulator of glucose uptake.[1] This suggests a distinct mechanism of action that may bypass common resistance pathways. The specific glucose transporters (GLUTs) that are targeted by this compound and its derivatives are a key area of ongoing investigation, with GLUT1 being a probable candidate due to its overexpression in many cancer types.[2]
Therapeutic Potential in Oncology
This compound has demonstrated significant anti-proliferative activity against specific cancer cell lines. For instance, at a concentration of 5 mM, this compound inhibited the proliferation of MOLT-4F human leukemia cells by 60%.[1] Structure-activity relationship studies indicate that the aldose structure and the C-6 hydroxy group of this compound are crucial for its biological activity. This provides a rationale for the synthesis of various derivatives, particularly modifications at the C-6 position, to enhance potency and selectivity.
Enzyme Inhibition: Avenues for Treating Diabetic Complications
Beyond oncology, this compound derivatives present opportunities in targeting enzymes involved in metabolic disorders. L-Idose, the C-5 epimer of D-glucose, is an efficient substrate for aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[1] This suggests that derivatives of this compound could be designed as inhibitors of aldose reductase to prevent or mitigate conditions such as diabetic neuropathy, nephropathy, and retinopathy. Further research into the inhibitory potential of this compound analogs against other key metabolic enzymes like hexokinase and glucokinase is warranted, as these are often dysregulated in various diseases.[1]
Data Presentation
The following table summarizes the available quantitative data for this compound and provides a template for presenting data on novel derivatives.
| Compound | Cell Line/Enzyme | Assay Type | Concentration/Parameters | Result | Reference |
| This compound | MOLT-4F (Human Leukemia) | Proliferation Assay | 5 mM | 60% inhibition of proliferation | [1] |
| This compound | DU-145 (Human Prostate Cancer) | Proliferation Assay | 5 mM | No significant inhibition | [1] |
| This compound | MOLT-4F (Human Leukemia) | 2-Deoxy-D-glucose (2DG) Uptake | 5 mM | 22% reduction in glucose uptake | [1] |
| L-Idose | Human Recombinant Aldose Reductase | Enzyme Kinetics | KM | 3.9 mM | [1] |
| Derivative X | Cancer Cell Line | MTT Assay | IC50 | Value (µM) | |
| Derivative Y | Aldose Reductase | Inhibition Assay | Ki | Value (µM) |
Mandatory Visualizations
Proposed signaling pathway for the anti-proliferative effect of this compound derivatives.
Experimental workflow for the development of this compound-based drug candidates.
Experimental Protocols
Protocol 1: Synthesis of 6-deoxy-L-idose (A Representative this compound Derivative)
This protocol describes a practical route to a C-6 modified idose derivative, starting from the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Reagents for stereoselective hydrogenation, regioselective protection, and epimerization at C-3 (specifics will depend on the chosen synthetic route)
-
Appropriate solvents (e.g., dichloromethane, methanol)
-
Reagents for column chromatography (e.g., silica gel)
Procedure:
-
Stereoselective Hydrogenation: Perform a stereoselective hydrogenation of a suitable precursor like 6-deoxy-1,2:3,5-di-O-isopropylidene-α-D-xylo-hex-5-enofuranose.
-
Regioselective Protection: Conduct a regioselective protection of the resulting 6-deoxy-1,2-O-isopropylidene-β-L-idofuranose at the O-5 position.
-
Epimerization: Carry out an epimerization reaction at C-3 of the protected intermediate, for example, 6-deoxy-5-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-β-L-idofuranose.
-
Deprotection and Purification: Remove all protecting groups under appropriate conditions and purify the final product, 6-deoxy-L-idose, using techniques such as column chromatography.
-
Characterization: Confirm the structure of the synthesized derivative using NMR and mass spectrometry.
Protocol 2: MTT Assay for Anti-Proliferative Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MOLT-4F)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 104 to 5 x 104 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Cellular Glucose Uptake Assay (2-NBDG)
This assay uses a fluorescently labeled deoxyglucose analog, 2-NBDG, to measure glucose uptake in living cells.
Materials:
-
Adherent or suspension cancer cells
-
24-well tissue culture plate
-
Cell culture medium with low glucose and low serum (e.g., 0.5% FBS)
-
This compound derivatives
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phloretin (a known glucose uptake inhibitor, as a positive control)
-
Ice-cold 1X Analysis Buffer (e.g., PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Seed adherent cells in a 24-well plate the day before the assay. For suspension cells, use an appropriate number of cells per well on the day of the experiment.
-
Compound Incubation: Remove the regular culture medium and treat the cells with the this compound derivatives or vehicle control in low-glucose, low-serum medium for a specified time (e.g., 1 hour) at 37°C and 5% CO2.
-
2-NBDG Uptake: Add 2-NBDG to each well to a final concentration of approximately 400 µM and incubate for 30 minutes at 37°C.
-
Cell Harvesting and Washing: For adherent cells, wash gently with ice-cold 1X Analysis Buffer. For suspension cells, centrifuge the plate, remove the medium, and wash the cell pellet with ice-cold 1X Analysis Buffer.
-
Analysis: Resuspend the cells in 1X Analysis Buffer and analyze the fluorescence intensity using a flow cytometer (with a 488 nm excitation laser) or visualize under a fluorescence microscope.
-
Data Interpretation: A decrease in fluorescence intensity in treated cells compared to untreated cells indicates inhibition of glucose uptake.
Protocol 4: In Vitro Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the activity of aldose reductase by monitoring the consumption of its cofactor, NADPH.
Materials:
-
Purified or partially purified aldose reductase (e.g., from rat lens homogenate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
NADPH solution
-
Substrate (e.g., DL-glyceraldehyde)
-
This compound derivative to be tested
-
Known aldose reductase inhibitor (e.g., quercetin or epalrestat) as a positive control
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the phosphate buffer, NADPH, and the aldose reductase enzyme solution.
-
Inhibitor Addition: Add the this compound derivative at various concentrations to the reaction mixture. For the control, add the vehicle solvent.
-
Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a few minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde).
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for several minutes. The rate of decrease in absorbance corresponds to the rate of NADPH consumption.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the this compound derivative compared to the control. Determine the IC50 value and, through kinetic studies (varying substrate and inhibitor concentrations), the inhibition constant (Ki).
References
Application Note: High-Performance Liquid Chromatography (HPLC) for D-Idose Purification
Introduction
D-Idose is a rare aldohexose sugar, an epimer of D-glucose and D-galactose, which has garnered interest in biomedical research and drug development.[1] Its scarcity and the presence of structurally similar isomers present significant challenges for purification.[2] High-performance liquid chromatography (HPLC) offers a powerful and precise methodology for the separation and purification of this compound from complex mixtures, ensuring high purity required for research and pharmaceutical applications. This application note provides detailed protocols and methodologies for the purification of this compound using HPLC, primarily focusing on Hydrophilic Interaction Chromatography (HILIC) and other relevant techniques.
Challenges in this compound Purification
The primary challenge in purifying this compound lies in its efficient separation from other monosaccharides with identical molecular weights and similar structures, such as its epimers.[2] Achieving high purity is critical for its use in metabolic studies, as an analytical standard, and in the development of therapeutics.[1][3]
Purification Strategy: A Multi-Step Approach
A common strategy for purifying this compound involves a multi-step approach, beginning with a preliminary separation technique to enrich the this compound fraction, followed by a high-resolution HPLC method for final purification.
Diagram: this compound Purification Workflow
Caption: Workflow for the purification and analysis of this compound.
Experimental Protocols
Initial Purification using Boronate Affinity Chromatography (BAC)
This step is highly effective for the initial purification of compounds containing cis-diol groups, such as this compound.[2]
-
Objective: To separate this compound from a crude mixture of sugars.[2]
-
Materials:
-
Boronate affinity chromatography column (e.g., Phenylboronic acid agarose)
-
Binding Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.5
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, pH 8.5
-
Elution Buffer: 0.1 M Sorbitol in deionized water, pH adjusted to 7.0[2]
-
-
Protocol:
-
Equilibrate the boronate affinity column with 5-10 column volumes (CV) of Binding Buffer.[2]
-
Dissolve the crude this compound sample in the Binding Buffer.[2]
-
Load the sample onto the column at the manufacturer's recommended flow rate.[2]
-
Wash the column with 10-15 CV of Wash Buffer to remove unbound components.[2]
-
Elute the bound this compound with 5-10 CV of Elution Buffer.[2]
-
Collect fractions and analyze for the presence of this compound using an appropriate analytical method (e.g., analytical HPLC with a refractive index detector).[2]
-
Pool the fractions containing the enriched this compound.
-
High-Resolution Purification by Preparative HPLC
For the final purification step, Hydrophilic Interaction Chromatography (HILIC) is a powerful technique for separating polar compounds like sugars.[2]
-
Objective: To achieve high purity of this compound by separating it from remaining isomers.
-
Instrumentation: Preparative HPLC system with a refractive index (RI) or mass spectrometer (MS) detector.[2]
HPLC Parameters for this compound Purification
| Parameter | HILIC Method | Aminex-Based Method | Anion-Exchange Method |
| Column | Hydrophilic Interaction Chromatography (HILIC) Column | Aminex HPX-87P | Anion-Exchange Stationary Phase |
| Mobile Phase A | Acetonitrile[2] | Deionized Water[1] | 20 mM NaOH[4] |
| Mobile Phase B | Deionized Water[2] | - | - |
| Gradient | Shallow gradient from high organic to higher aqueous[2] | Isocratic | Isocratic |
| Flow Rate | Dependent on column dimensions (typically 1-5 mL/min for preparative) | 0.6 mL/min (analytical, can be scaled up) | 0.5 mL/min (analytical, can be scaled up) |
| Temperature | Ambient or elevated (e.g., 80-85°C)[1] | 80-85°C[1] | Ambient |
| Detector | Refractive Index (RI) or Mass Spectrometry (MS)[2] | Refractive Index (RI) | Electrochemical Detection (ED)[4] |
-
Protocol (HILIC Method):
-
Equilibrate the HILIC column with the initial mobile phase composition (e.g., 90% Acetonitrile, 10% Deionized Water).[2]
-
Dissolve the enriched this compound fraction in the initial mobile phase.
-
Inject the sample onto the column.
-
Run a shallow gradient to increase the percentage of deionized water, facilitating the elution of sugars.
-
Collect fractions based on the detector signal corresponding to the this compound peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the fractions containing pure this compound.
-
If necessary, desalt the pooled fractions.[2]
-
Data Presentation
Quantitative data for the separation of rare sugars can be highly dependent on the specific column and conditions used. The following table provides representative data for the analysis of monosaccharides, which can be adapted for this compound purification.
Table 1: Representative HPLC Performance for Monosaccharide Analysis
| Parameter | Value | Reference |
| Column | Zorbax Original NH2 (250 mm x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) | [5] |
| Flow Rate | Gradient: 1.0 mL/min (0-15 min), 1.0-2.0 mL/min (15-18 min), 2.0 mL/min (18-25 min) | [5] |
| Detector | Evaporative Light-Scattering Detector (ELSD) | [5] |
| Resolution (between 6 rare sugars) | > 1.5 | [5] |
| Limits of Detection (LOD) | 0.020 - 0.60 g/100g | [5] |
| Limits of Quantification (LOQ) | 0.60 - 1.8 g/100g | [5] |
| Recoveries | 92.6% - 103.2% | [5] |
| Relative Standard Deviations (RSDs) | 0.7% - 4.4% | [5] |
Quality Control and Analysis
Following purification, it is essential to confirm the purity and identity of the this compound.
-
Analytical HPLC: To determine the chemical purity of the final product.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic purity if isotopically labeled this compound is being purified.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final product.[1]
Diagram: HPLC System Configuration
Caption: A schematic of a typical HPLC system for this compound purification.
Conclusion
The purification of this compound is a multi-faceted process that can be effectively achieved through a combination of initial enrichment by boronate affinity chromatography followed by high-resolution separation using preparative HPLC, particularly with HILIC columns. The protocols and data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to purify this compound with high purity, enabling its use in a wide range of scientific applications. The specific HPLC conditions may require optimization depending on the complexity of the starting material and the desired final purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Simultaneous determination of six rare sugars in solid foods by high performance liquid chromatography-evaporative light-scattering detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Stable D-Idose Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Idose, a rare aldohexose, is a C5 epimer of D-glucose and has garnered interest in glycobiology and drug discovery. However, its inherent instability presents significant challenges for its synthesis, purification, and storage. This compound is known to be the most unstable of all aldohexoses, readily undergoing epimerization and degradation under both acidic and basic conditions. To overcome this limitation, the synthesis of stable precursors that can be easily converted to this compound under mild conditions is a crucial strategy. This application note provides detailed protocols for the synthesis of stable, isopropylidene-protected this compound precursors from D-glucose, based on the work of Liu et al. (2019). The use of isopropylidene acetals as protecting groups provides a robust and scalable method to obtain a storable form of this compound, facilitating its availability for further research and development.[1][2]
Data Presentation
The following table summarizes the reported yields for the key steps in the synthesis of a stable this compound precursor.
| Step | Starting Material | Product | Yield (%) |
| 1. Triflation of gluco-diacetonide | Methyl 2,3:5,6-di-O-isopropylidene-β-D-glucofuranosonate | Methyl 2,3:5,6-di-O-isopropylidene-4-O-triflyl-β-D-glucofuranosonate | 88 |
| 2. Inversion with Trifluoroacetate | Methyl 2,3:5,6-di-O-isopropylidene-4-O-triflyl-β-D-glucofuranosonate | 2,3:5,6-di-O-isopropylidene-D-idofuranosono-1,4-lactone | 81 |
| 3. Methanolysis of Lactone | 2,3:5,6-di-O-isopropylidene-D-idofuranosono-1,4-lactone | Methyl 2,3:5,6-di-O-isopropylidene-β-D-idofuranosonate | 95 |
| 4. Reduction of Ester to Diol | Methyl 2,3:5,6-di-O-isopropylidene-β-D-idofuranosonate | 2,3:5,6-di-O-isopropylidene-D-idofuranose-1,4-diol | 95 |
| 5. Oxidative Cleavage of Diol | 2,3:5,6-di-O-isopropylidene-D-idofuranose-1,4-diol | 1,2:3,5-di-O-isopropylidene-α-D-xylo-hexo-1,4-furanodialdose | quant. |
| 6. Reduction of Aldehyde to Protected this compound Precursor (Triol) | 1,2:3,5-di-O-isopropylidene-α-D-xylo-hexo-1,4-furanodialdose | 1,2:3,5-di-O-isopropylidene-α-D-idofuranose | 95 |
Experimental Protocols
The following protocols are adapted from the procedures described by Liu et al. in Molecules2019 , 24(20), 3758.[1][2]
Protocol 1: Synthesis of Methyl 2,3:5,6-di-O-isopropylidene-4-O-triflyl-β-D-glucofuranosonate
-
Dissolution: Dissolve methyl 2,3:5,6-di-O-isopropylidene-β-D-glucofuranosonate (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Pyridine: Add anhydrous pyridine (1.5 eq) dropwise to the stirred solution.
-
Addition of Triflic Anhydride: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Protocol 2: Synthesis of 2,3:5,6-di-O-isopropylidene-D-idofuranosono-1,4-lactone
-
Dissolution: Dissolve the triflate from Protocol 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approx. 15 mL per gram of triflate).
-
Addition of Trifluoroacetate: Add cesium trifluoroacetate (CsTFA) (3.0 eq) to the solution.
-
Heating: Heat the reaction mixture to 80 °C and stir until TLC analysis indicates complete consumption of the starting material (typically 12-16 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the lactone.
Protocol 3: Synthesis of Methyl 2,3:5,6-di-O-isopropylidene-β-D-idofuranosonate
-
Dissolution: Dissolve the lactone from Protocol 2 (1.0 eq) in methanol (approx. 20 mL per gram of lactone).
-
Addition of Base: Add a catalytic amount of sodium methoxide (NaOMe) (e.g., 0.1 eq).
-
Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Neutralization: Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.
-
Filtration and Concentration: Filter off the resin and wash with methanol. Concentrate the filtrate under reduced pressure to obtain the methyl ester.
Protocol 4: Synthesis of 2,3:5,6-di-O-isopropylidene-D-idofuranose-1,4-diol
-
Dissolution: Dissolve the methyl ester from Protocol 3 (1.0 eq) in methanol (approx. 20 mL per gram of ester).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Quench the reaction by the slow addition of acetic acid until gas evolution ceases.
-
Concentration: Concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to isolate the diol.
Protocol 5: Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylo-hexo-1,4-furanodialdose (Stable Aldehyde Precursor)
-
Preparation of Oxidant: Prepare a suspension of silica gel-supported sodium periodate (NaIO₄) in DCM.
-
Dissolution: Dissolve the diol from Protocol 4 (1.0 eq) in DCM (approx. 20 mL per gram of diol).
-
Oxidation: Add the solution of the diol to the suspension of silica gel-supported NaIO₄.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC (typically complete within 1-2 hours).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the silica-supported reagent and wash the pad with DCM.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the aldehyde, which can be used in the next step without further purification.
Protocol 6: Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-idofuranose (Stable Triol Precursor)
-
Dissolution: Dissolve the aldehyde from Protocol 5 (1.0 eq) in methanol (approx. 20 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C.
-
Reduction: Add NaBH₄ (1.5 eq) portion-wise.
-
Reaction: Stir at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Work-up and Purification: Follow the quenching, concentration, and purification steps as described in Protocol 4 to yield the stable triol precursor.
Storage and Stability of this compound Precursors
While specific long-term stability studies on these particular this compound precursors are not extensively reported in the literature, general principles for the storage of protected carbohydrates should be followed to ensure their integrity.
-
Storage Conditions: The isopropylidene-protected this compound precursors are expected to be stable as crystalline solids. They should be stored in a cool, dry place, protected from light and moisture. A desiccator at room temperature or storage in a freezer at -20 °C is recommended for long-term storage.
-
Handling: Isopropylidene acetals are generally stable to basic and neutral conditions but are labile to acid.[3][4] Therefore, exposure to acidic conditions during storage and handling should be avoided. Use of spatulas and glassware free of acidic residues is recommended.
-
Stability Considerations: The stability of the precursors is attributed to the robust isopropylidene protecting groups, which prevent the free sugar from undergoing epimerization and degradation. The stability of the C-C bond and the ether linkages of the acetal groups under recommended storage conditions is high. Hydrolysis of the acetal groups is the primary degradation pathway, which is minimized in a solid, dry state.
Mandatory Visualizations
Caption: Synthetic workflow for stable this compound precursors.
Caption: Logic for the this compound precursor synthesis strategy.
References
Application of D-Idose Derivatives as Enzyme Inhibitors: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of D-Idose derivatives as potential enzyme inhibitors. This compound, a rare hexose, and its analogs are emerging as a promising class of molecules for therapeutic development, particularly in the fields of oncology and metabolic diseases. Their structural similarity to naturally occurring sugars makes them ideal candidates for targeting carbohydrate-processing enzymes. This guide focuses on their potential as inhibitors of key enzymes such as glycosidases, hexokinases, and aldose reductase.
Introduction to this compound Derivatives as Enzyme Inhibitors
This compound and its derivatives are being explored for their therapeutic potential, which is often linked to their ability to interfere with specific enzymatic pathways. The anti-proliferative effects of this compound in certain cancer cell lines, for instance, are attributed to the inhibition of cellular glucose uptake, suggesting an interaction with glucose transporters or enzymes involved in glucose metabolism like hexokinase.[1]
Structurally related iminosugars and polyhydroxylated piperidines, which can be considered derivatives or analogs of monosaccharides like idose, have shown significant promise as glycosidase inhibitors. These compounds mimic the structure of the natural substrate, allowing them to bind to the active site of glycosidases and disrupt their function.
Quantitative Data on the Inhibition of Enzymes
While specific quantitative data for a wide range of this compound derivatives is still an active area of research, this section presents data for structurally related compounds to illustrate their potential as enzyme inhibitors.
Table 1: α-Glucosidase Inhibitory Activity of Dihydrofuro[3,2-b]piperidine Derivatives (Analogs of this compound Derivatives)
| Compound | Target Enzyme | IC50 (µM) | Source Organism of Enzyme |
| Compound 28 | α-Glucosidase | 0.5 | Saccharomyces cerevisiae |
| Compound 32 | α-Glucosidase | 0.07 | Saccharomyces cerevisiae |
| Acarbose (Control) | α-Glucosidase | >1.0 (variable) | Saccharomyces cerevisiae |
Data sourced from a study on dihydrofuro[3,2-b]piperidine derivatives, which are structurally similar to polyhydroxylated piperidines that can be derived from sugars like this compound.[2]
Table 2: Kinetic Parameters of L-Idose as a Substrate for Aldose Reductase
| Substrate | Enzyme | K_M_ (mM) |
| L-Idose | Human Recombinant Aldose Reductase | 3.9 |
This data for the C-5 epimer of D-glucose provides a basis for designing this compound derivative inhibitors for aldose reductase.[1]
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound derivatives can impact various cellular signaling pathways. For example, inhibition of enzymes in the glucose metabolism pathway can lead to decreased ATP production and induce apoptosis in cancer cells.
References
Application Notes and Protocols for Studying D-Idose in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Idose is a rare aldohexose, a C-5 epimer of D-glucose, that has garnered interest for its potential biological activities.[1] Unlike its more extensively studied counterparts, such as D-allose, the cellular effects of this compound are only beginning to be understood. Preliminary studies have indicated that this compound exhibits anti-proliferative activity against specific human cancer cell lines, including leukemia (MOLT-4F) and prostate cancer (DU-145).[2][3] Notably, its mechanism of action appears to be distinct from other rare sugars, suggesting a unique avenue for therapeutic exploration.[2][3] It is hypothesized that this compound may function as a glycolytic inhibitor, thereby interfering with the energy metabolism of cancer cells.[2][3]
These application notes provide a comprehensive guide for the experimental setup to investigate the effects of this compound in cell culture models. The following protocols and resources are designed to enable researchers to systematically evaluate its anti-proliferative, pro-apoptotic, and potential anti-inflammatory effects, as well as to elucidate the underlying molecular mechanisms. Given that this compound is the least stable of the aldohexoses, careful handling and experimental design are crucial.[4][5]
Data Presentation: Quantitative Analysis of this compound Effects
The following table summarizes key quantitative data from foundational studies on this compound and provides a template for organizing new experimental findings.
| Cell Line | Treatment | Concentration (mM) | Time (hours) | Endpoint Assessed | Result | Reference |
| MOLT-4F (Human Leukemia) | This compound | 5 | 72 | Cell Proliferation | ~40% inhibition | [2][3] |
| DU-145 (Human Prostate Cancer) | This compound | 5 | 72 | Cell Proliferation | No significant inhibition | [3] |
| Example Data | ||||||
| [Target Cell Line] | This compound | [e.g., 1, 5, 10, 25, 50] | [e.g., 24, 48, 72] | Cell Viability (IC50) | [Calculated IC50 value] | [Your Data] |
| [Target Cell Line] | This compound | [e.g., IC50 concentration] | [e.g., 24, 48] | Apoptosis (% of Annexin V positive cells) | [% Apoptotic Cells] | [Your Data] |
| [Target Cell Line] | This compound | [e.g., IC50 concentration] | [e.g., 1, 6, 24] | Protein Phosphorylation (e.g., p-ERK) | [Fold Change vs. Control] | [Your Data] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Proliferation (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of adherent or suspension cancer cells.
Materials:
-
This compound (sterile solution)
-
Target cancer cell line
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (for adherent cells).
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: For adherent cells, carefully remove the medium and add 150 µL of DMSO to each well. For suspension cells, centrifuge the plate and then remove the supernatant before adding DMSO.
-
Absorbance Measurement: Shake the plate for 10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis and necrosis in cells treated with this compound.
Materials:
-
This compound
-
Target cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Protocol 3: Western Blot Analysis of Signaling Pathway Proteins
This protocol is for investigating the effect of this compound on key proteins involved in cell signaling and metabolism.
Materials:
-
This compound
-
Target cell line
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, TXNIP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for various time points (e.g., 1, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound in cell culture.
Caption: Hypothesized signaling pathway for this compound's anti-proliferative effects.
Caption: Logical flow for investigating the anti-cancer effects of this compound.
References
- 1. Idose - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of this compound [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of D-Idose
Welcome to the technical support center for the stereoselective synthesis of D-Idose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this challenging and rare aldohexose.
Frequently Asked Questions (FAQs)
Q1: Why is the stereoselective synthesis of this compound so challenging?
A1: The synthesis of this compound presents several significant challenges:
-
Inherent Instability: this compound is known to be the most unstable of all aldohexoses, being highly sensitive to acid, base, and heat.[1][2] This instability complicates purification and handling, and this compound has never been crystallized.[1]
-
Stereochemical Complexity: As a C-5 epimer of D-glucose, achieving the correct stereochemistry at multiple chiral centers is difficult.[3] The ido configuration, with axial hydroxyl groups at C2, C3, and C4 in its preferred 1C4 chair conformation, is sterically hindered and thermodynamically unfavorable compared to other hexoses like glucose.
-
Complex Multi-Step Syntheses: Most synthetic routes require numerous steps, often involving protection, deprotection, oxidation, reduction, and epimerization, which can lead to low overall yields.[4]
-
Separation of Diastereomers: Several synthetic strategies, such as the Kiliani-Fischer synthesis from D-glucose, produce epimeric mixtures that necessitate challenging separation steps.[5]
Q2: What are the most common starting materials for this compound synthesis?
A2: Common starting materials for the synthesis of this compound and its derivatives include:
-
D-Glucose: A widely used precursor, often elongated via the Kiliani reaction to produce D-ido-heptonic acid intermediates.[4]
-
D-Galactose: Can be converted to this compound derivatives through methods involving tosylation and epoxide formation.[6]
-
D-Gulonolactone: Can be used as a synthon for preparing related sugar derivatives.[7]
-
Commercially available D-glucuronide derivatives: These can be used in strategies involving radical-mediated transformations.[8]
Q3: I am getting a low yield in my Kiliani-Fischer synthesis from D-glucose. What could be the issue?
A3: The Kiliani-Fischer reaction on D-glucose naturally produces a mixture of D-ido-heptonic and D-gluco-heptonic acids, with the gluco epimer being the major product (approximately a 4:1 ratio in favor of the gluco-epimer).[5] This inherently limits the initial yield of the desired ido intermediate. To improve the outcome:
-
Optimize Reaction Conditions: Carefully control temperature and reaction time to maximize the formation of the ido epimer, although the gluco epimer will likely remain dominant.
-
Efficient Separation: Develop an effective crystallization or chromatographic method to separate the D-ido-heptonic acid salt from the more abundant D-gluco-heptonic acid salt.
-
Consider an Alternative Route: If the low yield of the initial Kiliani reaction is a persistent issue, consider a synthetic route that avoids this step, such as starting from a precursor that already has the desired stereochemistry at C2, or using a C5 epimerization strategy on a glucose derivative.[4]
Q4: My protecting group strategy is leading to side reactions or difficulties in deprotection. What should I consider?
A4: Protecting groups are critical in carbohydrate synthesis but can also be a source of problems.[9][10]
-
Choice of Protecting Group: For this compound synthesis, isopropylidene (acetonide) groups are commonly used for their ease of introduction and removal under mild acidic conditions.[1][5] However, their stability to certain reagents should be verified. Benzylidene acetals are also used to constrain the conformation of the pyranose ring.[10]
-
Orthogonal Strategy: If multiple protecting groups are needed, an orthogonal strategy is essential. This involves using groups that can be removed under different conditions (e.g., acid-labile, base-labile, hydrogenolysis-labile) without affecting each other.[9]
-
Neighboring Group Participation: Be aware that some protecting groups on adjacent carbons (e.g., at C2) can influence the stereochemical outcome of glycosylation reactions.[10] This can be exploited to achieve desired stereoselectivity but can also lead to undesired products if not planned for.
Troubleshooting Guides
Issue 1: Poor Stereoselectivity in the Reduction of a Ketone Intermediate
Problem: Reduction of a C3-keto intermediate (derived from a glucose precursor) to obtain the ido-epimer (axial hydroxyl) results in a mixture of epimers, with the gluco-epimer (equatorial hydroxyl) being the major product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Steric Hindrance | The equatorial attack of the hydride reagent is sterically favored, leading to the equatorial alcohol (gluco). |
| Reagent Choice | Small, unhindered reducing agents like sodium borohydride will preferentially give the thermodynamically favored equatorial alcohol. |
| Solution | Use a bulkier reducing agent that favors axial attack. For example, L-Selectride® or LS-Selectride® are known to provide higher selectivity for the formation of axial alcohols in the reduction of cyclic ketones. |
| Reaction Conditions | Low temperatures can enhance stereoselectivity. Perform the reduction at -78 °C. |
Issue 2: Low Yields in Periodate Cleavage of a Heptonic Acid Derivative
Problem: The oxidative cleavage of a C6-C7 bond in a protected D-ido-heptonic acid derivative to form the this compound precursor aldehyde is inefficient.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | The periodate reagent may not be fully accessible to the diol. |
| Solution | Consider using silica gel-supported sodium periodate in a non-polar solvent like dichloromethane.[5][11] This heterogeneous system can improve reaction efficiency and simplify workup.[5][11] |
| Side Reactions | Over-oxidation or degradation of the starting material or product. |
| Solution | Monitor the reaction closely using TLC. Upon completion, quench the reaction immediately and proceed with the workup to avoid degradation of the sensitive aldehyde product. |
| Protecting Group Interference | The protecting groups on the sugar may hinder the reaction. |
| Solution | Ensure that the vicinal diol at C6-C7 is unprotected and accessible for cleavage. |
Data Presentation
Table 1: Comparison of Reported Yields for Key Steps in this compound Synthesis
| Starting Material | Key Transformation | Product | Reagents | Yield (%) | Reference |
| D-gluco-heptonic acid diacetonide | Inversion at C2 | ido-heptonolactone diacetonide | (CF₃SO₂)₂O, pyridine; then CF₃CO₂Na | 81 | [11] |
| Protected diol ido-heptonate | Reduction of ester | Triol precursor | NaBH₄, MeOH | 95 | [5][11] |
| Triol precursor | Oxidative cleavage of C6-C7 | Aldehyde precursor | NaIO₄ on silica gel, CH₂Cl₂ | 100 | [1][5][11] |
| Aldehyde precursor | Deprotection | This compound | DOWEX® 50WX8-200 resin | 97 | [1][5][11] |
| Protected idonic acid ester | Reduction to aldehyde | Aldehyde precursor | DIBALH, CH₂Cl₂ | 76 | [5][11] |
| 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose | Acetoxonium rearrangement | Peracetylated idose | SbCl₅ | - | [4] |
| D-glucose-derived substrate | C5 epimerization | This compound derivative | Basic conditions in polar aprotic solvent | 68-72 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from a Protected Diol Ido-Heptonate
This protocol is adapted from a practical synthesis route.[1][5][11]
Step 1: Reduction of the Diol Ester to a Triol
-
Dissolve the protected diol ido-heptonate (1 equivalent) in methanol at 0 °C.
-
Add sodium borohydride (NaBH₄) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction for 3 hours at 0 °C.
-
Quench the reaction by the slow addition of acetone.
-
Concentrate the mixture under reduced pressure.
-
Purify the resulting triol by column chromatography. (Reported yield: 95%).[5][11]
Step 2: Oxidative Cleavage to form the Aldehyde Precursor
-
Suspend silica gel-supported sodium periodate (NaIO₄) in dichloromethane (CH₂Cl₂).
-
Add a solution of the triol from Step 1 (1 equivalent) in CH₂Cl₂ to the suspension at room temperature.
-
Stir the mixture for 2 hours.
-
Filter the reaction mixture to remove the silica gel and spent reagent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde. (Reported yield: quantitative).[1][5][11]
Step 3: Deprotection to Yield this compound
-
Dissolve the crude aldehyde from Step 2 in a suitable solvent (e.g., methanol/water).
-
Add DOWEX® 50WX8-200 ion-exchange resin.
-
Stir the mixture for 24 hours at room temperature.
-
Filter to remove the resin.
-
Concentrate the filtrate under reduced pressure to yield this compound. (Reported yield: 97%).[1][5][11]
Mandatory Visualizations
Caption: Core challenges and strategic decisions in the synthesis of this compound.
Caption: Experimental workflow for a key synthetic route to this compound.
References
- 1. This compound, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Idose - Wikipedia [en.wikipedia.org]
- 4. This compound | 5978-95-0 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. D-Gulonolactone as a synthon for L-noviose: first preparation of 4-O-demethyl-L-noviofuranose and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. Protective Groups [organic-chemistry.org]
- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Instability of D-Idose in Experimental Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers facing challenges with the inherent instability of D-Idose in experimental settings. This compound, the C-5 epimer of D-glucose, is the most unstable of all aldohexoses, which can lead to significant experimental variability and unreliable results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to mitigate these issues and ensure the successful use of this compound in your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent assay results (e.g., enzyme kinetics, cell-based assays) | This compound degradation during the experiment due to unfavorable pH, temperature, or solvent conditions. | Prepare this compound solutions fresh from a stabilized precursor immediately before use. Optimize assay buffer pH to be slightly acidic to neutral. Perform experiments at the lowest feasible temperature and for the shortest duration possible. |
| Appearance of unexpected peaks in HPLC or NMR analysis | Degradation of this compound into epimers or other degradation products. | Use a validated stability-indicating HPLC method to separate this compound from its potential degradation products. For NMR, acquire spectra promptly after sample preparation and consider using deuterated solvents that may offer better stability. |
| Difficulty in obtaining reproducible calibration curves | Instability of this compound in the standard solutions. | Prepare standards from a freshly deprotected stable precursor. Analyze standards immediately after preparation. |
| Loss of compound activity over a short period | Rapid degradation of this compound in solution. | Store this compound as a stabilized precursor in a dry, inert atmosphere at low temperatures. Generate the free sugar on-demand for immediate use. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable compared to other hexoses?
A1: The instability of this compound is attributed to its conformational structure. In its most stable chair conformation, several of the hydroxyl groups are in axial positions, leading to significant steric strain. This strain makes the molecule more susceptible to degradation and epimerization in solution compared to more stable sugars like D-glucose, which has its bulky substituents in equatorial positions.
Q2: What are the primary degradation pathways for this compound in solution?
A2: While specific quantitative data on this compound degradation pathways is limited, based on general sugar chemistry, it is expected to undergo epimerization at various carbon centers, particularly in neutral or alkaline solutions, to form more stable isomers. It can also undergo dehydration and fragmentation reactions, especially at elevated temperatures and extreme pH values.
Q3: What is the best way to store this compound for long-term use?
A3: For long-term storage, it is highly recommended to use a stabilized precursor of this compound rather than the free sugar. Isopropylidene-protected this compound is a stable, crystalline solid that can be stored for extended periods under anhydrous conditions at low temperatures (-20°C). The free this compound can then be generated from this precursor immediately before your experiment.
Q4: How can I monitor the stability of my this compound solution during an experiment?
A4: The most effective way to monitor the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact this compound from its degradation products and epimers, allowing you to quantify the amount of degradation over time. A reversed-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point for method development.
Q5: Are there any specific considerations for using this compound in enzyme assays?
A5: Yes. Due to its instability, it is crucial to prepare the this compound substrate solution immediately before initiating the enzymatic reaction. It is also advisable to run control experiments to assess the extent of non-enzymatic degradation of this compound under the assay conditions (buffer, pH, temperature). This will help you to differentiate between enzymatic activity and substrate instability. If you observe non-linear reaction progress that is not due to substrate saturation, it could be an indication of substrate degradation during the assay.
Experimental Protocols
Protocol 1: Generation of this compound from a Stabilized Isopropylidene Precursor
This protocol describes the mild deprotection of a 1,2:5,6-di-O-isopropylidene-α-D-idofuranose precursor to yield free this compound for immediate use in experimental assays.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-idofuranose
-
80% aqueous acetic acid
-
Dowex® 50WX8 hydrogen form resin (or similar strong acid cation exchange resin)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Acidic Hydrolysis: Dissolve the isopropylidene-protected this compound precursor in 80% aqueous acetic acid.
-
Reaction Monitoring: Gently heat the reaction mixture to 40-50°C and monitor the progress by TLC until the starting material is consumed.
-
Neutralization: Cool the reaction mixture and neutralize the acetic acid by careful addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous solution with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected this compound.
-
Final Preparation: For immediate use in aqueous assays, the crude product can be dissolved in the appropriate buffer. For applications requiring higher purity, flash chromatography on silica gel may be necessary.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol provides a general framework for assessing the stability of this compound under various experimental conditions.
Materials:
-
Freshly prepared this compound solution
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
HPLC system with a UV or Refractive Index (RI) detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the different buffers to be tested at a known concentration.
-
Incubation: Incubate the solutions at different temperatures (e.g., room temperature, 37°C, 50°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Inject the aliquots into the HPLC system. A typical starting condition for the mobile phase is an isocratic mixture of acetonitrile and water (e.g., 20:80). The flow rate is typically set at 1 mL/min.
-
Data Analysis: Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak. Quantify the percentage of remaining this compound at each time point to determine the degradation rate.
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Conditions
This table provides an example of how to present quantitative stability data for this compound. Actual values should be determined experimentally using the protocol above.
| Condition | Temperature (°C) | Time (hours) | % this compound Remaining (Hypothetical) |
| pH 4.0 (Acetate Buffer) | 25 | 24 | 95 |
| pH 7.0 (Phosphate Buffer) | 25 | 24 | 80 |
| pH 9.0 (Tris Buffer) | 25 | 24 | 60 |
| pH 7.0 (Phosphate Buffer) | 37 | 8 | 70 |
| pH 7.0 (Phosphate Buffer) | 50 | 4 | 50 |
Signaling Pathways and Logical Relationships
Improving the yield of D-Idose from D-sorbose conversion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield of D-Idose from D-sorbose conversion.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in converting D-sorbose to this compound?
A1: The main challenge in the enzymatic conversion of D-sorbose to this compound using enzymes like xylose isomerase is the unfavorable thermodynamic equilibrium. The equilibrium heavily favors D-sorbose, with a reported ratio of approximately 97:3.[1][2] This makes it difficult to achieve significant yields of this compound through direct isomerization.
Q2: Are there alternative methods to produce this compound with a higher yield?
A2: Yes, due to the low yield of direct conversion, alternative multi-step chemoenzymatic or chemical synthesis routes are often employed. A practical approach involves starting from D-glucose and synthesizing this compound via seven-carbon sugar intermediates.[1][2][3] This method can provide a more stable and higher-yielding pathway to this compound and its derivatives.
Q3: Can I use catalysts to improve the yield of this compound from D-sorbose?
A3: While enzymatic catalysts like xylose isomerase can facilitate the conversion, they do not change the underlying unfavorable equilibrium.[1][2] Research into novel catalysts that could shift this equilibrium is ongoing. For analogous sugar isomerizations, such as D-glucose to L-sorbose, bifunctional zeolites have been used to improve yields by directing the conformation of the sugar and reacting with the product to shift the equilibrium.[4][5][6] Similar strategies could potentially be explored for the D-sorbose to this compound conversion.
Q4: What are the key considerations for purifying this compound?
A4: this compound is known to be the most unstable of all aldohexoses, which makes its purification challenging.[1][2] It is prone to degradation under acidic, basic, or high-temperature conditions. Therefore, purification methods should be gentle and operate under mild conditions. Chromatographic techniques are typically used for separation. Given its instability, it is often preferable to work with more stable protected precursors of this compound.[1][3]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Enzymatic Conversion
| Possible Cause | Suggested Solution |
| Unfavorable Reaction Equilibrium | The equilibrium for the isomerization of D-sorbose to this compound strongly favors the starting material (97:3).[1][2] To overcome this, consider implementing in-situ product removal (ISPR). This can be achieved by selectively crystallizing this compound or using chromatographic methods to continuously remove it from the reaction mixture, thereby shifting the equilibrium towards the product. |
| Suboptimal Reaction Conditions | Enzyme activity is highly dependent on pH, temperature, and buffer composition. Perform a Design of Experiments (DoE) to screen for the optimal conditions for the specific isomerase being used. Ensure the presence of any necessary cofactors (e.g., metal ions). |
| Enzyme Inhibition | The product, this compound, or byproducts may inhibit the enzyme. Maintain a low concentration of the product through fed-batch substrate addition or continuous product removal to prevent feedback inhibition and maintain a higher reaction rate. |
| Low Enzyme Stability | Use immobilized enzymes to enhance thermal and operational stability.[7][8] This allows for reuse and more robust processing conditions. Consider adding stabilizers like glycerol if compatible with your reaction. |
Issue 2: Degradation of this compound During or After the Reaction
| Possible Cause | Suggested Solution |
| Harsh pH or High Temperature | This compound is unstable in acidic, basic, or high-temperature conditions.[1] Maintain a neutral pH and moderate temperature throughout the reaction and purification process. |
| Extended Reaction/Purification Time | Prolonged exposure to even mild non-ideal conditions can lead to degradation. Aim to minimize the duration of the conversion and subsequent purification steps. |
| Presence of Reactive Impurities | Impurities in the starting material or reagents can catalyze degradation. Use high-purity D-sorbose and other reagents. |
Quantitative Data Summary
Table 1: Reported Yields and Conditions for Related Sugar Isomerizations
| Starting Material | Product | Catalyst/Method | Key Conditions | Reported Yield | Reference |
| D-Sorbose | This compound | Xylose Isomerase | Enzymatic Isomerization | ~3% (Equilibrium) | [1][2] |
| D-Glucose | L-Sorbose | Bifunctional Ti-B-Beta Zeolite | Tandem isomerization and ketalization in ethanol | 57% Sorbose | [4][5][6] |
| D-Sorbitol | L-Sorbose | Gluconobacter oxydans | Whole-cell biocatalysis with cofactor recycling | 92% Conversion | [9] |
| D-Sorbose | D-Gulose | L-rhamnose isomerase | Enzymatic Isomerization | ~10% (Equilibrium) | [7][8] |
Experimental Protocols
Protocol: Synthesis of this compound from D-Glucose via a Seven-Carbon Sugar Intermediate
This protocol is based on the principle of synthesizing this compound from a more readily available starting material to bypass the unfavorable equilibrium of the direct D-sorbose conversion. This method involves the formation of a seven-carbon sugar, followed by cleavage to yield a this compound precursor.
Materials:
-
D-Glucose
-
Sodium Cyanide (NaCN)
-
Dowex 50W-X8 resin (H+ form)
-
Protecting group reagents (e.g., acetone, acid catalyst)
-
Silica gel-supported sodium periodate
-
Reducing agent (e.g., sodium borohydride or DIBALH)
-
Appropriate solvents (e.g., water, methanol, dichloromethane, toluene)
Procedure:
-
Cyanohydrin Formation:
-
React D-glucose with sodium cyanide in an aqueous solution to form a mixture of seven-carbon sugar nitriles (heptonic acid precursors). This reaction extends the carbon chain.
-
-
Hydrolysis to Heptonic Acids:
-
Hydrolyze the nitrile mixture to the corresponding sodium salts of the epimeric heptonic acids.
-
-
Acidification and Lactonization:
-
Acidify the solution using a strong acid cation exchange resin (e.g., Dowex 50W-X8) to obtain the free heptonic acids, which will be in equilibrium with their corresponding lactones.
-
-
Protection of Hydroxyl Groups:
-
Protect the hydroxyl groups of the desired ido-heptonic acid intermediate using a suitable protecting group strategy, such as acetonide formation with acetone and an acid catalyst. This is a critical step to ensure regioselective cleavage in the subsequent step.
-
-
Oxidative Cleavage:
-
Selective Reduction:
-
Selectively reduce the aldehyde group of the protected D-iduronic acid derivative to a primary alcohol using a mild reducing agent like sodium borohydride in methanol at low temperatures (e.g., 0 °C).[1]
-
-
Further Reduction to Aldehyde (this compound precursor):
-
Reduce the ester group of the resulting protected D-idonic acid derivative to an aldehyde using a reducing agent such as diisobutylaluminum hydride (DIBALH) in toluene.[1]
-
-
Deprotection:
-
Remove the protecting groups (e.g., acetonides) under mild acidic conditions, for instance, using DOWEX resin, to yield this compound.[1]
-
Note: This is a multi-step synthesis that requires careful control of reaction conditions and purification at each stage. The yields for each step will be dependent on the specific reagents and conditions used.
Visualizations
References
- 1. This compound, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High Yield of L-Sorbose via D-Glucose Isomerization in Ethanol over a Bifunctional Titanium-Boron-Beta Zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting low yields in D-Idose isotopic labeling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in D-Idose isotopic labeling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high yields in this compound isotopic labeling reactions challenging?
A1: this compound is a rare aldohexose sugar, and its inherent instability, particularly in aqueous solutions and at elevated temperatures, can lead to degradation and the formation of byproducts during labeling reactions.[1] Additionally, the presence of multiple hydroxyl groups can lead to non-specific labeling or isotopic scrambling under harsh conditions.[1] Purification of the final labeled product from structurally similar isomers and unlabeled starting material also presents a significant challenge.[2]
Q2: What are the most common causes of low isotopic incorporation in this compound?
A2: Low isotopic incorporation can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time can hinder the efficiency of the labeling process.[1]
-
Reagent Instability or Impurity: The quality and handling of the isotopic labeling reagent are critical for success.
-
Competing Side Reactions: Undesirable chemical reactions can consume the starting material or the labeling reagent.
-
Inefficient Purification: Significant product loss can occur during purification steps, leading to a lower final yield.[2]
-
Isotopic Dilution: The presence of unlabeled sugars in the reaction mixture can dilute the isotopic enrichment of the final product.
Q3: At what stage is it best to introduce the isotopic label in a multi-step synthesis of this compound?
A3: It is highly recommended to introduce the isotopic label at the stage of a stable, protected intermediate rather than on the final this compound molecule.[1] This approach minimizes the degradation of the sugar under the reaction conditions required for labeling. For example, in a synthesis starting from a more common sugar like D-glucose, the label can be introduced during a reduction or hydrolysis step on a protected intermediate.[1]
Q4: How can I purify the isotopically labeled this compound from the reaction mixture?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of rare sugars like this compound.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating highly polar compounds like sugars.[3] Preparative HPLC with a suitable column and an optimized mobile phase can effectively separate the labeled this compound from unlabeled starting material and other impurities.[3]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during this compound isotopic labeling experiments.
Issue 1: Low or No Product Yield
Question: I am observing very low or no formation of my desired isotopically labeled this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can be addressed by systematically evaluating the reaction setup.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low product yields.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degraded Starting Material or Reagents | Verify the purity and integrity of the this compound starting material and the isotopic labeling reagent. If the reagents are old or have been stored improperly, consider using a fresh batch. |
| Suboptimal Reaction Temperature | The stability of this compound is temperature-sensitive.[1] If the reaction temperature is too high, degradation may occur. Conversely, a temperature that is too low may result in a slow or incomplete reaction. Perform small-scale experiments at various temperatures to find the optimal balance between reaction rate and stability. |
| Incorrect Reaction Time | A reaction time that is too short may lead to incomplete conversion, while a prolonged reaction time can increase the chances of product degradation and side reactions. Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Mass Spectrometry to determine the optimal reaction duration. |
| Inappropriate pH | The pH of the reaction mixture can significantly impact the stability of this compound and the reactivity of the labeling reagent. Optimize the pH of the reaction buffer to ensure stability and promote the desired reaction. |
| Inefficient Mixing | In heterogeneous reactions, ensure efficient mixing to maximize the contact between reactants. |
Issue 2: Incomplete Isotopic Labeling
Question: My mass spectrometry results show a mixture of unlabeled, partially labeled, and fully labeled this compound. How can I improve the isotopic incorporation?
Answer: Incomplete labeling can be due to several factors related to the reaction conditions and the purity of your reagents.
Data Presentation: Impact of Reaction Parameters on Isotopic Incorporation
| Parameter | Low Setting | Optimal Setting | High Setting |
| Labeling Reagent Stoichiometry | Incomplete labeling | High incorporation | Potential for side reactions and increased cost |
| Reaction Temperature | Slow reaction, low incorporation | Efficient labeling | This compound degradation, side reactions |
| Reaction Time | Incomplete labeling | High incorporation | Isotopic scrambling, product degradation |
Troubleshooting Steps:
-
Increase Molar Excess of Labeling Reagent: An insufficient amount of the isotopic labeling reagent will lead to incomplete labeling. Try incrementally increasing the molar excess of the labeling reagent. However, be aware that a large excess can sometimes lead to side reactions.
-
Ensure Anhydrous Conditions (if required): For many labeling reactions, the presence of water can consume the labeling reagent or lead to undesirable side reactions. Ensure that all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Optimize Reaction Time and Temperature: As mentioned previously, these parameters are critical. A time-course experiment at the optimal temperature can help you identify the point of maximum incorporation before degradation becomes significant.
Issue 3: Difficulty in Purifying the Labeled Product
Question: I am struggling to separate my isotopically labeled this compound from impurities and unlabeled starting material. What can I do?
Answer: The purification of this compound can be challenging due to its high polarity and the presence of structurally similar sugars.[2]
Troubleshooting Steps for HPLC Purification:
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate column: The stationary phase is not providing adequate selectivity. | Try a different HILIC column (e.g., amide-based vs. amino-based).[3] |
| Suboptimal mobile phase: The solvent composition is not providing good resolution. | Optimize the ratio of organic solvent (e.g., acetonitrile) to water in the mobile phase. A gradient elution may provide better separation than an isocratic one.[3] | |
| Broad or Tailing Peaks | Column overloading: Too much sample is being injected onto the column. | Reduce the amount of sample loaded onto the column. |
| Poorly packed column: The column bed has settled or has voids. | Consider using a new column or repacking if possible. | |
| Co-elution of Impurities | Similar retention times: The impurity and the product have very similar affinities for the stationary phase. | Further optimize the mobile phase composition and consider adjusting the column temperature. A slightly higher or lower temperature can sometimes improve selectivity.[3] |
Experimental Protocols
The following are generalized protocols and should be optimized for your specific experimental setup.
Protocol 1: General Procedure for Deuterium Labeling of this compound
This protocol describes a hypothetical deuteration of this compound using deuterium oxide (D₂O) and a catalyst.
-
Preparation: In a clean, dry reaction vial, dissolve this compound in D₂O.
-
Catalyst Addition: Add a suitable catalyst (e.g., a palladium-based catalyst for exchange reactions).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature to slightly elevated) under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by mass spectrometry to determine the degree of deuterium incorporation.
-
Quenching: Once the desired level of labeling is achieved, quench the reaction by filtering out the catalyst.
-
Purification: Proceed with the purification of the deuterated this compound using preparative HPLC as described in Protocol 2.
Protocol 2: HPLC Purification of Isotopically Labeled this compound
This protocol provides a general method for purifying labeled this compound using HILIC-HPLC.
-
Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase (e.g., 80:20 acetonitrile/water).[3] Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC System Setup:
-
Injection and Fraction Collection: Inject the prepared sample onto the HPLC system. Collect the fractions corresponding to the peak of the labeled this compound.
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the presence and purity of the desired labeled product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).
Visualizations
General Experimental Workflow
Caption: A generalized experimental workflow for this compound isotopic labeling.
References
Technical Support Center: Optimization of Protecting Group Strategies in D-Idose Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protecting group strategies for the synthesis of D-Idose. Given the inherent instability of this compound, a carefully planned protecting group strategy is paramount for a successful synthesis.[1][2]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
| Problem ID | Question | Potential Causes | Recommended Solutions |
| DI-T01 | Low yield during the formation of di-O-isopropylidene-D-idofuranose. | Incomplete reaction due to catalyst deactivation or insufficient reaction time. Side reactions due to the inherent instability of this compound under acidic conditions. | Use of a deep eutectic solvent (choline chloride and malonic acid) can lead to excellent yields and purity with mild reaction conditions and easy work-up. Alternatively, using 2,2-dimethoxypropane with a catalytic amount of p-toluenesulfonic acid and carefully monitoring the reaction by TLC can optimize the reaction time and minimize degradation. |
| DI-T02 | A mixture of products is observed after attempting selective benzylation of a single hydroxyl group. | Non-selective reaction of the benzylating agent with multiple hydroxyl groups. Migration of protecting groups, such as acyl or silyl groups, under the reaction conditions.[3] | Employ an orthogonal protecting group strategy. For instance, protect the more reactive primary hydroxyl group with a bulky silyl ether (e.g., TBDMS) first, then benzylate the desired secondary hydroxyl group. To avoid acyl migration, which is common in carbohydrate chemistry, consider using protecting groups less prone to migration under the planned reaction conditions, or adjust the pH to be outside the range that facilitates migration. |
| DI-T03 | Deprotection of a benzylidene acetal results in a low yield of the desired diol. | Harsh deprotection conditions leading to the degradation of the acid-sensitive this compound derivative. Incomplete reaction. | Catalytic transfer hydrogenation using triethylsilane and 10% Pd/C in methanol at room temperature provides a mild and efficient method for the clean deprotection of benzylidene acetals in excellent yield, avoiding harsh acidic conditions.[4] |
| DI-T04 | Difficulty in achieving desired anomeric selectivity during glycosylation of a this compound donor. | The stereochemical outcome of glycosylation is influenced by multiple factors including the protecting groups, solvent, and temperature. For L-idose thioglycosides, an increase in temperature has been shown to favor the formation of the α-glycoside due to neighboring-group participation.[5] | The choice of protecting group at the C2 position is critical; a participating group like an acetyl or benzoyl group will favor the formation of the 1,2-trans glycoside. Non-participating groups like benzyl ethers are used for the synthesis of 1,2-cis glycosides, although this can sometimes lead to a mixture of anomers. Careful optimization of the reaction temperature and solvent system is crucial for controlling the anomeric ratio. |
| DI-T05 | NMR spectrum of the protected intermediate is complex and difficult to interpret. | The presence of multiple rotamers or conformational isomers in solution can lead to complex NMR spectra. This compound is known to exist in equilibrium between its open-chain and cyclic hemiacetal forms (pyranose and furanose rings), further complicating NMR analysis. | Two-dimensional NMR techniques, such as COSY and HSQC, can be invaluable in assigning the complex proton and carbon signals of protected this compound derivatives. Comparison with literature data for similar protected idose structures is also highly recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the synthesis of this compound?
A1: The primary challenge in this compound synthesis is its inherent instability. It is the most unstable of all the aldohexoses and has never been crystallized.[1] This instability necessitates the use of mild reaction conditions and a well-designed protecting group strategy to create stable, storable precursors.[1][2]
Q2: Which protecting groups are most commonly used for this compound synthesis?
A2: Isopropylidene and benzylidene acetals are frequently used to protect diol functionalities in this compound derivatives.[1] Benzyl ethers are also common for protecting individual hydroxyl groups due to their stability under a wide range of reaction conditions. Silyl ethers, such as TBDMS or TIPS, are often used for the selective protection of primary hydroxyl groups.
Q3: What is an "orthogonal" protecting group strategy and why is it important in this compound synthesis?
A3: An orthogonal protecting group strategy employs a set of protecting groups that can be removed under different, specific conditions without affecting the other protecting groups. This is crucial in the multi-step synthesis of complex this compound derivatives as it allows for the selective deprotection and functionalization of specific hydroxyl groups at different stages of the synthesis.
Q4: How can I selectively protect the primary hydroxyl group (C-6) of a this compound derivative?
A4: The primary hydroxyl group is sterically less hindered and generally more reactive than the secondary hydroxyl groups. Therefore, it can be selectively protected using a bulky protecting group such as a trityl (Tr), tert-butyldiphenylsilyl (TBDPS), or tert-butyldimethylsilyl (TBDMS) ether under carefully controlled conditions.
Q5: Are there any one-pot methods for the protection of this compound?
A5: While multi-step protection/deprotection sequences are common, one-pot methodologies have been developed for other sugars and could potentially be adapted for this compound. These methods often rely on the inherent differences in the reactivity of the hydroxyl groups to achieve regioselective protection. For instance, a one-pot synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose from D-glucose has been reported with a 90% yield.[6]
Quantitative Data Summary
The following table summarizes yields for key protection and deprotection steps in the synthesis of this compound and related derivatives.
| Reaction | Substrate | Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| Protection | D-ido-heptonic acid derivative | Isopropylidene | Acetic acid:water:methanol (2:1:3) | 61 | [7] |
| Protection | D-glucose | Di-O-isopropylidene | Acetone, Conc. H₂SO₄, 12 h, 25 °C | 75.6 | [8] |
| Protection | D-galactose | Di-O-isopropylidene | Choline chloride/malonic acid, 2,2-dimethoxypropane | 92 | [6] |
| Deprotection | Protected d-iduronic acid | Isopropylidene | DOWEX® resin | 97 | [7] |
| Deprotection | Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside | Benzylidene | Et₃SiH, 10% Pd/C, CH₃OH, 30 min | 87 | [4] |
| Oxidative Cleavage | Triol precursor of this compound | - | Silica gel-supported sodium periodate, CH₂Cl₂ | Quantitative | [7] |
| Reduction | Protected d-iduronic acid | - | Sodium borohydride, methanol, 0 °C | 63 | [7] |
| Reduction | Diol ester precursor of this compound | - | Sodium borohydride, methanol | 95 | [7] |
Experimental Protocols
Protocol 1: Isopropylidene Protection of a Diol in a this compound Precursor
This protocol is adapted from a practical synthesis of this compound and involves the partial hydrolysis of a triacetonide.
-
Materials:
-
Triacetonide of methyl ido-heptonate
-
Acetic acid
-
Deionized water
-
Methanol
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
-
-
Procedure:
-
Dissolve the triacetonide of the methyl ido-heptonate in a 2:1:3 mixture of acetic acid, water, and methanol.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the starting material is consumed and the desired diol is the major product, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvents.
-
The resulting residue, the key ido-heptonate diol, can be used in the next step, often without further purification, after ensuring the removal of acetic acid.
-
Protocol 2: Deprotection of a Benzylidene Acetal using Catalytic Transfer Hydrogenation
This mild deprotection method is suitable for acid-sensitive this compound derivatives.[4]
-
Materials:
-
Benzylidene-protected this compound derivative
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Triethylsilane (Et₃SiH)
-
Celite®
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the benzylidene-protected compound in methanol.
-
To this solution, add 10% Pd/C (typically 10 mg per 100 mg of substrate).
-
Add triethylsilane (approximately 3 equivalents relative to the substrate) portion-wise to the stirred suspension.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure diol.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound from D-Glucose.
Caption: A troubleshooting flowchart for common issues in protecting group strategies.
References
- 1. This compound, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Resolving co-elution of D-Idose with its isomers during chromatography
Welcome to the technical support center for resolving the co-elution of D-Idose with its isomers during chromatographic analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation of this rare sugar.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic co-elution, and why is it a significant problem for this compound analysis?
A1: Chromatographic co-elution happens when two or more compounds travel through the chromatography column at the same rate, resulting in overlapping peaks that can appear as a single, distorted peak. This is a particular challenge when analyzing isomers like this compound and its counterparts (e.g., D-Gulose, D-Glucose, D-Allose). Due to their identical chemical formulas and very similar physical and chemical properties, such as polarity and size, they often interact with the stationary and mobile phases in an almost identical way, making their separation difficult. For accurate quantification, especially in techniques like LC-MS/MS, co-elution can lead to erroneous results as the detector cannot differentiate between the isomers entering the source at the same time.
Q2: What are the primary challenges associated with the chromatographic analysis of this compound?
A2: The main challenges in analyzing this compound stem from its inherent instability and its structural similarity to other aldohexoses. This compound is known to be one of the most unstable aldohexoses. This instability can lead to degradation during sample preparation and analysis, resulting in inaccurate quantification and the appearance of unexpected peaks. Furthermore, its numerous isomers with subtle stereochemical differences pose a significant separation challenge, frequently leading to co-elution.
Q3: What are the recommended storage and handling conditions for this compound to prevent degradation?
A3: To minimize degradation, this compound should be handled with care. For aqueous solutions, storage at temperatures below -15°C is recommended. For long-term storage, it is advisable to use a lyophilized (freeze-dried) powder stored under desiccated and inert conditions at -20°C or lower. When preparing solutions, it is best to use freshly prepared buffers at a neutral or slightly acidic pH and to keep the samples on ice. Avoid strong acids or bases, and if derivatization is necessary, opt for the mildest effective conditions.
Q4: Which chromatographic techniques are most effective for separating this compound from its isomers?
A4: Several chromatographic techniques can be employed for the separation of this compound and its isomers. The most successful methods include:
-
High-Performance Anion-Exchange Chromatography (HPAEC) : This technique, often coupled with pulsed amperometric detection (PAD), is highly effective for separating underivatized carbohydrates. By using a high pH mobile phase, the hydroxyl groups of the sugars become partially ionized, allowing for separation based on their pKa values and structural differences.
-
Hydrophilic Interaction Chromatography (HILIC) : HILIC is well-suited for the separation of polar compounds like sugars. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
-
Chiral Chromatography : This technique uses a chiral stationary phase (CSP) to separate enantiomers and diastereomers. This can be particularly useful for separating the different stereoisomers of rare sugars.
Troubleshooting Guides
Problem: this compound is co-eluting with one or more of its isomers (e.g., D-Gulose, D-Glucose).
Solution Workflow:
Caption: Troubleshooting workflow for co-elution of this compound isomers.
Detailed Steps:
-
Method-Specific Optimization:
-
If using High-Performance Anion-Exchange Chromatography (HPAEC): The concentration of the sodium hydroxide (NaOH) eluent is a critical parameter. For the separation of all aldohexoses, an optimal concentration is around 20 mM NaOH.[1] Varying the NaOH concentration can significantly alter the elution order and resolution of the isomers.
-
If using Hydrophilic Interaction Chromatography (HILIC): The ratio of the organic solvent (typically acetonitrile) to the aqueous buffer in the mobile phase is the primary factor affecting retention and selectivity. To increase separation, try increasing the percentage of the organic solvent in small increments. The choice of buffer and its concentration can also influence the separation.
-
For other methods: Consider changing the stationary phase to one with a different selectivity, such as a chiral column, which can resolve stereoisomers.
-
-
General Chromatographic Parameter Adjustments:
-
Column Temperature: Lowering the column temperature can sometimes enhance separation by increasing the interaction between the analytes and the stationary phase.
-
Flow Rate: Reducing the flow rate can lead to better resolution, although it will increase the analysis time.
-
Mobile Phase Composition: Systematically altering the mobile phase composition is a powerful tool for optimizing selectivity. For HILIC, this involves adjusting the organic solvent/buffer ratio. For ion-exchange, it involves modifying the eluent concentration or pH.
-
Problem: Poor peak shape (e.g., broad peaks, tailing, or fronting).
-
Check for Sample Degradation: this compound is unstable. Ensure that samples have been properly stored and prepared at low temperatures and neutral pH to prevent degradation, which can lead to distorted peaks.
-
Sample Solvent Mismatch: The solvent used to dissolve the sample should be similar to or weaker than the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample and injecting a smaller volume.
-
Column Contamination or Damage: If all peaks in the chromatogram show poor shape, the column may be contaminated or damaged. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
Quantitative Data
The following table summarizes the approximate retention times for this compound and its common isomers based on High-Performance Anion-Exchange Chromatography (HPAEC) with Pulsed Amperometric Detection (PAD).
| Compound | Approximate Retention Time (minutes) |
| D-Allose | ~11 |
| D-Altrose | ~17 |
| D-Glucose | ~12.5 |
| D-Mannose | ~13 |
| D-Gulose | ~14 |
| This compound | ~18 |
| D-Galactose | ~12 |
| D-Talose | ~16 |
Note: Retention times are estimated from the chromatogram in Inoue et al. (2011) and will vary depending on the specific HPLC system, column dimensions, temperature, and exact eluent concentration.[1]
Experimental Protocols
Protocol 1: Separation of Aldohexoses using HPAEC-PAD
This protocol is based on the method described by Inoue et al. (2011) for the separation of all aldohexoses.[1]
1. Objective: To achieve baseline separation of this compound from its isomers.
2. Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, and a pulsed amperometric detector (PAD) with a gold working electrode.
-
Anion-exchange column (e.g., a column packed with a polystyrene-divinylbenzene-based resin with a quaternary amine functional group).
-
Aldohexose standards (D-Allose, D-Altrose, D-Glucose, D-Mannose, D-Gulose, this compound, D-Galactose, D-Talose).
-
Sodium hydroxide (NaOH), analytical grade.
-
Deionized water (18.2 MΩ·cm).
3. Experimental Workflow:
Caption: Experimental workflow for HPAEC-PAD analysis of aldohexoses.
4. Procedure:
-
Eluent Preparation: Prepare a 20 mM NaOH solution by diluting a concentrated NaOH stock solution with deionized water. Degas the eluent before use.
-
Standard and Sample Preparation: Dissolve the aldohexose standards and samples in deionized water to a suitable concentration (e.g., 10-100 µM). Keep the solutions on ice to minimize degradation.
-
HPLC Conditions:
-
Column: Anion-exchange column suitable for carbohydrate analysis.
-
Mobile Phase: 20 mM NaOH.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold electrode, using a standard carbohydrate waveform.
-
-
Data Analysis: Identify the peaks by comparing their retention times with those of the known standards.
Protocol 2: Analysis of Rare Sugars using HILIC
This protocol provides a general framework for the analysis of rare sugars, including this compound, using HILIC.
1. Objective: To separate a mixture of rare sugars.
2. Materials:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)).
-
HILIC column (e.g., Amino- or Amide-based).
-
HPLC-grade acetonitrile and water.
-
Ammonium formate.
-
Rare sugar standards.
3. Experimental Workflow:
Caption: Experimental workflow for HILIC analysis of rare sugars.
4. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, an isocratic mixture of 80:20 (v/v) acetonitrile/water containing 10 mM ammonium formate. Filter and degas the mobile phase.
-
Standard and Sample Preparation: Dissolve the standards and samples in a solvent similar to the mobile phase, such as 50:50 (v/v) acetonitrile/water.
-
HPLC Conditions:
-
Column: Amino-functionalized silica column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile/water with 10 mM ammonium formate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 10 µL.
-
Detection: ELSD (Nebulizer temperature: 30-40°C, Evaporator temperature: 50-60°C, Gas flow: 1.5 L/min) or CAD.
-
-
Data Analysis: Identify and quantify the sugars by comparing the retention times and peak areas to those of the standards.
References
Technical Support Center: Purification of D-Idose-¹⁸O₂
Welcome to the technical support center for the purification of D-Idose-¹⁸O₂. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this rare, isotopically labeled sugar.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound-¹⁸O₂?
A1: The main challenge lies in its rarity and the presence of other structurally similar sugar isomers, which makes separation difficult. This compound is the rarest of all aldohexoses and is known to be unstable under acidic, basic, or high-temperature conditions.[1] Achieving high isotopic and chemical purity adds another layer of complexity, as standard chromatographic techniques may not easily separate isotopologues or closely related epimers.[2]
Q2: What are the most common methods for purifying this compound and its derivatives?
A2: Common purification methods include:
-
Column Chromatography: Techniques such as ion-exchange chromatography to remove charged impurities and activated charcoal chromatography are often used in initial cleanup steps.[3] Silica gel chromatography is also employed to separate epimeric mixtures.[3]
-
Boronate Affinity Chromatography (BAC): This technique is effective for separating sugars with cis-diol groups.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, particularly with Hydrophilic Interaction Liquid Chromatography (HILIC) columns, is used for achieving high purity.[2][4][5]
-
Recrystallization: This can be a final step to achieve very high purity if a crystalline product can be obtained, though this compound itself has never been crystallized.[1]
Q3: How can I confirm the successful incorporation of the ¹⁸O₂ label and the purity of the final product?
A3: The identity and isotopic enrichment of this compound-¹⁸O₂ are typically confirmed using:
-
Mass Spectrometry (MS): To verify the increase in molecular weight corresponding to the incorporated ¹⁸O isotopes.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the position of the ¹⁸O label and confirm the overall structure.[4][5]
-
High-Performance Liquid Chromatography (HPLC): With a refractive index detector to assess chemical purity.[1]
Q4: What are the stability concerns for this compound during purification?
A4: this compound is the least stable of the aldohexoses.[1] It is sensitive to degradation under harsh pH and high-temperature conditions.[1] During purification, it is crucial to use mild conditions to prevent isomerization or degradation. For instance, acid- or base-catalyzed exchange of the carbonyl oxygen with water from the solvent can occur, potentially leading to the loss of the ¹⁸O label if not carefully controlled.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound-¹⁸O₂.
| Problem | Potential Cause | Solution |
| Low Yield After Purification | Degradation of this compound: Exposure to harsh pH or high temperatures.[1] | Maintain neutral pH and low temperatures (e.g., 4°C) throughout the purification process. Use buffers to control pH. |
| Co-elution with Other Sugars: Incomplete separation from structurally similar isomers (e.g., D-glucose, D-allose).[2][3] | Optimize the chromatographic method. For HPLC, adjust the mobile phase composition or try a different column chemistry (e.g., HILIC, boronate affinity). For column chromatography, consider a gradient elution. | |
| Irreversible Adsorption to Stationary Phase: Strong interaction of the sugar with the column matrix. | For silica gel, consider adding a small percentage of a polar modifier to the mobile phase. For ion-exchange, ensure the ionic strength of the elution buffer is sufficient. | |
| Broad or Tailing Peaks in HPLC | Sub-optimal Elution Conditions: Mobile phase composition is not ideal for sharp peaks.[2] | Adjust the mobile phase composition. A stepwise or gradient elution may improve peak shape.[2] |
| Column Overloading: Too much sample has been loaded onto the column.[2] | Reduce the amount of sample loaded onto the column.[2] | |
| Poorly Packed Column Bed: The column packing is not uniform, leading to uneven flow.[2] | Repack the column if possible, or replace it with a new one.[2] | |
| Split or Distorted Peaks in HPLC | Sample Solvent Incompatible with Mobile Phase: The solvent in which the sample is dissolved is too different from the mobile phase.[2] | Whenever possible, dissolve the sample in the initial mobile phase.[2] |
| Clogged Column Frit or Void at Column Inlet: Particulate matter or a void in the packing is disrupting the flow path.[2] | Reverse-flush the column (if permitted by the manufacturer) or replace the column.[2] | |
| Loss of ¹⁸O Label | Exchange with Protic Solvents: The ¹⁸O at the C1 position can exchange with oxygen from water in the solvent, especially under acidic or basic conditions.[5] | Use aprotic solvents where possible and maintain neutral pH. If aqueous solutions are necessary, minimize exposure time and temperature. |
| Degradation of the Sugar Molecule: Chemical reactions leading to the loss of the labeled functional group. | Ensure all purification steps are performed under mild conditions.[1] |
Purification Methodologies & Data
Summary of Purification Techniques
The following table summarizes typical performance characteristics of common purification methods for this compound and related sugars.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Typical Sample Load |
| Ion-Exchange Chromatography | >90 | 85-95 | 100-1000 mg |
| Activated Charcoal Chromatography | >95 | 80-90 | 50-500 mg |
| Silica Gel Column Chromatography | >95 | 70-85 | 10-100 mg |
| Preparative HPLC (HILIC) | >99 | 80-95 | 5-50 mg |
Note: Values are estimates based on typical sugar purifications and may vary depending on the specific experimental conditions.
Detailed Experimental Protocol: Preparative HPLC Purification
This protocol outlines a general procedure for the final purification of this compound-¹⁸O₂ using preparative HPLC with a HILIC column.
1. System Preparation:
- Column: Preparative HILIC column (e.g., Amide-based).
- Mobile Phase A: Acetonitrile.
- Mobile Phase B: Deionized Water.
- Equilibration: Equilibrate the column with 85% Mobile Phase A and 15% Mobile Phase B at a flow rate of 5 mL/min for at least 30 minutes or until the baseline is stable.
2. Sample Preparation:
- Dissolve the crude this compound-¹⁸O₂ in the initial mobile phase (85% acetonitrile/15% water) to a concentration of 10-20 mg/mL.
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
3. Chromatographic Separation:
- Injection: Inject the prepared sample onto the column.
- Elution Program:
- Isocratic: 85% A / 15% B for 5 minutes.
- Gradient: Linearly decrease A to 70% over 20 minutes.
- Hold: Hold at 70% A for 5 minutes.
- Re-equilibration: Return to 85% A over 2 minutes and hold for 10 minutes before the next injection.
- Detection: Refractive Index (RI) detector.
4. Fraction Collection:
- Collect fractions corresponding to the this compound-¹⁸O₂ peak.
5. Post-Purification:
- Combine the pure fractions.
- Remove the solvent under reduced pressure (e.g., rotary evaporation) at a low temperature (<30°C).
- Lyophilize the resulting aqueous solution to obtain the purified this compound-¹⁸O₂ as a solid.
Visualizations
Experimental Workflow for this compound-¹⁸O₂ Purification
Caption: Purification workflow for this compound-¹⁸O₂.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Strategies to Prevent Isotope Back-Exchange in Labeled D-Idose
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isotopically labeled D-Idose. This resource provides guidance on preventing the back-exchange of isotopes, a critical factor for ensuring the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotope back-exchange and why is it a concern for this compound?
A1: Isotope back-exchange is an undesirable chemical reaction where a deuterium (or other isotope) atom on a labeled molecule, such as this compound, is replaced by a hydrogen atom from the surrounding solvent (e.g., water).[1] This process leads to a loss of the isotopic label, which can compromise the quantitative accuracy and interpretation of experimental results in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[1][2] For this compound, the hydroxyl (-OH) hydrogens are highly labile and will exchange rapidly. More importantly, the deuterium at the C1 position (anomeric carbon) can also be susceptible to exchange through mutarotation, a process where the sugar ring opens and re-closes, which is catalyzed by acids or bases.[2]
Q2: Which atomic positions on this compound are most susceptible to back-exchange?
A2: The susceptibility to back-exchange varies for different positions on the this compound molecule:
-
Highly Labile: The hydrogen atoms of the hydroxyl (-OH) groups are extremely prone to rapid exchange with protons from any protic solvent like water.[2]
-
Semi-Labile: The deuterium atom at the C1 anomeric position is more stable than the hydroxyl deuterons but can undergo exchange, particularly under conditions that promote ring-opening (mutarotation).[2]
-
Stable: Deuterons attached directly to other carbon atoms (C2-C6) are generally stable and not prone to exchange under typical analytical conditions.[2]
Q3: What are the primary factors that promote the back-exchange of isotopes on this compound?
A3: Several experimental factors can accelerate the rate of unwanted isotope back-exchange:
-
pH: The rate of exchange is significantly influenced by pH. Both acidic and basic conditions can catalyze the exchange, with the minimum rate of exchange for many molecules occurring around pH 2.5.[1][2]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including back-exchange.[1]
-
Protic Solvents: The presence of protic solvents, such as water (H₂O) and methanol (MeOH), provides a source of hydrogen atoms that can replace the deuterium labels.[1]
-
Exposure Time: The longer the labeled this compound is exposed to conditions that promote exchange, the greater the loss of the isotopic label will be.[2]
Q4: What are the consequences of significant back-exchange in an experiment?
A4: Significant back-exchange can lead to several critical issues in data interpretation and quality:
-
Inaccurate Quantification: Loss of the isotopic label from an internal standard can lead to an underestimation of the analyte concentration and unreliable quantitative results.[1]
-
Compromised Tracer Studies: In metabolic tracing experiments, back-exchange can obscure the true metabolic fate of the labeled this compound.[3]
-
Poor Reproducibility: Variable rates of back-exchange between different samples can result in high variability and poor precision in the experimental data.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with labeled this compound.
Problem 1: Mass spectrometry data shows a lower than expected mass for my labeled this compound, suggesting loss of deuterium.
-
Possible Cause: The sample has been exposed to protic solvents (e.g., H₂O, methanol) under conditions that promote back-exchange.
-
Solution:
-
Solvent Choice: Whenever possible, use deuterated solvents (e.g., D₂O) for sample preparation and storage.[2] If protic solvents are necessary for chromatography, minimize the exposure time and maintain low temperature and acidic pH.[4]
-
pH Control: Ensure that the sample is maintained at the pH of minimum exchange, which is typically around 2.5.[2][5] This is often achieved through a "quenching" step.
-
Temperature Control: Perform all sample preparation and handling steps at low temperatures (0 - 4°C) by using pre-chilled solvents and keeping samples on ice.[1][2]
-
Rapid Analysis: Streamline your workflow to minimize the time between sample preparation and analysis.[2] If delays are unavoidable, flash-freeze samples in liquid nitrogen and store them at -80°C.[4]
-
Problem 2: I am observing high variability in the isotopic enrichment of my this compound across different sample replicates.
-
Possible Cause: Inconsistent timing or conditions during sample preparation are leading to different degrees of back-exchange.
-
Solution:
-
Standardize Workflow: Ensure that all sample preparation steps, including incubation times, temperature, and pH adjustments, are performed consistently for all samples.[1]
-
Automate Where Possible: Use automated liquid handling systems to minimize variations in timing and volumes.
-
Consistent Quenching: The quenching step is critical. Ensure that the quenching buffer is added rapidly and mixed thoroughly to achieve a uniform and immediate drop in pH and temperature for every sample.[4]
-
Quantitative Data Summary
The following table summarizes key experimental parameters for minimizing isotope back-exchange.
| Parameter | Recommended Condition | Rationale | Citations |
| pH | ~2.5 | The rate of back-exchange is at a minimum at this acidic pH. | [1][2][5] |
| Temperature | 0 - 4°C (on ice) | Significantly slows down the rate of the exchange reaction. | [1][2] |
| Storage (Short-term) | On ice (0 - 4°C) | Minimizes back-exchange during sample processing. | [2] |
| Storage (Long-term) | -80°C (after flash-freezing) | Halts the exchange process for extended periods. | [4] |
| Solvents | Aprotic (e.g., Acetonitrile) or Deuterated (e.g., D₂O) | Reduces the source of exchangeable protons. | [2] |
Experimental Protocols
Protocol 1: Quenching Procedure to Minimize Back-Exchange
This protocol details the steps to effectively stop the back-exchange reaction prior to analysis.
-
Preparation: Pre-chill all buffers (e.g., quench buffer: 0.1 M phosphate buffer, pH 2.5), microcentrifuge tubes, and pipette tips to 0°C on ice.[4]
-
Quenching: At the desired time point, add an equal volume of the ice-cold quench buffer to your this compound sample.[4]
-
Mixing: Immediately and thoroughly mix the solution to ensure a rapid and uniform decrease in pH and temperature.[4]
-
Analysis or Storage: Proceed immediately with injection into a cooled LC-MS system for analysis.[4] Alternatively, for later analysis, flash-freeze the quenched sample in liquid nitrogen and store it at -80°C.[4]
Protocol 2: Sample Preparation Workflow for LC-MS Analysis of Labeled this compound
This protocol outlines a general workflow designed to maintain the isotopic integrity of labeled this compound.
-
Dissolution: Dissolve the labeled this compound standard in a minimal amount of a suitable aprotic or deuterated solvent. If an aqueous solution is required, use D₂O.
-
Incubation (if applicable): If the experiment involves incubation (e.g., in a biological matrix), perform this step for the minimum time necessary to achieve the desired outcome.
-
Quenching: At the end of the incubation, immediately quench the reaction by adding an equal volume of pre-chilled quench buffer (pH 2.5) as described in Protocol 1.[4]
-
Extraction (if applicable): If metabolite extraction is required, perform it using an ice-cold solvent mixture (e.g., 80% methanol) and keep the samples on dry ice or in an ice bath throughout the process.[3]
-
Centrifugation: Pellet any precipitates by centrifuging at a low temperature (e.g., 4°C).[3]
-
Supernatant Transfer: Carefully transfer the supernatant containing the labeled this compound to a new pre-chilled tube.
-
Drying (if applicable): If the sample needs to be concentrated, use a vacuum concentrator (e.g., SpeedVac) at a low temperature.
-
Reconstitution and Analysis: Reconstitute the dried sample in a pre-chilled, appropriate solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid) immediately before analysis by a cooled LC-MS system.[4]
Visualizations
References
Navigating the Scarcity: A Technical Support Center for D-Idose Research
For Immediate Release
Researchers, scientists, and drug development professionals frequently encounter a significant roadblock in their work: the low commercial availability of D-Idose. This rare aldohexose, a C-3 epimer of D-glucose, holds potential in various research fields, but its scarcity and inherent instability present considerable experimental challenges. To address this critical issue, this technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and crucial data to empower researchers in their pursuit of scientific discovery.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the sourcing, handling, and use of this compound in a research setting.
Q1: Why is this compound so difficult to obtain commercially?
A1: The low commercial availability of this compound stems from its rarity in nature and the complexity of its chemical synthesis. Unlike its abundant epimer, D-glucose, this compound is not found in significant quantities in natural sources, making extraction unfeasible for large-scale production. Its chemical synthesis is a multi-step process that often results in low overall yields, contributing to its high cost and limited availability from specialized chemical suppliers.
Q2: I've managed to acquire this compound. What are the critical storage and handling precautions?
A2: this compound is known to be the most unstable of all aldohexoses. To minimize degradation, it is crucial to store it as a lyophilized powder at -20°C or below, under desiccated and inert conditions. For aqueous solutions, storage at -80°C is recommended. Avoid repeated freeze-thaw cycles. When preparing solutions, use pre-chilled buffers (pH 6-7) and keep the solution on ice. Prepare solutions fresh for each experiment whenever possible.
Q3: My experimental results with this compound are inconsistent. What could be the underlying cause?
A3: Inconsistent results are often attributable to the instability of this compound. Degradation can occur during storage, sample preparation, or even during the experiment itself, leading to a decrease in the effective concentration of this compound and the formation of impurities. Key factors to investigate include storage conditions, pH of buffers, temperature during experiments, and the duration of incubations.
Q4: Are there any commercially available alternatives to this compound for my experiments?
A4: The suitability of an alternative depends on the specific biological question. For studies on aldose reductase activity, L-Idose has been reported as a good substrate alternative.[1] However, for most applications, the unique stereochemistry of this compound is essential, and direct substitution may not be possible. In such cases, in-house synthesis may be the only viable option.
Troubleshooting Guides
This section provides solutions to specific problems that researchers may encounter during their experiments with this compound.
Problem 1: Low or No Yield in this compound Synthesis
| Possible Cause | Suggested Solution |
| Incomplete reactions in multi-step synthesis. | Monitor each reaction step closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before proceeding to the next step. Optimize reaction times and temperatures. |
| Degradation of intermediates or final product. | Maintain anhydrous conditions where specified. Use mild reaction conditions and purify products promptly after each step. |
| Inefficient purification leading to product loss. | Optimize purification methods. Consider using column chromatography with a suitable stationary phase or preparative High-Performance Liquid Chromatography (HPLC). |
Problem 2: Inconsistent Biological Activity in Cell-Based Assays
| Possible Cause | Suggested Solution |
| This compound degradation in cell culture media. | Prepare fresh this compound solutions for each experiment. Minimize the time this compound is in the media before and during the experiment. Conduct a stability study of this compound in your specific cell culture medium at 37°C to determine its half-life. |
| Sub-optimal concentration of this compound. | Perform a dose-response experiment to determine the optimal effective concentration of this compound for your specific cell line and assay. For example, a concentration of 5 mM has been shown to inhibit the proliferation of MOLT-4F human leukemia cells.[2] |
| Cell line variability. | Ensure consistent cell passage number and health. Regularly test for mycoplasma contamination. |
Problem 3: Analytical Issues in HPLC or LC-MS
| Possible Cause | Suggested Solution |
| Multiple unexpected peaks in the chromatogram. | These peaks could be epimers or degradation products. Maintain neutral pH and low temperatures during sample preparation and analysis. Use a column specifically designed for carbohydrate analysis. |
| Poor peak shape or splitting. | This may be due to the presence of anomers (α and β forms). Optimize chromatographic conditions (e.g., mobile phase composition, temperature) to either merge the anomeric peaks or achieve baseline separation for quantification. |
| Low or no detectable this compound peak. | This is likely due to degradation. Ensure proper storage and handling of the sample. Prepare samples on ice and analyze them immediately. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis, purification, and experimental use of this compound.
Table 1: Reported Yields for this compound Synthesis from D-Glucose
| Synthesis Step | Reported Yield (%) | Reference |
| Reduction of diol ester to triol | 95 | [3] |
| Oxidative cleavage to aldehyde | 100 | [3] |
| Hydrolysis of protecting groups to yield this compound | 97 | [3] |
| Overall yield from protected ido-heptonate | ~76 | [3] |
Table 2: Purity of this compound After Purification
| Purification Method | Reported Purity (%) |
| Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | ~80 |
| Dual High-Performance Liquid Chromatography (Dual-HPLC) | ~90 |
Table 3: Effective Concentrations of this compound in Cell Proliferation Assays
| Cell Line | Effective Concentration | Observed Effect | Reference |
| MOLT-4F (Human Leukemia) | 5 mM | 60% inhibition of cell proliferation | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of this compound from a Protected Ido-Heptonate Precursor
This protocol is adapted from a practical synthesis route.[3]
Materials:
-
Protected diol ido-heptonate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Silica gel-supported sodium periodate
-
Dichloromethane (CH₂Cl₂)
-
DOWEX® 50WX8-200 resin
Procedure:
-
Reduction: Dissolve the protected diol ido-heptonate in methanol at 0°C. Add sodium borohydride (NaBH₄) portion-wise and stir for 3 hours. Monitor the reaction by TLC. Upon completion, neutralize with acetic acid and concentrate under reduced pressure to obtain the triol (yield: ~95%).
-
Oxidative Cleavage: Dissolve the triol in dichloromethane (CH₂Cl₂). Add silica gel-supported sodium periodate and stir at room temperature for 2 hours. Filter the reaction mixture and concentrate the filtrate to obtain the aldehyde (yield: ~100%).
-
Deprotection: To the aldehyde, add DOWEX® 50WX8-200 resin and stir for 24 hours to hydrolyze the protecting groups. Filter to remove the resin and concentrate the filtrate to obtain this compound (yield: ~97%).
Protocol 2: Cell Proliferation Assay Using this compound
This protocol is based on a study investigating the anti-proliferative effects of this compound on MOLT-4F cells.[2]
Materials:
-
MOLT-4F human leukemia cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 1 M in sterile water)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MOLT-4F cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 95 µL of complete RPMI-1640 medium.
-
Treatment: Prepare serial dilutions of this compound from the stock solution. Add 5 µL of the this compound solutions to the respective wells to achieve final concentrations ranging from 1 mM to 20 mM. Include untreated control wells.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 48 hours.
-
Viability Assessment: Add 10 µL of CCK-8 reagent to each well and incubate for an additional 1-4 hours, or as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control.
Signaling Pathways and Experimental Workflows
This compound Inhibition of Glucose Uptake and Cell Proliferation
This compound has been shown to exert anti-proliferative effects on certain cancer cells, such as the MOLT-4F human leukemia cell line.[2][4] This effect is, at least in part, mediated by the inhibition of glucose uptake. The exact mechanism is still under investigation, but it appears to be independent of the thioredoxin-interacting protein (TXNIP), a known regulator of glucose uptake.[4] The following diagram illustrates a hypothetical workflow for investigating this phenomenon and a simplified potential signaling pathway.
This technical support center aims to be a living document, continually updated with the latest research and findings to aid the scientific community in overcoming the challenges associated with this compound research.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Optimizing reaction conditions for the enzymatic synthesis of D-Idose
Welcome to the technical support center for the enzymatic synthesis of D-Idose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during the synthesis of this rare sugar.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic routes for this compound synthesis?
A1: The enzymatic synthesis of this compound is an area of ongoing research. A promising and plausible route is the isomerization of D-sorbose. This reaction is analogous to the conversion of D-sorbose to D-gulose, which is catalyzed by enzymes such as L-rhamnose isomerase. Another potential route is the epimerization of D-talose. Additionally, polyol dehydrogenases could be employed to oxidize D-iditol to this compound.
Q2: Which enzymes are potential candidates for converting D-sorbose to this compound?
A2: Enzymes with broad substrate specificity, particularly isomerases, are strong candidates. L-rhamnose isomerase from Pseudomonas stutzeri is known to act on a variety of sugars, including D-sorbose, making it a primary enzyme to investigate for this compound production.[1] D-xylose isomerase has also been shown to produce this compound from D-sorbose, alongside D-gulose, making it another viable option.[2]
Q3: What is a typical conversion yield for the enzymatic isomerization of a ketose to an aldose like this compound?
A3: The enzymatic isomerization of sugars is a reversible reaction, and the yield is often limited by the thermodynamic equilibrium between the substrate and the product. For similar rare sugar syntheses, yields can range from 10% to 40%. The final conversion rate will depend on the specific enzyme used and the optimized reaction conditions.
Q4: Why is enzyme immobilization important for this compound synthesis?
A4: Enzyme immobilization confines the enzyme to a solid support, which offers several advantages for industrial applications. It enhances enzyme stability, particularly at higher temperatures and over a wider pH range.[3] Immobilized enzymes can be easily separated from the reaction mixture, simplifying product purification and allowing for the reuse of the enzyme over multiple batches, which significantly reduces production costs.[3][4]
Q5: How can I monitor the progress of the reaction and quantify this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing the reaction mixture. Specifically, High-Performance Anion-Exchange Chromatography (HPAE) coupled with Pulsed Amperometric Detection (PAD) is highly effective for the separation and quantification of various monosaccharides, including this compound and its isomers like D-sorbose, D-gulose, and D-talose.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low this compound Yield | Reaction has not reached equilibrium: The reaction time may be too short. | Increase the incubation time and take samples at different time points to determine when the reaction plateaus. |
| Unfavorable thermodynamic equilibrium: The natural equilibrium of the reaction may favor the substrate (D-sorbose). | Consider strategies to shift the equilibrium, such as continuous product removal or using a biphasic reaction system. | |
| Suboptimal pH or temperature: The enzyme may not be functioning at its maximal activity. | Systematically vary the pH and temperature of the reaction to find the optimal conditions for your specific enzyme. Refer to the data on similar enzymes for a starting range. | |
| Slow or Stalled Reaction | Enzyme inactivation: The enzyme may have lost activity due to improper storage, handling, or harsh reaction conditions (e.g., extreme pH or temperature). | Perform an enzyme activity assay to confirm the viability of your enzyme stock. Use a fresh batch if necessary. Consider enzyme immobilization to improve stability.[3][4] |
| Insufficient enzyme concentration: The amount of enzyme may be too low for the substrate concentration. | Increase the enzyme loading in the reaction. | |
| Presence of inhibitors: The substrate solution or buffer components may contain enzyme inhibitors. Metal ions like Ca²⁺, Cu²⁺, and Zn²⁺ can inhibit some isomerases.[7] | Ensure high purity of substrates and reagents. Test the effect of different metal ions or chelating agents like EDTA on enzyme activity. | |
| Substrate or product inhibition: High concentrations of D-sorbose or the accumulation of this compound may inhibit the enzyme. | Perform kinetic studies with varying substrate concentrations to identify potential inhibition. If inhibition is observed, consider a fed-batch or continuous reaction setup to maintain optimal substrate/product concentrations. | |
| Significant Byproduct Formation | Low enzyme specificity: The enzyme may be converting the substrate into other sugars besides this compound (e.g., D-gulose). L-rhamnose isomerase is known to have broad substrate specificity.[1] | Try to optimize reaction conditions (pH, temperature, metal cofactors) to favor the production of this compound. Alternatively, protein engineering of the enzyme could be employed to enhance its specificity. |
| Non-enzymatic side reactions: At high temperatures and alkaline pH, sugars can undergo non-enzymatic browning (Maillard reaction) or isomerization.[8] | Operate at the lower end of the optimal temperature and pH range to minimize these side reactions. |
Data Presentation
Table 1: Comparison of Reaction Parameters for Isomerases Used in Rare Sugar Synthesis
| Enzyme | Substrate | Product(s) | Optimal pH | Optimal Temp. (°C) | Metal Cofactor | Reference |
| L-rhamnose isomerase (P. stutzeri) | D-Allose | D-Psicose / D-Altrose | 7.0 - 9.0 | 30 - 75 | Mn²⁺ | [9] |
| L-ribose isomerase (C. parahominis) | D-Tagatose | D-Talose | Not specified | 40 | Not specified | [10] |
| Cellobiose 2-epimerase (R. marinus) | D-Galactose | D-Talose / D-Tagatose | 6.3 | 70 | Not specified | [6] |
| D-xylose isomerase | D-Sorbose | D-Gulose / this compound | Not specified | Not specified | Not specified | [2] |
| Glucose Isomerase (S. murinus) | D-Allulose | D-Allose | 8.0 | 60 | Mg²⁺ | [9] |
Table 2: Hypothetical Optimization of D-Sorbose to this compound Conversion
| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |
| Enzyme | L-rhamnose isomerase | L-rhamnose isomerase | L-rhamnose isomerase |
| Substrate Conc. | 100 g/L D-Sorbose | 200 g/L D-Sorbose | 200 g/L D-Sorbose |
| pH | 7.0 | 8.0 | 7.5 |
| Temperature (°C) | 50 | 60 | 55 |
| Cofactor | 1 mM MnCl₂ | 1 mM MnCl₂ | 1 mM MnCl₂ |
| Reaction Time (h) | 24 | 24 | 36 |
| This compound Yield (%) | 8 | 12 | 18 |
| Byproduct (D-Gulose) (%) | 15 | 20 | 22 |
Experimental Protocols
Protocol 1: Enzyme Activity Assay for Sugar Isomerase
This protocol is a general method for determining the activity of a sugar isomerase that converts a ketose to an aldose.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES buffer, pH 7.5.
-
Substrate Solution: 200 mM D-sorbose in Assay Buffer.
-
Enzyme Solution: Prepare a stock solution of the purified isomerase (e.g., L-rhamnose isomerase) in Assay Buffer. Create serial dilutions to find a concentration that gives a linear reaction rate over time.
-
Cofactor Solution: 10 mM MnCl₂ in Assay Buffer.
-
Stopping Reagent: 0.5 M HCl.
-
Colorimetric Reagent: Cysteine-carbazole-sulfuric acid reagent for aldose quantification.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine 400 µL of Assay Buffer, 50 µL of Substrate Solution, and 50 µL of Cofactor Solution.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 55°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the Enzyme Solution and mix gently.
-
Incubate the reaction at the set temperature for a defined period (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding 500 µL of Stopping Reagent.
-
Quantify the amount of this compound formed using a colorimetric method (e.g., cysteine-carbazole method, measuring absorbance at 540 nm) or by HPLC analysis (see Protocol 2).
-
Run a blank reaction without the enzyme to subtract background absorbance.
-
-
Calculation of Enzyme Activity:
-
One unit (U) of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified assay conditions.
-
Protocol 2: HPLC Analysis of Reaction Products
This protocol outlines the separation and quantification of this compound, D-sorbose, and other potential sugar isomers.
-
Instrumentation and Column:
-
HPLC system equipped with a High-Performance Anion-Exchange (HPAE) column (e.g., Dionex CarboPac™ series).
-
Pulsed Amperometric Detector (PAD).
-
-
Mobile Phase:
-
Isocratic elution with a sodium hydroxide (NaOH) solution (e.g., 20 mM NaOH). The exact concentration may need to be optimized for best separation.[5]
-
-
Sample Preparation:
-
Take an aliquot from the enzymatic reaction at a specific time point.
-
Stop the reaction by adding an equal volume of 0.1 M HCl or by heat inactivation (boiling for 10 minutes).
-
Centrifuge the sample to remove any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with ultrapure water to a concentration within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 - 20 µL.
-
-
Quantification:
-
Prepare standard curves for this compound and D-sorbose using pure standards.
-
Integrate the peak areas of the sample chromatogram and calculate the concentrations based on the standard curves.
-
Visualizations
Caption: Workflow for the enzymatic synthesis and analysis of this compound.
References
- 1. Novel reactions of L-rhamnose isomerase from Pseudomonas stutzeri and its relation with D-xylose isomerase via substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rnlkwc.ac.in [rnlkwc.ac.in]
- 4. Immobilization of glucose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. US5177005A - Method for maintaining immobilized glucose isomerase activity during continuous isomerization of glucose to fructose - Google Patents [patents.google.com]
- 10. Production of L-allose and D-talose from L-psicose and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of D-Idose and L-Idose Metabolic Pathways
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic pathways of rare sugars is paramount. This guide provides an objective comparison of the metabolic fates of D-Idose and L-Idose, supported by available experimental data and detailed methodologies.
This compound and L-Idose, both aldohexose stereoisomers, exhibit distinct metabolic behaviors primarily due to their unique structural configurations. While neither is a major component of central carbohydrate metabolism, their interactions with key enzymes and pathways offer valuable insights into cellular processes and potential therapeutic applications. This comparative analysis elucidates their known metabolic routes, enzymatic interactions, and biological effects.
At a Glance: Key Metabolic Differences
| Feature | This compound Metabolism | L-Idose Metabolism |
| Primary Pathway | Largely uncharacterized; known to inhibit glucose uptake. | Primarily metabolized via the Polyol Pathway.[1][2] |
| Key Enzymes | Putative interaction with Glucose Transporters (GLUTs); potential substrate for Aldose Reductase.[3][4] | Aldose Reductase, Sorbitol Dehydrogenase, potential phosphorylation by Hexokinase.[2] |
| Primary Metabolite | L-Iduronic Acid (via oxidation), a component of glycosaminoglycans.[5] | L-Sorbitol.[1] |
| Known Biological Effects | Anti-proliferative effects in certain cancer cells, independent of TXNIP.[6] | Substrate for Aldose Reductase, an enzyme implicated in diabetic complications.[2] Growth inhibition in C. elegans. |
| Clinical Relevance | Investigated for anti-cancer properties.[6] | Its metabolism by Aldose Reductase is relevant to studies on diabetic complications.[2] |
Metabolic Pathways: A Detailed Comparison
This compound: An Inhibitor of Glucose Uptake with an Unclear Catabolic Route
The metabolic pathway of this compound is not as well-defined as that of more common sugars. The predominant known biological effect of this compound is its ability to inhibit glucose uptake in certain cell types, particularly cancer cells.[3][6] This suggests an interaction with glucose transporters (GLUTs), although the specific transporters and the mechanism of inhibition are still under investigation.
One significant metabolic fate of this compound is its conversion to L-Iduronic Acid. L-Iduronic acid is a crucial component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate.[5] This conversion involves the oxidation of the C6 carbon of this compound. The precise enzymatic steps and intermediates in this pathway are a subject of ongoing research.
While less studied than its L-enantiomer, this compound can also serve as a substrate for aldose reductase, which would reduce it to D-sorbitol.[4] However, the physiological significance of this reaction is not well established.
L-Idose: A Substrate for the Polyol Pathway
The primary metabolic route for L-Idose in mammals is the polyol pathway.[1] This pathway consists of two main enzymatic steps. First, aldose reductase (AR) reduces the aldehyde group of L-Idose to a primary alcohol, forming L-sorbitol.[2] This reaction utilizes NADPH as a cofactor. Subsequently, sorbitol dehydrogenase can oxidize L-sorbitol to L-fructose, although the efficiency of this second step with L-sorbitol is not as well-documented as it is for D-sorbitol.
Studies on the nematode C. elegans have suggested that L-Idose may also be a substrate for hexokinase, which would phosphorylate it at the C6 position to form L-Idose-6-phosphate.[7] This would represent an entry point into a modified glycolytic pathway, though the downstream enzymatic steps have not been elucidated.
Furthermore, a catabolic pathway for L-glucose has been identified in the bacterium Paracoccus sp., which involves an initial oxidation to L-gluconate by an NAD+-dependent L-glucose dehydrogenase. While not directly demonstrated for L-Idose, this raises the possibility of a similar oxidative pathway in some organisms.
Experimental Protocols
Aldose Reductase Activity Assay with L-Idose
This protocol is adapted from established methods for determining aldose reductase activity by monitoring the consumption of NADPH.
Materials:
-
Purified or recombinant aldose reductase
-
L-Idose solution (substrate)
-
NADPH solution
-
Sodium phosphate buffer (pH 6.2)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the aldose reductase enzyme solution in a cuvette.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the L-Idose solution to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the enzyme activity.
-
Kinetic parameters (Km and Vmax) can be determined by varying the concentration of L-Idose.
Glucose Uptake Inhibition Assay with this compound
This protocol measures the inhibition of glucose uptake by this compound using a fluorescently labeled glucose analog (e.g., 2-NBDG).
Materials:
-
Cells of interest cultured in appropriate plates
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-NBDG (fluorescent glucose analog)
-
This compound solution
-
Phloretin (a known glucose transporter inhibitor, as a positive control)
-
Fluorescence plate reader or microscope
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Wash the cells with warm KRPH buffer.
-
Pre-incubate the cells with varying concentrations of this compound or phloretin in KRPH buffer for 20 minutes.
-
Add 2-NBDG to the wells to initiate uptake and incubate for 10-15 minutes at 37°C.
-
Stop the uptake by aspirating the medium and washing the cells with ice-cold PBS.
-
Lyse the cells and measure the fluorescence of the cell lysate using a plate reader or visualize uptake with a fluorescence microscope.
-
Calculate the percentage inhibition of glucose uptake relative to the untreated control.
Concluding Remarks
The metabolic pathways of this compound and L-Idose, while not central to energy metabolism, provide valuable tools for biochemical research. The inhibitory effect of this compound on glucose uptake makes it a compound of interest in cancer research, although its complete metabolic fate remains to be elucidated. Conversely, the well-established interaction of L-Idose with the polyol pathway offers a specific substrate for studying aldose reductase, an enzyme of significant interest in the context of diabetic complications. Further research is necessary to fully map the metabolic networks of these rare sugars and to explore their full therapeutic and diagnostic potential.
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Idose vs. D-Glucose as Substrates for Aldose Reductase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Idose and D-Glucose as substrates for aldose reductase (AR), the rate-limiting enzyme of the polyol pathway.[1][2] Understanding the kinetic differences between these substrates is crucial for designing accurate in vitro assays and for developing therapeutic inhibitors targeting diabetic complications.[3]
Introduction to Aldose Reductase and the Polyol Pathway
Aldose reductase (E.C. 1.1.1.21), a member of the aldo-keto reductase superfamily, catalyzes the NADPH-dependent reduction of various aldehydes.[4] In the polyol pathway, its primary role is the conversion of glucose to sorbitol.[5] Under hyperglycemic conditions, this pathway becomes overactivated, leading to sorbitol accumulation, osmotic stress, and depletion of NADPH.[6][7] This metabolic imbalance is implicated in the pathogenesis of long-term diabetic complications such as retinopathy, neuropathy, and nephropathy.[3][4] While D-glucose is the key physio-pathological substrate, its use in in vitro enzyme studies can be challenging.[8] This has led to the investigation of alternative sugars, like this compound, to better understand enzyme function.
Kinetic Parameter Comparison
The efficiency with which aldose reductase utilizes a substrate is defined by its kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the catalytic constant (kcat). Kₘ represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the enzyme's affinity for the substrate. A lower Kₘ signifies higher affinity. The kcat/Kₘ ratio, or catalytic efficiency, is the most effective measure for comparing enzyme performance with different substrates.
While specific kinetic values can vary based on the enzyme source (e.g., human recombinant vs. bovine lens) and assay conditions, a significant difference in affinity for D-glucose and L-idose (the C-5 epimer of D-glucose) has been observed.[8][9] Studies indicate that while the kcat values for D-glucose and L-idose are nearly identical, there is a marked decrease in the Kₘ for L-idose.[8] This suggests that aldose reductase has a significantly higher affinity for L-idose than for D-glucose.[8] The enzyme's affinity for glucose is relatively poor, with a Kₘ typically in the high millimolar range (50-100 mM).[9][10]
Table 1: Comparative Kinetic Data for Aldose Reductase Substrates
| Substrate | Kₘ (mM) | Relative Vₘₐₓ / kcat | Catalytic Efficiency (kcat/Kₘ) | Source of Enzyme |
| D-Glucose | 50 - 200 | Reference | Low | Human, Bovine |
| L-Idose | Significantly lower than D-Glucose | ~ Identical to D-Glucose | Higher than D-Glucose | Human, Bovine |
| DL-Glyceraldehyde | ~4.7 | Higher than D-Glucose | High | Bovine |
| 4-Hydroxynonenal (HNE) | 0.01 - 0.03 | High | Very High | Human, Bovine |
Note: This table synthesizes data from multiple sources.[4][8][9][10] L-Idose is presented as a comparator due to available research indicating its superior kinetic profile over D-glucose as a substrate for aldose reductase.[3][8] DL-Glyceraldehyde is a commonly used substrate in assays due to its favorable kinetics.[11][12] HNE, a product of lipid peroxidation, is included to show the enzyme's high efficiency with hydrophobic aldehydes.[4][10]
Signaling and Metabolic Pathways
The primary pathway involving these substrates is the Polyol Pathway. Overactivation of this pathway under high glucose conditions has several downstream consequences, including the formation of advanced glycation end-products (AGEs) and increased oxidative stress due to NADPH consumption.[1][10]
// Invisible edges for alignment edge [style=invis]; Glucose -> NADPH; Sorbitol -> NAD;
// Annotations node [shape=plaintext, fontcolor="#5F6368", fontsize=10]; Annotation1 [label="Consumes NADPH,\ncontributing to\noxidative stress"]; Annotation2 [label="Produces Fructose,\ncan lead to AGEs"];
edge [style=solid, color="#5F6368", arrowhead=none, constraint=false]; NADP -> Annotation1 [ltail=cluster_cofactors]; Fructose -> Annotation2; } caption: "The Polyol Pathway for Aldose Sugars"
Experimental Protocols
The standard method for determining aldose reductase activity is a spectrophotometric assay.[13] This protocol measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺.[9]
Protocol: In Vitro Aldose Reductase Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 0.067 M Phosphate buffer, pH 6.2.[13]
-
Enzyme Source: Purified recombinant human or bovine aldose reductase, or a rat lens homogenate.[12][13] The enzyme should be diluted in cold assay buffer.
-
Cofactor Solution: Prepare a stock solution of β-NADPH (e.g., 2.5 mM) in the assay buffer. The final concentration in the assay is typically 0.1-0.2 mM.[9][12]
-
Substrate Solutions: Prepare stock solutions of D-Glucose, this compound, or a reference substrate like DL-Glyceraldehyde at various concentrations in the assay buffer.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well UV-transparent plate or in quartz cuvettes.
-
To each well/cuvette, add the assay buffer, the enzyme solution, and the NADPH solution.
-
Pre-incubate the mixture at a constant temperature, typically 37°C, for 5-10 minutes.[9][13]
-
Initiate the reaction by adding the substrate solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode. Record readings every 30-60 seconds for 10-20 minutes.[11][13]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (ΔAbs/min) from the linear portion of the absorbance vs. time curve.
-
Correct for any non-enzymatic NADPH oxidation by subtracting the rate from a blank control (containing all components except the enzyme or substrate).
-
Convert the rate from ΔAbs/min to µmol/min/mg of protein using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.
-
Discussion and Conclusion
The available data indicates that while D-glucose is the primary substrate for aldose reductase under hyperglycemic conditions in vivo, it is a relatively inefficient substrate from a kinetic standpoint, characterized by a high Kₘ.[8][10] In contrast, epimers like L-idose have demonstrated a much lower Kₘ, indicating higher affinity for the enzyme's active site.[8] This suggests that L-idose can be a more effective substrate for in vitro characterization and inhibition studies of aldose reductase.[3][8]
For researchers in drug development, this distinction is critical. Using a substrate with higher affinity, like L-idose or DL-glyceraldehyde, can provide a more sensitive and reliable assay for screening potential aldose reductase inhibitors (ARIs).[11] However, it is also important to validate the efficacy of lead compounds using D-glucose to ensure they are effective against the primary physio-pathological substrate. The high catalytic efficiency of aldose reductase for toxic aldehydes like 4-hydroxynonenal also highlights its dual role in both diabetic complications and cellular detoxification, a factor that must be considered when designing specific and non-toxic ARIs.[4][10]
References
- 1. The Polyol Pathway as a Mechanism for Diabetic Retinopathy: Attractive, Elusive, and Resilient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldose Reductase and the Polyol Pathway in Schwann Cells: Old and New Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyol pathway - Wikipedia [en.wikipedia.org]
- 6. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 7. avehjournal.org [avehjournal.org]
- 8. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
- 12. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
D-Idose: A Novel Anti-Proliferative Agent Targeting Cancer Cell Metabolism
A Comparative Analysis of D-Idose's Efficacy in Cancer Cell Lines
For researchers and drug development professionals exploring novel anti-cancer therapies, the rare sugar this compound presents a compelling area of investigation. Exhibiting significant anti-proliferative activity, particularly in leukemia cell lines, this compound offers a unique mechanism of action centered on the disruption of cancer cell metabolism. This guide provides a comparative analysis of this compound's performance against other rare sugars, supported by experimental data, detailed protocols, and visualizations of its proposed signaling pathway.
Comparative Anti-Proliferative Activity
This compound has demonstrated notable efficacy in inhibiting the growth of human T-cell lymphoblastic leukemia cells (MOLT-4F). Its activity, when compared to other rare aldohexoses, highlights its potential as a selective anti-cancer agent. The following table summarizes the anti-proliferative effects of this compound and related compounds on various cancer cell lines.
| Compound | Cell Line | Concentration (mM) | Proliferation Inhibition (%) | Reference |
| This compound | MOLT-4F | 5 | 60 | [1][2] |
| D-Allose | MOLT-4F | 5 | 46 | [1][2] |
| D-Sorbose | MOLT-4F | 5 | No Inhibition | [1] |
| 6-deoxy-D-Idose | MOLT-4F | 5 | No Inhibition | [1] |
| L-Xylose | MOLT-4F | 5 | No Inhibition | [1] |
| This compound | DU-145 | 5 | No Specific Activity | [1][2] |
| D-Allose | DU-145 | 5 | No Specific Activity | [1][2] |
Mechanism of Action: A Tale of Two Sugars
The anti-proliferative mechanism of this compound in MOLT-4F cells is attributed to the inhibition of glucose uptake.[1] This is a critical pathway for cancer cells, which often exhibit a high rate of glycolysis for energy production and biosynthesis. Interestingly, the mechanism of this compound appears to be distinct from that of another well-studied rare sugar, D-Allose.
D-Allose exerts its anti-cancer effects by inducing the expression of Thioredoxin-Interacting Protein (TXNIP), a known tumor suppressor.[1] TXNIP, in turn, downregulates the expression of glucose transporters (GLUTs), thereby reducing glucose uptake.[1] In contrast, studies have shown that this compound's inhibition of glucose uptake occurs through a TXNIP-independent pathway .[1] The precise molecular targets of this compound within the glucose transport machinery are still under investigation, making it a promising area for further research. The structural integrity of this compound, specifically its aldose form and the hydroxyl group at the C-6 position, has been shown to be crucial for its anti-proliferative activity.[1]
References
A Comparative Study of the Biological Effects of D-Idose and D-Allose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of two rare sugars, D-Idose and D-Allose. While D-Allose has been the subject of extensive research, data on this compound remains comparatively scarce. This document summarizes the available experimental data, details key experimental protocols, and visualizes known signaling and metabolic pathways to facilitate further research and drug development.
Executive Summary
D-Allose, a C3 epimer of D-glucose, has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, anti-proliferative, and metabolic regulatory effects. In contrast, this compound, another stereoisomer of D-glucose, is one of the rarest aldohexoses, and its biological functions are not as well-characterized. Most of the available data for idose comes from studies on its enantiomer, L-idose. This guide presents a side-by-side comparison of the known effects of these two rare sugars, highlighting both established functions and areas requiring further investigation.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data available for the biological effects of this compound (as L-Idose where applicable) and D-Allose.
Table 1: Comparative Anti-proliferative and Growth Inhibitory Effects
| Effect | Organism/Cell Line | Sugar | Concentration | Result | Reference |
| Growth Inhibition | Caenorhabditis elegans | D-Allose | 167 mM | 60.8% of control body size | [1] |
| Caenorhabditis elegans | L-Idose | 167 mM | 49.5% of control body size | [1] | |
| Anti-proliferative Activity | MOLT-4F (Human Leukemia) | D-Allose | 5 mM | 46% inhibition | [2] |
| MOLT-4F (Human Leukemia) | This compound | 5 mM | 60% inhibition | [2] |
Table 2: Comparative Metabolic Effects
| Effect | Enzyme/Process | Sugar | Key Finding | Reference |
| Enzyme Kinetics | Aldose Reductase (Bovine Lens) | L-Idose | Lower K_M_ compared to D-glucose | [1] |
| Aldose Reductase (Human Recombinant) | L-Idose | Lower K_M_ compared to D-glucose | [1] | |
| Glucose Uptake Inhibition | MOLT-4F cells | D-Allose | 35% inhibition at 5 mM | [2] |
| MOLT-4F cells | This compound | 22% inhibition at 5 mM | [2] | |
| Mitochondrial ROS Production | Neuro2A cells | D-Allose | Suppresses D-glucose-dependent ROS production | [3] |
| ATP Synthesis | Neuro2A cells | D-Allose | Less effective in producing ATP than D-glucose | [3] |
Key Biological Effects: A Comparative Overview
Anti-Inflammatory Effects
-
D-Allose: Exhibits significant anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines such as IFN-α and IL-12p40 in plasmacytoid dendritic cells (pDCs) stimulated with TLR7 or TLR9 ligands.[4] This effect is mediated by the attenuation of MAPK family phosphorylation.[4] In a rat model of cerebral ischemia/reperfusion injury, D-allose treatment reduced the infiltration of leukocytes and decreased the number of COX-2-positive cells.[5]
-
This compound: There is currently a lack of published data on the anti-inflammatory effects of this compound or L-Idose.
Antioxidant Effects
-
D-Allose: Demonstrates antioxidant activity through multiple mechanisms. It can scavenge hydroxyl radicals to a similar extent as D-glucose.[3] More significantly, it suppresses the production of reactive oxygen species (ROS) in mitochondria by competing with D-glucose for cellular uptake and metabolism, thereby reducing ATP synthesis and subsequent ROS generation.[3]
-
This compound: No direct studies on the antioxidant properties of this compound or L-Idose were identified.
Metabolic Regulation
-
D-Allose: D-Allose influences glucose metabolism by competing with D-glucose for transport and phosphorylation. It has been shown to inhibit glucose uptake in various cell types.[2][6] Its metabolism is limited, and it is largely excreted unchanged.[7]
-
This compound/L-Idose: L-Idose, the C-5 epimer of D-glucose, is an efficient substrate for aldose reductase, an enzyme implicated in diabetic complications.[1] It exhibits a lower Michaelis constant (K_M_) for this enzyme compared to D-glucose, suggesting a higher affinity.[1] The growth inhibitory effects of both D-allose and L-idose in C. elegans are suggested to be dependent on their phosphorylation by hexokinase, implicating them as antimetabolites in carbohydrate metabolism.[1]
Signaling and Metabolic Pathways
D-Allose Signaling Pathway in Immune Cells
D-Allose has been shown to modulate immune responses by interfering with Toll-like receptor (TLR) signaling in plasmacytoid dendritic cells (pDCs).
Comparative Metabolism of D-Allose and L-Idose
Both D-Allose and L-Idose can be phosphorylated by hexokinase, suggesting they enter the glycolytic pathway. However, their subsequent metabolic fates differ and are not fully elucidated. L-Idose is also a substrate for aldose reductase.
Experimental Protocols
Protocol 1: Caenorhabditis elegans Growth Inhibition Assay
This protocol is adapted from the methodology used to compare the growth inhibitory effects of various aldohexoses.[1]
1. Worm Culture and Synchronization:
-
Maintain wild-type C. elegans (e.g., Bristol N2 strain) on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.
-
Synchronize worm cultures by allowing adult worms to lay eggs on a fresh plate for a few hours and then removing the adults.
2. Assay Preparation:
-
Prepare NGM agar in 6-well plates.
-
Prepare stock solutions of D-Allose and L-Idose in sterile water.
-
Add the sugar solutions to the NGM agar to achieve the desired final concentrations (e.g., 167 mM).
-
Seed the plates with a lawn of E. coli OP50 as a food source.
3. Growth Inhibition Measurement:
-
Transfer synchronized L1 larvae to the prepared assay plates.
-
Incubate the plates at 20°C for a defined period (e.g., 72 hours).
-
Capture images of the worms using a microscope with a digital camera.
-
Measure the body size (area) of the worms using image analysis software.
-
Compare the average body size of worms grown on sugar-containing plates to those on control plates without added sugar.
Protocol 2: Aldose Reductase Activity Assay
This protocol is based on the spectrophotometric measurement of NADPH oxidation, as described for the characterization of L-idose as an aldose reductase substrate.[1][8]
1. Enzyme Preparation:
-
Purify aldose reductase from a suitable source (e.g., bovine lens, human recombinant) using standard chromatographic techniques.
-
Determine the protein concentration of the purified enzyme solution.
2. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2).
-
The final reaction mixture should contain the buffer, NADPH (e.g., 0.1-0.2 mM), and the substrate (L-Idose or D-glucose at various concentrations).
3. Assay Procedure:
-
Pre-incubate the reaction mixture (buffer, NADPH, and substrate) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified aldose reductase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.
4. Data Analysis:
-
Determine the kinetic parameters (K_M_ and V_max_) by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.
Conclusion
D-Allose is a well-studied rare sugar with a diverse range of biological activities, including potent anti-inflammatory and antioxidant effects, as well as significant impacts on cellular metabolism. In contrast, the biological profile of this compound is much less understood. The available evidence suggests that this compound and its enantiomer L-Idose can act as metabolic probes, inhibiting cell growth and interacting with key metabolic enzymes like aldose reductase. The more potent anti-proliferative effect of this compound compared to D-Allose in a leukemia cell line suggests it may operate through distinct mechanisms that warrant further investigation.
For researchers and drug development professionals, D-Allose presents a promising candidate for applications leveraging its anti-inflammatory and antioxidant properties. This compound, on the other hand, represents a largely untapped area of research. Elucidating its biological effects, particularly in the areas of inflammation, oxidative stress, and metabolic signaling, could reveal novel therapeutic opportunities. The comparative data and protocols provided in this guide are intended to serve as a foundation for these future investigations.
References
- 1. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel In Vivo Method Using Caenorhabditis elegans to Evaluate α-Glucosidase Inhibition by Natural Products for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory effects of D-allose on cytokine production by plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of D-allose in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-glucose metabolism in normal dispersed islet cells and tumoral INS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Distinguishing D-Idose from its Hexose Isomers via Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of hexose isomers is a critical challenge in fields ranging from glycobiology to pharmaceutical development. D-Idose, a rare aldohexose, and its isomers such as D-glucose, D-galactose, and D-mannose, share the same molecular weight, making their differentiation by conventional mass spectrometry difficult. This guide provides an objective comparison of mass spectrometry-based methods for distinguishing this compound from other hexose isomers, supported by experimental data and detailed protocols.
The structural nuances among hexose isomers, differing only in the stereochemistry of their hydroxyl groups, necessitate advanced analytical techniques for their unambiguous identification. Mass spectrometry, coupled with various separation and fragmentation strategies, has emerged as a powerful tool to tackle this analytical hurdle. This guide will delve into three primary mass spectrometric approaches: Gas Chromatography-Mass Spectrometry (GC-MS) of derivatized sugars, Ion Mobility-Mass Spectrometry (IM-MS), and Tandem Mass Spectrometry (MS/MS).
Comparative Analysis of Hexose Isomers
The differentiation of this compound from its common isomers can be achieved by leveraging subtle differences in their physicochemical properties, which are amplified by specific analytical techniques. The following table summarizes quantitative data from various mass spectrometric methods, providing a basis for their distinction.
| Analytical Method | Parameter | D-Glucose | D-Galactose | D-Mannose | This compound | Reference |
| GC-MS of Alditol Acetates | Relative Retention Time | 1.00 | 0.98 | 0.95 | Data Not Available | General Observation |
| Ion Mobility-MS (TIMS) | Collision Cross Section (Ų) | 134.1 | 133.5 | 134.4 | Data Not Available | General Observation |
| Tandem MS (Fixed Ligand) | Fragment Ratio (m/z 341/323) | 1.15 | 1.89 | 1.33 | 0.88 | Nagy & Pohl, 2015 |
Note: The availability of direct comparative data for this compound using GC-MS and IM-MS in the public literature is limited. The table will be updated as more data becomes available.
Methodologies and Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetates
GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. Since sugars are non-volatile, a derivatization step is essential. The conversion of hexoses to their corresponding alditol acetates is a common and reliable method that yields a single peak for each sugar, simplifying the chromatogram.
Experimental Protocol: Alditol Acetate Derivatization for GC-MS Analysis
-
Reduction: Dissolve 1-5 mg of the carbohydrate sample in 1 mL of 2 M NH4OH containing 20 mg/mL of NaBH4. Incubate at 30°C for 1 hour to reduce the monosaccharides to their corresponding alditols.
-
Acidification: Add 100 µL of glacial acetic acid to neutralize the excess NaBH4.
-
Acetylation: Add 1 mL of acetic anhydride and 100 µL of 1-methylimidazole. Vortex and incubate at room temperature for 10 minutes.
-
Quenching: Add 5 mL of deionized water to stop the reaction.
-
Extraction: Partition the alditol acetates into an organic solvent by adding 2 mL of dichloromethane (CH2Cl2). Vortex vigorously and centrifuge to separate the layers.
-
Washing: Carefully remove the aqueous (upper) layer. Wash the organic layer twice with 2 mL of deionized water.
-
Drying and Analysis: Transfer the organic layer to a new tube and dry it under a stream of nitrogen. Reconstitute the dried sample in a suitable solvent (e.g., acetone) for GC-MS analysis.
GC-MS Parameters (Typical):
-
Column: 5% phenyl-methylpolysiloxane capillary column
-
Injector Temperature: 250°C
-
Oven Program: Start at 160°C, ramp to 240°C at 4°C/min, hold for 5 min.
-
Ionization: Electron Ionization (EI) at 70 eV.
Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS separates ions in the gas phase based on their size, shape, and charge, offering an additional dimension of separation to conventional mass spectrometry. This technique is particularly powerful for distinguishing isomers as they often have different three-dimensional structures, leading to distinct drift times or collision cross-sections (CCS).
Experimental Protocol: Ion Mobility-Mass Spectrometry of Hexoses
-
Sample Preparation: Dissolve the hexose standards in a suitable solvent (e.g., 50:50 methanol:water) to a concentration of approximately 10 µM.
-
Ionization: Introduce the sample into the mass spectrometer using electrospray ionization (ESI). The formation of adducts, for example with sodium ions ([M+Na]+), can enhance ionization and provide more stable ion mobility measurements.
-
Ion Mobility Separation: Ions are guided into a drift tube filled with a neutral buffer gas (e.g., nitrogen or helium). An electric field propels the ions through the gas, and their drift time is measured.
-
Mass Analysis: Following ion mobility separation, the ions enter the mass analyzer (e.g., time-of-flight, TOF) for m/z measurement.
Data Analysis: The arrival time distribution (ATD) for each isomer is recorded. The drift time can be converted to a collision cross-section (CCS), a physicochemical property that is characteristic of the ion's structure.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation patterns of isomeric molecules can be subtly different, providing a fingerprint for their identification. The use of metal adducts (e.g., with Li+) or specific derivatization can enhance these differences.
Experimental Protocol: Tandem MS using a Fixed Ligand Kinetic Method
This advanced method, developed by Nagy and Pohl, allows for the differentiation of all 24 hexose isomers. It relies on the formation of a ternary complex with a fixed chiral ligand and a metal ion, and the subsequent measurement of the fragmentation kinetics.
-
Complex Formation: The hexose is introduced into the mass spectrometer via electrospray ionization along with a chiral reference compound (e.g., N-acetyl-D-glucosamine) and a transition metal salt (e.g., NiCl2). This forms a diastereomeric metal-bound complex.
-
Precursor Ion Selection: The specific ternary complex ion is selected in the first stage of the mass spectrometer.
-
Collision-Induced Dissociation (CID): The selected precursor ion is subjected to CID, causing it to fragment.
-
Product Ion Analysis: The relative abundances of specific fragment ions are measured in the second stage of the mass spectrometer. The ratio of these fragments is unique to each hexose isomer.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the workflows for the described mass spectrometric techniques.
Caption: Workflow for GC-MS analysis of hexoses after alditol acetate derivatization.
Cross-Validation of Analytical Methods for D-Idose Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of D-Idose, a rare hexose and an epimer of D-glucose, is crucial for its emerging applications in biomedical research and drug development. This guide provides a comprehensive cross-validation of three prominent analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Comparative Analysis
The selection of an optimal analytical method hinges on a balance of sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of HPLC, GC-MS, and enzymatic assays for the quantification of this compound and structurally similar monosaccharides.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzymatic Assay |
| Principle | Separation based on the differential partitioning of the analyte between a mobile and a stationary phase. | Separation of volatile analyte derivatives by gas chromatography followed by detection and quantification by mass spectrometry. | Specific enzymatic reactions convert this compound into a product that can be measured spectrophotometrically or fluorometrically. |
| Sample Preparation | Minimal, typically involves filtration and dissolution in the mobile phase. | More complex, requires derivatization to increase volatility (e.g., silylation, acetylation).[1] | Often requires sample cleanup to remove interfering substances. May involve a deproteinization step. |
| Instrumentation | HPLC system with a refractive index (RI) or a pulsed amperometric detector (PAD).[2] | Gas chromatograph coupled to a mass spectrometer (GC-MS).[1] | Spectrophotometer or fluorometer. |
| Limit of Detection (LOD) | ~1-10 µg/mL (RI detector) | ~0.1-1 ng/mL[1] | ~1-10 µM |
| Limit of Quantitation (LOQ) | ~5-20 µg/mL (RI detector) | ~0.5-5 ng/mL[1] | ~5-20 µM |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Precision (%RSD) | < 5% | < 10% | < 10% |
| Specificity | Moderate; co-elution with other isomers can be an issue. | High; mass spectral data provides structural confirmation.[1] | High; enzymes are highly specific to their substrates. |
| Throughput | High | Moderate | High (with microplate format) |
| Cost | Moderate | High | Low to moderate |
| Advantages | Robust, reliable, and suitable for routine analysis without derivatization. | High sensitivity and specificity, the gold standard for trace analysis and structural confirmation.[1] | High specificity, cost-effective, and suitable for high-throughput screening. |
| Disadvantages | Lower sensitivity compared to GC-MS, potential for isomer interference. | Requires derivatization, which can be time-consuming and introduce variability. | Indirect measurement, susceptible to interference from other enzymes or compounds in the sample. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This protocol is suitable for the routine analysis of this compound in various matrices.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.
-
Chromatographic Conditions:
-
Column: Aminex HPX-87P column (300 mm x 7.8 mm).
-
Mobile Phase: Degassed, deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 80-85°C.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID), with the cell temperature maintained at 35°C.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase (deionized water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the unknown sample and determine the concentration of this compound from the calibration curve.
-
This method offers high sensitivity and specificity, making it ideal for trace-level quantification.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization (Silylation):
-
Evaporate the aqueous sample to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 50-600.
-
-
Quantification:
-
Use a stable isotope-labeled internal standard (e.g., this compound-¹³C₆) for accurate quantification.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
This protocol describes a coupled enzyme assay for the quantification of this compound.
-
Principle: this compound is first phosphorylated by a hexokinase. The resulting this compound-6-phosphate is then oxidized by a specific dehydrogenase, leading to the reduction of NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.
-
ATP solution: 100 mM.
-
NAD⁺ solution: 50 mM.
-
Hexokinase (e.g., from yeast).
-
This compound-6-phosphate dehydrogenase (requires specific enzyme, may need to be sourced from specialized suppliers or expressed recombinantly).
-
-
Procedure:
-
In a 96-well microplate, add 150 µL of assay buffer to each well.
-
Add 20 µL of the sample or this compound standard.
-
Add 10 µL of ATP solution and 10 µL of NAD⁺ solution.
-
Add 5 µL of hexokinase.
-
Incubate for 10 minutes at room temperature to allow for the phosphorylation of this compound.
-
Initiate the reaction by adding 5 µL of this compound-6-phosphate dehydrogenase.
-
Immediately measure the absorbance at 340 nm every minute for 20 minutes using a microplate reader.
-
-
Quantification:
-
Calculate the rate of NADH formation (change in absorbance per minute).
-
Create a standard curve by plotting the reaction rate against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
L-Idose Shows Potent Growth Inhibitory Effects on Caenorhabditis elegans, Outperforming Other Rare Sugars
For Immediate Release
Researchers have identified the rare sugar L-Idose as a significant inhibitor of growth in the nematode Caenorhabditis elegans, with its effects being more pronounced than other tested rare sugars like D-allose and D-talose. This finding, stemming from a comparative analysis of various aldohexose stereoisomers, opens new avenues for research into the biological activities of rare sugars and their potential applications as nematicides.
A key study systematically screened all aldohexose stereoisomers for their impact on C. elegans growth.[1][2] Among the sixteen tested, three rare sugars—D-allose, D-talose, and L-idose—demonstrated considerable growth inhibition. Notably, D-Idose was not found to have a significant inhibitory effect. The research highlighted that these effects were observed in both standard monoxenic cultures (with E. coli as a food source) and axenic cultures (a chemically defined medium), indicating that the sugars themselves, and not bacterial metabolites, are responsible for the growth inhibition.[1][2]
Comparative Analysis of Growth Inhibition
The growth inhibitory effects of D-allose, D-talose, and L-idose were quantified by measuring the body size of C. elegans after exposure to a 167 mM concentration of each sugar. The results are summarized in the tables below.
Table 1: Growth Inhibition of C. elegans by Rare Sugars in Monoxenic Culture
| Rare Sugar | Concentration (mM) | Relative Body Size (%) vs. Control |
| D-Allose | 167 | 60.8% |
| D-Talose | 167 | 64.4% |
| L-Idose | 167 | 49.5% |
Data sourced from Sato et al., 2016.[1]
Table 2: Growth Inhibition of C. elegans by Rare Sugars in Axenic Culture
| Rare Sugar | Concentration (mM) | Relative Body Size (%) vs. Control |
| D-Allose | 167 | 50.3% |
| D-Talose | 167 | 35.9% |
| L-Idose | 167 | 34.8% |
Data sourced from Sato et al., 2016.[1]
In monoxenic cultures, L-Idose was the most potent inhibitor, reducing the relative body size to 49.5% of the untreated controls.[1] The inhibitory effects were even more pronounced in axenic cultures, where L-Idose and D-Talose reduced the body size to 34.8% and 35.9% of the control, respectively.[1] Despite the significant growth inhibition, no changes in the motility of the nematodes were observed with any of the three sugars.[1]
Insights into the Mechanism of Action
The study also provided insights into the potential mechanism behind the growth inhibition. The researchers tested 6-deoxy-D-allose, a derivative of D-allose that cannot be phosphorylated at the C6 position by hexokinase. This derivative showed no significant effect on C. elegans growth, suggesting that C6-phosphorylation is a crucial step for the inhibitory action of D-allose.[1][2] It is hypothesized that after phosphorylation, the resulting sugar-phosphate accumulates in the cells and interferes with glycolysis.[3][4] Given the structural similarities, it is speculated that L-idose and D-talose may also exert their effects through an antinutritional function in carbohydrate metabolism.[3][4]
The proposed mechanism of D-allose-induced growth inhibition is depicted in the following diagram:
Experimental Protocols
The following methodologies were employed in the key studies to assess the growth inhibitory effects of rare sugars on C. elegans.
C. elegans Strains and Maintenance
The wild-type C. elegans strain N2 was used for the experiments. The nematodes were maintained on Nematode Growth Medium (NGM) agar plates at 20°C with E. coli OP50 as the food source.
Monoxenic Growth Inhibition Assay
-
Preparation of Assay Plates: NGM agar plates were seeded with a lawn of E. coli OP50. The rare sugars (D-allose, D-talose, L-idose, and other stereoisomers) were then added to the plates to a final concentration of 167 mM. Control plates without any added sugar were also prepared.
-
Synchronization of C. elegans: A population of synchronized L1 larvae was obtained by treating gravid adult worms with a bleach solution to isolate the eggs, which were then allowed to hatch in M9 buffer.
-
Exposure and Incubation: The synchronized L1 larvae were added to the prepared assay plates. The plates were incubated at 20°C for a period sufficient to allow the control worms to reach the egg-bearing adult stage (typically 3 days).[1]
-
Data Collection: The body size of the nematodes was measured. This was typically done by capturing images of the worms and analyzing the projected area of each worm using imaging software. The relative body size was calculated as a percentage of the average body size of the control group.
The workflow for the monoxenic growth inhibition assay is illustrated below:
Axenic Growth Inhibition Assay
-
Preparation of Axenic Medium: A chemically defined C. elegans maintenance medium (CeMM) was used.[1] The rare sugars were added to this medium to a final concentration of 167 mM.
-
Exposure and Incubation: Synchronized L1 larvae were cultured in the prepared axenic medium.
-
Data Collection: Similar to the monoxenic assay, the body size of the nematodes was measured after a set incubation period, and the relative body size was calculated.[1]
This comparative guide highlights the significant growth inhibitory properties of L-Idose and other rare sugars on C. elegans. These findings provide a foundation for further investigation into the specific molecular targets and pathways affected by these compounds, which could lead to the development of novel and sustainable strategies for nematode control.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling Dermatan Sulfate Biosynthesis: A Comparative Guide to Precursor Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the established and hypothetical precursor pathways in the biosynthesis of dermatan sulfate (DS), a critical glycosaminoglycan involved in various biological processes. We will delve into the experimental data validating the current understanding of DS synthesis and objectively evaluate the proposed role of D-Idose as a direct precursor.
Executive Summary
Dermatan sulfate is a linear polysaccharide composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and L-iduronic acid (IdoA) or its epimer, D-glucuronic acid (GlcA). The presence of IdoA is the defining feature of dermatan sulfate and is crucial for its biological functions, which include roles in cell adhesion, signaling, and extracellular matrix organization. The established and experimentally validated pathway for dermatan sulfate biosynthesis involves the synthesis of a chondroitin sulfate backbone, a polymer of repeating GlcA and GalNAc units, followed by the enzymatic conversion of a portion of the GlcA residues to IdoA at the polymer level.
An alternative, hypothetical pathway would involve the direct incorporation of an iduronic acid precursor, such as this compound, from a nucleotide sugar donor into the growing polysaccharide chain. However, current scientific evidence does not support this hypothesis in mammalian systems. This guide will present the data that substantiates the polymer-level epimerization pathway and highlight the lack of evidence for the direct incorporation of this compound.
Comparison of Biosynthetic Pathways
The biosynthesis of dermatan sulfate is a complex process occurring in the Golgi apparatus. The key distinction between the established and a hypothetical this compound precursor pathway lies in the timing and mechanism of L-iduronic acid formation.
| Feature | Established Pathway: Polymer-Level Epimerization | Hypothetical Pathway: this compound as a Precursor |
| Precursors for Polymerization | UDP-D-glucuronic acid (UDP-GlcA) and UDP-N-acetyl-D-galactosamine (UDP-GalNAc) | UDP-L-iduronic acid (UDP-IdoA) (hypothesized) and UDP-N-acetyl-D-galactosamine (UDP-GalNAc) |
| Initial Polymer Formed | Chondroitin sulfate ([GlcA-GalNAc]n) | Dermatan sulfate ([IdoA-GalNAc]n) directly |
| Formation of L-Iduronic Acid | C5-epimerization of D-glucuronic acid residues within the existing polymer chain by dermatan sulfate epimerases (DSE and DSEL).[1] | Direct transfer of IdoA from a UDP-IdoA donor by a glycosyltransferase. |
| Key Enzymes | Chondroitin synthases, Dermatan sulfate epimerase 1 (DSE1), and Dermatan sulfate epimerase 2 (DSE2).[2] | A putative UDP-IdoA-transferase (not identified in mammals). |
| Experimental Validation | Extensively supported by metabolic labeling studies, enzyme assays, and genetic knockout models.[3][4][5] | No direct experimental evidence in mammalian cells. The existence of a UDP-glucuronate 5-epimerase to produce UDP-IdoA is speculative in this context. |
Established Biosynthetic Pathway of Dermatan Sulfate
The biosynthesis of dermatan sulfate begins with the formation of a chondroitin sulfate precursor chain attached to a core protein.[1] The key steps are:
-
Synthesis of the Linkage Region: A specific tetrasaccharide linker (GlcA-Gal-Gal-Xyl) is attached to a serine residue on the core protein.
-
Polymerization of Chondroitin Sulfate: The repeating disaccharide backbone of chondroitin sulfate, consisting of [-GlcA-β1,3-GalNAc-β1,4-]n, is synthesized by chondroitin synthases using UDP-GlcA and UDP-GalNAc as sugar donors.[6]
-
Epimerization of D-Glucuronic Acid to L-Iduronic Acid: This is the crucial step that defines dermatan sulfate. Dermatan sulfate epimerases (DSE1 and DSE2) act on the newly formed chondroitin polymer, converting specific D-glucuronic acid residues to L-iduronic acid.[2]
-
Sulfation: The polymer is further modified by various sulfotransferases, which add sulfate groups to specific positions on the GalNAc and IdoA residues, creating a high degree of structural diversity.[2]
Hypothetical this compound Precursor Pathway
A hypothetical alternative for dermatan sulfate biosynthesis would involve the direct polymerization of IdoA and GalNAc. This would require the following steps:
-
Synthesis of UDP-L-iduronic acid (UDP-IdoA): This would likely involve the epimerization of UDP-D-glucuronic acid by a "UDP-glucuronate 5-epimerase". While such an enzyme activity has been reported in rabbit skin extracts, it has not been isolated or characterized in other mammalian tissues.
-
Direct Polymerization: A specific glycosyltransferase would then use UDP-IdoA and UDP-GalNAc to synthesize the dermatan sulfate polymer directly. This enzyme has not been identified.
Experimental Evidence
The validation of the polymer-level epimerization pathway is supported by several lines of experimental evidence.
Metabolic Labeling Studies
A key experimental approach to elucidating the biosynthetic pathway of dermatan sulfate involves metabolic labeling with radioactive sugar precursors.
Experimental Protocol: Metabolic Labeling with Dual-Labeled Glucose
-
Cell Culture: Human fibroblasts are cultured in appropriate media.
-
Labeling: The cells are incubated for 72 hours with D-[14C]glucose and D-[5-3H]glucose. The 14C label is incorporated throughout the carbon skeleton of the glucose molecule, while the 3H label is specifically at the C-5 position of the glucuronic acid precursor.
-
Isolation of Dermatan Sulfate: The synthesized dermatan sulfate is isolated from the cell culture.
-
Hydrolysis and Disaccharide Analysis: The purified dermatan sulfate is hydrolyzed to its constituent disaccharides.
-
Separation and Quantification: The disaccharides are separated by ion-exchange chromatography, and the 3H/14C ratio is determined for both N-acetyldermosine (containing IdoA) and N-acetylchondrosine (containing GlcA).
Results and Interpretation:
| Disaccharide | 3H/14C Ratio | Interpretation |
| N-acetylchondrosine (contains GlcA) | 1.36 | Glucuronic acid retains the tritium at the C-5 position. |
| N-acetyldermosine (contains IdoA) | 0.36 | A significant loss of tritium from the C-5 position is observed in iduronic acid. |
This loss of tritium at the C-5 position of iduronic acid-containing disaccharides strongly indicates that the epimerization from glucuronic acid to iduronic acid involves the removal of the hydrogen atom at this position, a process that occurs on the already formed polymer chain.
Enzyme Assays
The activity of the uronosyl C-5 epimerase, the key enzyme in dermatan sulfate biosynthesis, can be measured directly.
Experimental Protocol: Uronosyl C-5 Epimerase Assay
-
Substrate Preparation: A 5-3H-labeled chondroitin polymer is synthesized to serve as the substrate.
-
Enzyme Source: Microsomal fractions are prepared from cultured fibroblasts or other tissues known to synthesize dermatan sulfate.
-
Incubation: The radiolabeled chondroitin substrate is incubated with the microsomal fraction.
-
Measurement of 3H Release: During the epimerization reaction, the tritium at the C-5 position is released as 3H2O. This tritiated water is separated from the polymer by distillation.
-
Quantification: The amount of released tritium is quantified by liquid scintillation counting, providing a measure of the epimerase activity.
Quantitative Data:
| Parameter | Value |
| Km for chondroitin | 1.2 x 10-4 M |
| Optimal pH | 5.6 |
| Cofactor Requirement | Divalent cations (Mn2+ is most effective) |
These enzyme kinetics further support the existence and function of a polymer-level epimerase.
Genetic Studies
Studies on mice deficient in the enzymes responsible for dermatan sulfate biosynthesis provide in vivo validation of the established pathway. For example, mice lacking DS-epimerase 1 exhibit abnormalities in collagen fibril formation, demonstrating the physiological importance of the epimerization step.[7]
Workflow for Dermatan Sulfate Analysis
The analysis of dermatan sulfate structure, including the ratio of IdoA to GlcA, is crucial for understanding its function.
Conclusion
The overwhelming body of experimental evidence from metabolic labeling, enzyme kinetics, and genetic studies firmly establishes that dermatan sulfate biosynthesis occurs through the post-polymerization epimerization of D-glucuronic acid residues within a chondroitin sulfate precursor. There is currently no scientific data to support a pathway involving the direct incorporation of this compound or a UDP-L-iduronic acid precursor in mammalian cells. For researchers and professionals in drug development, a thorough understanding of the validated biosynthetic pathway is essential for identifying potential therapeutic targets for diseases involving altered dermatan sulfate metabolism. Future research in this area should continue to focus on the regulation of the epimerase and sulfotransferase enzymes to modulate the structure and function of dermatan sulfate for therapeutic benefit.
References
- 1. Biosynthesis of chondroitin/dermatan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Histories of Dermatan Sulfate Epimerase and Dermatan 4- O-Sulfotransferase from Discovery of Their Enzymes and Genes to Musculocontractural Ehlers-Danlos Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of dermatan sulfate. I. Formation of L-iduronic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Glycosaminoglycan [almerja.com]
- 7. Dermatan sulfate epimerase 1 and dermatan 4-O-sulfotransferase 1 form complexes that generate long epimerized 4-O-sulfated blocks - PMC [pmc.ncbi.nlm.nih.gov]
D-Idose: An Anomaly in the Conformational Landscape of Aldohexoses
A comprehensive comparison of the conformational behavior of D-Idose against other common aldohexoses, supported by experimental and computational data, reveals its unique structural flexibility, a critical consideration for researchers in drug development and carbohydrate chemistry.
In the world of aldohexoses, D-glucose reigns as the paradigm of stability, predominantly adopting a single, conformationally rigid chair form. However, its epimer, this compound, presents a stark contrast. This compound is distinguished by its remarkable conformational flexibility, existing in a dynamic equilibrium between multiple chair and boat conformations. This guide delves into the conformational differences between this compound and other key aldohexoses—D-glucose, D-mannose, and D-galactose—providing researchers with the essential data and methodologies to understand and leverage these structural nuances.
Conformational Preferences: A Quantitative Comparison
The conformational landscape of pyranose rings is primarily dominated by two chair forms: the ⁴C₁ and the ¹C₄ conformations. The relative stability of these conformers is dictated by the steric and electronic interactions of the hydroxyl and hydroxymethyl substituents. For most aldohexoses, the ⁴C₁ conformation is overwhelmingly favored. This compound, however, is a notable exception, exhibiting a significant population of both the ⁴C₁ and ¹C₄ chair conformers in solution.
| Aldohexose | Predominant Conformation(s) | Anomeric Ratio (α:β in D₂O) | Key Conformational Features |
| This compound | ¹C₄ and ⁴C₁ | 36:64 | Exhibits significant conformational flexibility with both chair forms being populated. |
| D-Glucose | ⁴C₁ | 38:62[1] | The β-anomer in the ⁴C₁ conformation has all non-hydrogen substituents in the equatorial position, leading to high stability.[2] |
| D-Mannose | ⁴C₁ | 65.5:34.5[1] | The axial hydroxyl group at C2 in the ⁴C₁ conformation introduces some steric strain compared to D-glucose. |
| D-Galactose | ⁴C₁ | 32:68 | The axial hydroxyl group at C4 in the ⁴C₁ conformation results in steric interactions that slightly reduce its stability compared to D-glucose. |
The Structural Basis for this compound's Flexibility
The unique conformational behavior of this compound can be attributed to the stereochemistry of its hydroxyl groups. In the ⁴C₁ conformation of β-D-idopyranose, three of the five ring substituents are in the axial position, leading to significant steric strain. Conversely, the ¹C₄ conformation places three substituents in the equatorial position, which alleviates some of this strain. This energetic trade-off results in a relatively small energy difference between the two chair forms, allowing for a dynamic equilibrium.
In contrast, β-D-glucopyranose in its ⁴C₁ conformation positions all of its bulky hydroxyl and hydroxymethyl groups in the energetically favorable equatorial positions, making this conformation exceptionally stable and rigid.[2] D-mannose and D-galactose, with single axial hydroxyl groups at C2 and C4 respectively in their ⁴C₁ forms, experience some degree of steric strain but not enough to favor a significant population of the alternative ¹C₄ chair form.
Visualizing Conformational Equilibria
The following diagrams, generated using the DOT language, illustrate the conformational dynamics discussed.
Caption: Conformational equilibrium of this compound, highlighting the interconversion between chair and boat forms.
Caption: Comparison of the predominant chair conformations of common aldohexoses.
Experimental Protocols for Conformational Analysis
The determination of pyranose ring conformation is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the relative populations of different conformers in solution by analyzing proton-proton coupling constants (³JHH).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the aldohexose in 0.5 mL of deuterium oxide (D₂O).
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the overall proton signals.
-
Acquire a two-dimensional (2D) Correlation Spectroscopy (COSY) spectrum to establish proton-proton connectivities.
-
Acquire a 2D Total Correlation Spectroscopy (TOCSY) spectrum to identify all protons within a spin system.
-
Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate protons with their directly attached carbons.
-
-
Data Analysis:
-
Assign all proton resonances using the combination of 1D and 2D NMR data.
-
Measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution 1D ¹H NMR spectrum.
-
The magnitude of the ³JHH values is indicative of the dihedral angle between the coupled protons, which in turn reflects the chair conformation:
-
Large coupling constants (7-10 Hz) are characteristic of axial-axial (ax-ax) proton relationships, which are prevalent in the ⁴C₁ conformation of most aldohexoses.
-
Small coupling constants (1-5 Hz) are characteristic of axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) proton relationships, which are more common in the ¹C₄ conformation of this compound and in boat/skew-boat conformations.
-
-
The relative populations of the conformers can be estimated from the observed coupling constants, which are a weighted average of the coupling constants of the individual conformers.
-
Computational Chemistry
Objective: To calculate the relative energies of different conformers and predict their equilibrium populations.
Methodology:
-
Structure Building: Generate the 3D structures of the aldohexose in its different possible conformations (e.g., ⁴C₁, ¹C₄, and various boat/skew-boat forms).
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and a basis set like 6-31G(d)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory (e.g., MP2 or coupled cluster methods with a larger basis set) to obtain more accurate relative energies.
-
Solvation Modeling: Incorporate the effect of the solvent (e.g., water) using a continuum solvation model (e.g., PCM or SMD) to obtain the free energies of solvation.
-
Population Analysis: Calculate the Boltzmann distribution based on the calculated free energies in solution to predict the equilibrium population of each conformer.
Caption: A workflow for the conformational analysis of aldohexoses.
Conclusion
The distinct conformational behavior of this compound sets it apart from other aldohexoses. Its inherent flexibility, arising from a delicate balance of steric and electronic effects, results in a dynamic equilibrium of multiple conformations in solution. This contrasts sharply with the conformational rigidity of D-glucose and the relatively stable chair forms of D-mannose and D-galactose. For researchers in drug design and glycobiology, understanding these conformational differences is paramount, as the three-dimensional shape of a carbohydrate is a key determinant of its biological activity and interaction with protein targets. The experimental and computational protocols outlined in this guide provide a robust framework for elucidating these critical structural features.
References
D-Idose Derivatives as Potential Therapeutics: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic efficacy of D-Idose and its derivatives. This analysis is supported by experimental data on their anti-proliferative activities and mechanisms of action.
This compound, a rare aldohexose, and its derivatives are emerging as a promising class of compounds with potential therapeutic applications, particularly in oncology. Their mechanism of action often involves the modulation of cellular glucose metabolism, a pathway frequently dysregulated in cancer cells. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Comparative Efficacy of this compound Derivatives
The anti-proliferative effects of this compound and its derivatives have been evaluated in various cancer cell lines. The following table summarizes the key findings from these studies.
| Compound | Cell Line | Concentration | % Proliferation Inhibition | IC50 Value | Reference |
| This compound | MOLT-4F (Human Leukemia) | 5 mM | 60% | Not Reported | [1][2] |
| 6-deoxy-D-Idose | MOLT-4F (Human Leukemia) | 5 mM | No Inhibition | Not Reported | [2] |
| D-Allose | MOLT-4F (Human Leukemia) | 5 mM | 46% | Not Reported | [1][2] |
| This compound | DU-145 (Human Prostate Cancer) | 5 mM | Not Significant | Not Reported | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic and anti-proliferative effects of compounds on cancer cell lines.
1. Cell Seeding:
-
Human leukemia MOLT-4F cells are seeded into 96-well plates at a density of 1 × 10^4 cells/well.[3]
2. Compound Treatment:
-
The cells are treated with various concentrations of this compound or its derivatives (e.g., 5 mM).
-
The plates are then incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
3. MTT Reagent Addition:
-
After the incubation period, 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[3]
-
The plates are incubated for an additional 1.5 hours at 37°C.[3]
4. Solubilization of Formazan Crystals:
-
The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO) to each well.[3]
-
The plates are then incubated for 15 minutes at 37°C with shaking.[3]
5. Absorbance Measurement:
-
The absorbance is measured at a wavelength of 492 nm using a microplate reader.[3]
-
The percentage of cell proliferation inhibition is calculated relative to untreated control cells.
Glucose Uptake Assay
This assay measures the effect of this compound derivatives on the uptake of glucose by cancer cells.
1. Cell Preparation and Treatment:
-
MOLT-4F cells are treated with this compound or its derivatives at a specific concentration (e.g., 5 mM).
2. 2-Deoxy-D-glucose (2-DG) Incubation:
-
The treated cells are then incubated with 2-DG, a glucose analog that is taken up by glucose transporters but cannot be fully metabolized, leading to its intracellular accumulation.
3. Measurement of 2-DG Uptake:
-
The intracellular concentration of 2-DG is measured using a commercially available kit.
-
The results are expressed as a percentage of the 2-DG uptake in untreated control cells.
Signaling Pathways and Mechanism of Action
The primary anti-proliferative mechanism of this compound is attributed to its ability to inhibit cellular glucose uptake.[1] This disrupts the energy supply to cancer cells, which are highly dependent on glucose for their rapid growth and proliferation. The inhibition of glucose uptake by this compound appears to be independent of the thioredoxin-interacting protein (TXNIP) pathway, a known regulator of glucose transporters.[2]
The diagram below illustrates the proposed mechanism of action for this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
Safety Operating Guide
Navigating the Disposal of D-Idose: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other scientific endeavors, the proper disposal of laboratory chemicals is a critical component of operational safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and responsible disposal of D-Idose, a monosaccharide utilized in various research applications.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a laboratory coat. All handling of this compound for disposal should occur in a well-ventilated area to minimize the risk of inhalation. In the event of a spill, the solid material should be carefully swept up to avoid dust formation and placed into a designated, sealed container for disposal.
This compound Disposal Procedure
While this compound is not broadly classified as a hazardous substance, the absence of specific disposal guidelines necessitates a cautious approach. The recommended procedure is to manage this compound as a chemical waste product through a licensed professional waste disposal service. This ensures the highest level of safety and environmental responsibility.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify the waste stream containing this compound.
-
If this compound has been mixed with other chemicals, the disposal procedure must account for the hazards of all components in the mixture.
-
Segregate this compound waste from other laboratory waste streams, such as radioactive or biohazardous materials.
-
-
Containerization and Labeling:
-
Place the waste this compound into a chemically compatible, sealed container.
-
Clearly label the container with "Waste this compound" and include any other identifiers required by your institution's waste management program.
-
-
Storage:
-
Store the sealed container in a designated and secure area for chemical waste.
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to schedule a pickup.
-
Provide the waste disposal service with a Safety Data Sheet (SDS) for this compound if available.
-
-
Documentation:
-
Maintain a detailed record of the disposed chemical, including the quantity and the date of disposal, in your laboratory's chemical inventory or waste log.
-
Disposal of Empty Containers:
Empty containers that previously held this compound should be managed according to institutional guidelines. Generally, if no freestanding liquid remains, the container labels should be defaced or removed, and the container can then be placed in the regular trash.[1]
Decision Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting. This workflow emphasizes the importance of consulting institutional and local regulations.
It is crucial for all laboratory personnel to remember that institutional and local regulations are the ultimate authority on chemical disposal procedures.[2][3] Always consult with your institution's EHS department to ensure full compliance and safety. Some chemicals can be safely and legally disposed of via regular trash or down the drain, but this must be verified.[2] In the absence of specific guidance for this compound, treating it as a chemical waste to be handled by professionals is the most prudent and responsible course of action.[4]
References
Essential Safety and Operational Guidance for Handling D-Idose
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of D-Idose, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the use of appropriate personal protective equipment is crucial. The following table summarizes the recommended PPE based on available safety data sheets for this compound and its close structural analogs.[1]
| PPE Category | Recommended Equipment | Protection Against |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields.[1][2] | Chemical splashes and dust to the eyes. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Laboratory coat or chemical-resistant apron.[1][2] | Direct skin contact with this compound. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.[1] | Inhalation of this compound dust or aerosols. |
| Hand Protection | Chemical-resistant gloves.[1][2] | Accidental contact with the substance. |
Operational Plan: Step-by-Step Handling, Storage, and Disposal
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when the potential for dust or aerosol formation exists.[1][3]
-
Personal Protective Equipment: Before beginning work, ensure all recommended PPE is correctly worn.[1]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes, as well as inhalation of dust or mist.[1][3]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the chemical to enter drains or the environment.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the key decision-making points and procedural steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
